molecular formula C4H7Cl B1623148 1-Chloro-1-butene CAS No. 4461-42-1

1-Chloro-1-butene

Cat. No.: B1623148
CAS No.: 4461-42-1
M. Wt: 90.55 g/mol
InChI Key: DUDKKPVINWLFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-butene is a useful research compound. Its molecular formula is C4H7Cl and its molecular weight is 90.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4461-42-1

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

1-chlorobut-1-ene

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3

InChI Key

DUDKKPVINWLFBI-UHFFFAOYSA-N

SMILES

CCC=CCl

Isomeric SMILES

CC/C=C/Cl

Canonical SMILES

CCC=CCl

Other CAS No.

7611-87-2
4461-42-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-chloro-1-butene, a halogenated alkene with applications in organic synthesis. This document details common synthetic methodologies, including experimental protocols, and presents a thorough compilation of its physical and spectroscopic properties. The guide is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (C₄H₇Cl) is a chlorinated hydrocarbon existing as two geometric isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis). Its utility in organic chemistry stems from the presence of a reactive carbon-chlorine bond and a double bond, making it a versatile intermediate for the synthesis of a variety of organic compounds. Understanding its synthesis and properties is crucial for its effective application in research and development.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired isomeric purity, available starting materials, and reaction scale.

Addition of Hydrogen Chloride to 1-Butyne

The hydrochlorination of 1-butyne is a direct method to produce this compound. The reaction proceeds via an electrophilic addition mechanism.

Reaction Scheme:

Experimental Protocol:

A stream of dry hydrogen chloride gas is bubbled through a solution of 1-butyne in a suitable inert solvent, such as dichloromethane, at a controlled temperature, typically between 0 and 25 °C. The reaction progress can be monitored by gas chromatography (GC). Upon completion, the excess HCl is removed by purging with an inert gas, and the product is isolated by fractional distillation. It is important to note that this reaction can also produce 2-chloro-1-butene and 2,2-dichlorobutane as byproducts.[1]

Dehydrochlorination of 1,1-Dichlorobutane

Elimination of hydrogen chloride from 1,1-dichlorobutane using a strong base can yield this compound.

Reaction Scheme:

Experimental Protocol:

1,1-Dichlorobutane is refluxed with a strong base, such as potassium tert-butoxide, in a high-boiling point solvent like tert-butanol. The reaction mixture is heated for several hours, and the progress is monitored by TLC or GC. After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the product is purified by fractional distillation.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both (E) and (Z) isomers are provided where available.

Physical Properties
Property(E)-1-chloro-1-butene(Z)-1-chloro-1-buteneReference(s)
Molecular Formula C₄H₇ClC₄H₇Cl[2]
Molecular Weight 90.55 g/mol 90.55 g/mol [2]
Boiling Point 68-69 °C63-64 °C[2],[3]
Density 0.909 g/cm³0.9035 g/cm³[2],[3]
Refractive Index 1.41261.4099[2],[3]
Spectroscopic Properties

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 3.2.1: ¹H NMR Spectroscopy (Predicted)

Proton(E)-1-chloro-1-butene (δ, ppm)(Z)-1-chloro-1-butene (δ, ppm)Multiplicity
=CH-Cl~6.1~6.0Doublet of Triplets
=CH-CH₂~5.6~5.5Doublet of Triplets
-CH₂-~2.1~2.2Quintet
-CH₃~1.0~1.0Triplet

Table 3.2.2: ¹³C NMR Spectroscopy

CarbonChemical Shift (δ, ppm)Reference(s)
=CH-Cl~125[4]
=CH-CH₂~118[4]
-CH₂-~25[4]
-CH₃~13[4]

Table 3.2.3: Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference(s)
~3030=C-H stretch[5],[6]
~2970, ~2870C-H stretch (alkyl)[5],[6]
~1650C=C stretch[5],[6]
~950=C-H bend (trans)[5]
~680=C-H bend (cis)[6]
~750C-Cl stretch[5],[6]

Table 3.2.4: Mass Spectrometry

m/zRelative Intensity (%)AssignmentReference(s)
90/92Moderate[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)[4]
55High[C₄H₇]⁺[4]
39Moderate[C₃H₃]⁺[4]
27High[C₂H₃]⁺[4]

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for controlling product distribution and optimizing reaction conditions.

Synthesis via Electrophilic Addition to 1-Butyne

The addition of HCl to 1-butyne proceeds through a vinyl carbocation intermediate.

G 1-Butyne 1-Butyne Vinyl_Carbocation Vinyl Carbocation Intermediate 1-Butyne->Vinyl_Carbocation + H⁺ HCl HCl HCl->Vinyl_Carbocation This compound This compound Vinyl_Carbocation->this compound + Cl⁻ Chloride_Ion Cl⁻ Chloride_Ion->this compound G Start Start Reactants 1,1-Dichlorobutane + Strong Base Start->Reactants Reaction Reflux in Solvent Reactants->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Fractional Distillation Extraction->Purification Product This compound Purification->Product

References

Spectroscopic Profile of 1-Chloro-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-1-butene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Proton Assignment(E)-1-chloro-1-butene (Predicted)(Z)-1-chloro-1-butene (Predicted)
H1 (Cl-CH=)~6.1 ppm (dt)~6.0 ppm (dt)
H2 (=CH-CH₂)~5.6 ppm (dt)~5.4 ppm (dt)
H3 (-CH₂-CH₃)~2.1 ppm (p)~2.2 ppm (p)
H4 (-CH₃)~1.0 ppm (t)~1.0 ppm (t)

Note: d - doublet, t - triplet, q - quartet, p - pentet, m - multiplet. Coupling constants are expected to be in the range of 7-15 Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment(E)-1-chloro-1-butene (Predicted)(Z)-1-chloro-1-butene[1]
C1 (Cl-CH=)~125 ppmData not available
C2 (=CH-CH₂)~120 ppmData not available
C3 (-CH₂-CH₃)~25 ppmData not available
C4 (-CH₃)~13 ppmData not available

Note: A ¹³C NMR spectrum for (Z)-1-chloro-1-butene is noted in the PubChem database, recorded on a Varian CFT-20 instrument.[1] However, specific chemical shift values are not publicly detailed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[4]

  • If the solution contains any particulate matter, filter it through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[3][4]

  • Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]

  • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.[4]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H, and more for ¹³C), spectral width, and relaxation delay.[4]

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[4]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization: NMR Structural Assignment

Caption: Molecular structures of (Z)- and (E)-1-chloro-1-butene for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentIsomerReference
~3050=C-H stretch(Z)[6]
~2970C-H stretch (sp³)(Z), (E)[6][7]
~1650C=C stretch(Z), (E)[6][7]
~1450C-H bend (CH₂)(Z), (E)[6][7]
~1380C-H bend (CH₃)(Z), (E)[6][7]
Below 800C-Cl stretch(Z), (E)[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of liquid samples with minimal preparation.

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[9]

2. Sample Analysis:

  • Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]

  • For volatile liquids, a volatiles cover or a liquid retainer can be placed over the sample to minimize evaporation during the measurement.[10]

  • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[9]

3. Data Processing and Cleaning:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.[8]

Visualization: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis (ATR) cluster_MS MS Analysis (GC-MS) NMR_Prep Sample Preparation (5-100 mg in deuterated solvent) NMR_Acq Data Acquisition (Lock, Shim, Acquire FID) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc End Structural Elucidation NMR_Proc->End IR_Prep Background Scan (Clean ATR crystal) IR_Acq Sample Measurement (Apply sample to crystal) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Proc->End MS_Prep Sample Injection (Dilute in volatile solvent) MS_Acq Data Acquisition (GC Separation, EI, Detection) MS_Prep->MS_Acq MS_Proc Data Processing (Library Search, Fragmentation Analysis) MS_Acq->MS_Proc MS_Proc->End Start Sample Start->NMR_Prep Start->IR_Prep Start->MS_Prep

Caption: General workflow for spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification and structural analysis.

Data Presentation

The mass spectrum of (Z)-1-chloro-1-butene was obtained via electron ionization (EI). The presence of chlorine is indicated by the characteristic isotopic pattern for fragments containing a chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).

Table 4: Mass Spectrometry Data for (Z)-1-Chloro-1-butene

m/zRelative Intensity (%)Proposed Fragment
9215[M+2]⁺ (C₄H₇³⁷Cl)
9045[M]⁺ (C₄H₇³⁵Cl)
55100[C₄H₇]⁺
3950[C₃H₃]⁺
2760[C₂H₃]⁺

Data sourced from NIST WebBook for (Z)-1-chloro-1-butene.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane). A concentration of approximately 10-100 ppm is typically sufficient.

2. Instrument Setup:

  • Gas Chromatograph (GC):

    • Set the injection port temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

    • Program the column oven temperature to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.

    • Set the carrier gas (usually helium) flow rate.

  • Mass Spectrometer (MS):

    • Set the ion source temperature (e.g., 230 °C).

    • Set the electron energy for electron ionization to 70 eV.[12][13]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).

    • Allow the transfer line temperature to be sufficiently high to prevent condensation (e.g., 280 °C).

3. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • The sample is vaporized and carried onto the GC column where separation occurs.

  • As the analyte elutes from the column, it enters the MS ion source.

  • In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[12][13]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[12]

  • The detector records the abundance of each ion.

4. Data Analysis:

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the [M+2]⁺ peak to confirm the presence of chlorine.[14]

  • Analyze the fragmentation pattern to deduce the structure of the molecule.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for positive identification.[12]

Visualization: Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [CH₃CH₂CH=CHCl]⁺ m/z = 90/92 F55 [C₄H₇]⁺ m/z = 55 M->F55 - Cl• F39 [C₃H₃]⁺ m/z = 39 F55->F39 - CH₄ F27 [C₂H₃]⁺ m/z = 27 F55->F27 - C₂H₄

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Cis-Trans Isomerism in 1-Chloro-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cis-trans isomerism in 1-chloro-1-butene, covering the synthesis, characterization, relative stability, and physicochemical properties of the (Z)- and (E)-isomers. Detailed experimental protocols and comparative data are presented to support research and development activities in organic synthesis and medicinal chemistry.

Introduction to Cis-Trans Isomerism in this compound

This compound (C₄H₇Cl) is a halogenated alkene that exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the chlorine atom and the ethyl group relative to the double bond defines the isomer. In the cis isomer, these groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical, chemical, and spectroscopic properties.

The relative stability of the two isomers is a key consideration in their synthesis and application. Generally, trans-alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.[1] For this compound, experimental data confirms that the trans isomer is indeed more stable than the cis isomer. The enthalpy of reaction for the isomerization of trans-1-chloro-1-butene to cis-1-chloro-1-butene is approximately -2.8 ± 0.3 kJ/mol, indicating that the cis isomer is higher in energy.[2]

Physicochemical Properties

The distinct spatial arrangements of the functional groups in cis- and trans-1-chloro-1-butene give rise to differences in their physical properties. These are summarized in the table below.

Propertycis-1-Chloro-1-butene ((Z)-isomer)trans-1-Chloro-1-butene ((E)-isomer)
CAS Number 7611-86-1[3]7611-87-2[4]
Molecular Weight 90.55 g/mol [3]90.55 g/mol [4]
Boiling Point 68 °C at 760 mmHg63.1 °C
Density 0.909 g/cm³0.896 g/cm³
Refractive Index 1.40991.4126[5]
Heat of Formation (gas) -13.7 kJ/mol-16.5 kJ/mol[6]
Dipole Moment Higher than trans-isomerLower than cis-isomer

The higher boiling point of the cis-isomer can be attributed to its higher polarity and dipole moment. In the cis configuration, the electron-withdrawing chlorine atom and the alkyl group are on the same side, leading to a net molecular dipole. In the trans isomer, the individual bond dipoles are oriented in opposite directions, resulting in a partial cancellation and a smaller overall molecular dipole moment.[7]

Synthesis of this compound Isomers

A common method for the synthesis of this compound is the hydrochlorination of 1-butyne. This reaction typically proceeds via an electrophilic addition mechanism and can yield a mixture of the cis and trans isomers.[8] The regioselectivity of the addition follows Markovnikov's rule, with the chloride ion adding to the more substituted carbon of the triple bond.[9][10]

Experimental Protocol: Hydrochlorination of 1-Butyne

This protocol describes a general procedure for the synthesis of a mixture of cis- and trans-1-chloro-1-butene.

Materials:

  • 1-Butyne

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Reaction vessel with a gas inlet and a cooling system

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool it to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Dissolve 1-butyne in the anhydrous solvent in the reaction vessel.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the products.

  • Once the reaction is complete, stop the flow of HCl gas and slowly warm the reaction mixture to room temperature.

  • Neutralize any excess HCl by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

  • The solvent can be removed under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-1-chloro-1-butene.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 1_Butyne 1-Butyne Reaction Hydrochlorination (-78 °C to RT) 1_Butyne->Reaction HCl Anhydrous HCl HCl->Reaction Crude_Product Mixture of cis- and trans-1-Chloro-1-butene Reaction->Crude_Product

Caption: Synthetic workflow for this compound.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by exploiting their differences in physical properties, primarily their boiling points.

Experimental Protocol: Fractional Distillation

Due to the difference in their boiling points (cis: 68 °C, trans: 63.1 °C), fractional distillation can be employed to separate the two isomers.

Apparatus:

  • A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Heating mantle with a stirrer.

  • Thermometer.

  • Condenser.

  • Receiving flasks.

Procedure:

  • Charge the distillation flask with the mixture of cis- and trans-1-chloro-1-butene.

  • Assemble the fractional distillation apparatus.

  • Slowly heat the mixture to its boiling point while stirring.

  • Carefully control the heating rate to maintain a slow and steady distillation.

  • The lower-boiling trans-isomer will distill first. Collect the fraction that distills at or near the boiling point of the trans-isomer.

  • As the distillation progresses, the temperature at the head of the column will rise. The higher-boiling cis-isomer will then begin to distill. Collect this fraction in a separate receiving flask.

  • Monitor the purity of the collected fractions using gas chromatography.

Experimental Protocol: Preparative Gas Chromatography

For higher purity separation, preparative gas chromatography (prep-GC) is an effective technique.

Instrumentation:

  • A preparative gas chromatograph equipped with a suitable column (e.g., a polar capillary column like Carbowax).

  • A fraction collector.

Procedure:

  • Optimize the separation conditions on an analytical GC to achieve baseline separation of the cis and trans isomers.

  • Transfer the optimized method to the preparative GC system.

  • Inject the isomer mixture onto the column.

  • The isomers will be separated based on their differential partitioning between the mobile and stationary phases.

  • The eluting peaks corresponding to the trans and cis isomers are directed to a fraction collector, allowing for the collection of the pure isomers.

Separation_Workflow Crude_Product Mixture of cis- and trans-1-Chloro-1-butene Separation_Method Separation Technique Crude_Product->Separation_Method Fractional_Distillation Fractional Distillation Separation_Method->Fractional_Distillation Prep_GC Preparative Gas Chromatography Separation_Method->Prep_GC trans_Isomer trans-1-Chloro-1-butene (Lower Boiling Point) Fractional_Distillation->trans_Isomer cis_Isomer cis-1-Chloro-1-butene (Higher Boiling Point) Fractional_Distillation->cis_Isomer Prep_GC->trans_Isomer Prep_GC->cis_Isomer

Caption: Separation strategies for this compound isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous identification and differentiation of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the vinylic protons are characteristic for each isomer.

  • cis-1-Chloro-1-butene: The vinylic proton on the same carbon as the chlorine atom will appear as a doublet of triplets. The adjacent vinylic proton will be a doublet of triplets as well. The coupling constant between the two vinylic protons (JH-H) is expected to be smaller (typically 6-12 Hz) for the cis isomer.

  • trans-1-Chloro-1-butene: The vinylic protons will also appear as multiplets. However, the coupling constant between the two vinylic protons (JH-H) will be larger (typically 12-18 Hz) for the trans isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the double bond will differ between the two isomers due to the different electronic environments.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations are particularly useful for distinguishing between cis and trans isomers.

  • cis-1-Chloro-1-butene: A characteristic absorption band for the C-H out-of-plane bend is expected in the region of 675-730 cm⁻¹.[11]

  • trans-1-Chloro-1-butene: A strong absorption band for the C-H out-of-plane bend is typically observed in the region of 960-980 cm⁻¹.[11] The C=C stretching vibration for both isomers is expected to appear in the range of 1640-1680 cm⁻¹.[1]

Characterization_Logic cluster_isomer Isomer Identification cluster_spectroscopy Spectroscopic Analysis cluster_data Characteristic Data Isomer This compound Isomer 1H_NMR ¹H NMR Isomer->1H_NMR IR_Spec IR Spectroscopy Isomer->IR_Spec J_coupling Vinylic J(H-H) Coupling cis: 6-12 Hz trans: 12-18 Hz 1H_NMR->J_coupling IR_bend C-H Out-of-Plane Bend cis: ~700 cm⁻¹ trans: ~970 cm⁻¹ IR_Spec->IR_bend

References

Thermodynamic Properties of 1-Chloro-1-butene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the (E) and (Z) isomers of 1-chloro-1-butene. The information presented herein is crucial for understanding the stability, reactivity, and potential applications of these compounds in various chemical and pharmaceutical contexts. This document summarizes key thermodynamic data, outlines the experimental methodologies used for their determination, and provides visual representations of the isomerization process.

Quantitative Thermodynamic Data

The thermodynamic properties of the geometric isomers of this compound are essential for predicting their behavior in chemical reactions and processes. The following tables summarize the available experimental and calculated data for the (Z)- and (E)-isomers.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 atm

Property(Z)-1-Chloro-1-butene(E)-1-Chloro-1-buteneUnitSource
Standard Molar Enthalpy of Formation (Gas) (ΔfH°gas)-19.20-16.5kJ/mol[NIST][1]
Standard Molar Gibbs Free Energy of Formation (Gas) (ΔfG°)51.09 (Calculated)Data not availablekJ/mol[Cheméo][1]

Table 2: Physical Properties

Property(Z)-1-Chloro-1-butene(E)-1-Chloro-1-buteneUnitSource
Normal Boiling Point336.7341.2K[NIST]
Molecular Weight90.55190.551 g/mol [NIST][1]

Table 3: Enthalpy of Isomerization

ReactionEnthalpy of Reaction (ΔrH°)UnitSource
(E)-1-Chloro-1-butene (g) ⇌ (Z)-1-Chloro-1-butene (g)-2.8 ± 0.3kJ/mol[NIST]

Isomerization Equilibrium

The two isomers of this compound, (E) and (Z), exist in equilibrium. The (Z)-isomer is the thermodynamically more stable of the two, as indicated by its more negative standard enthalpy of formation.

G cluster_stability Relative Stability Z_isomer (Z)-1-Chloro-1-butene (cis) E_isomer (E)-1-Chloro-1-butene (trans) Z_isomer->E_isomer Isomerization More Stable More Stable Less Stable Less Stable

Isomerization equilibrium between (Z) and (E)-1-chloro-1-butene.

Experimental Protocols

Gas-Phase Isomerization Equilibrium Study

This method involves establishing a chemical equilibrium between the isomers in the gas phase at a known temperature and then analyzing the composition of the equilibrium mixture.

Objective: To determine the equilibrium constant (K_eq) for the isomerization reaction at various temperatures, from which the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of the reaction can be calculated.

Apparatus: A typical setup would include:

  • A temperature-controlled reactor (e.g., a quartz or Pyrex tube) housed in a furnace.

  • A system for introducing the reactant (either pure isomer or a mixture) into the reactor.

  • A sampling system to extract a representative sample of the gas mixture from the reactor.

  • An analytical instrument, typically a gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector - FID), for separating and quantifying the isomers.

Procedure:

  • Preparation: A known amount of one of the this compound isomers (or a mixture of known composition) is vaporized and introduced into the pre-heated reactor. The reactor is then sealed.

  • Equilibration: The reactor is maintained at a constant, precisely measured temperature for a sufficient period to allow the isomerization reaction to reach equilibrium. The time required for equilibration would be determined from preliminary kinetic studies.

  • Sampling: A small sample of the gas mixture is withdrawn from the reactor using a gas-tight syringe or an automated sampling valve. Care must be taken to ensure that the composition of the sample is not altered during the sampling process (e.g., by condensation).

  • Analysis: The collected sample is immediately injected into a gas chromatograph to separate and quantify the (E) and (Z) isomers. The areas of the corresponding peaks in the chromatogram are used to determine the molar ratio of the isomers at equilibrium.

  • Temperature Variation: The experiment is repeated at several different temperatures to determine the temperature dependence of the equilibrium constant.

Data Analysis:

  • The equilibrium constant (K_eq) at each temperature is calculated from the molar concentrations (or partial pressures) of the isomers in the equilibrium mixture.

  • A van't Hoff plot (ln(K_eq) versus 1/T) is then constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.

  • The standard Gibbs free energy change at each temperature can be calculated using the equation: ΔG° = -RT ln(K_eq).

G start Start with pure isomer or known mixture reactor Introduce into temperature-controlled reactor start->reactor equilibration Allow to reach equilibrium at constant temperature reactor->equilibration sampling Extract gas sample equilibration->sampling analysis Analyze sample by Gas Chromatography (GC) sampling->analysis data_analysis Calculate K_eq and thermodynamic properties analysis->data_analysis end End data_analysis->end

Workflow for the experimental determination of isomerization equilibrium.

Conclusion

This technical guide has summarized the key thermodynamic properties of the (E) and (Z) isomers of this compound. The provided data and the description of the experimental methodology offer valuable insights for researchers and professionals working with these compounds. The greater thermodynamic stability of the (Z)-isomer is a critical factor to consider in chemical synthesis and process design. Further research to obtain a more complete set of experimental thermodynamic data for the (E)-isomer, particularly its Gibbs free energy of formation, entropy, and heat capacity over a range of temperatures, would be beneficial for a more comprehensive understanding of this system.

References

Physical properties of cis-1-chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of cis-1-chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-1-chloro-1-butene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included to assist in laboratory settings.

Physical and Chemical Properties

cis-1-chloro-1-butene, with the chemical formula C4H7Cl, is a chlorinated alkene.[1][2][3] Its physical characteristics are crucial for its handling, application, and in the design of chemical processes.

Data Summary

The quantitative physical properties of cis-1-chloro-1-butene are summarized in the table below for quick reference.

PropertyValueUnits
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Boiling Point63.55 - 68°C
Melting Point-96 (estimate)°C
Density0.9035 - 0.909g/cm³
Refractive Index1.4099
Vapor Pressure154mmHg at 25°C

Note: Some values are estimates and may vary depending on the experimental conditions.[1][4][5][6]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid compound like cis-1-chloro-1-butene.

Boiling Point Determination

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[7][8]

Method: Capillary Method [7]

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[9]

  • Heating: The assembly is heated, often in a heating block or a Thiele tube.[10][11] As the temperature rises, the air trapped in the capillary tube will be expelled, and then a steady stream of bubbles from the sample's vapor will emerge from the open end of the capillary.[11][12]

  • Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[7][11] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a critical indicator of purity.[10][13] Since cis-1-chloro-1-butene has a very low estimated melting point, this procedure would require a cryostat.

Method: Capillary Method [14]

  • Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[10][14]

  • Heating and Observation: The sample is heated at a controlled rate.[14] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10][15]

Density Determination

Density is the mass per unit volume of a substance and is a characteristic property.[16]

Method: Direct Mass and Volume Measurement

  • Mass Measurement: An empty, dry graduated cylinder is weighed using an electronic balance.[17]

  • Volume Measurement: A known volume of cis-1-chloro-1-butene is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[17]

  • Combined Measurement: The graduated cylinder containing the liquid is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[16][17]

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids.[18]

Method: Using a Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of cis-1-chloro-1-butene are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale.

  • Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C.[18]

Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a general guideline.[19]

Method: Visual Assessment

  • Solvent Preparation: A known volume of a solvent (e.g., water, ethanol, acetone) is placed in a test tube.[20]

  • Solute Addition: A small, measured amount of cis-1-chloro-1-butene is added to the solvent.[20]

  • Mixing: The mixture is agitated to promote dissolution.[20]

  • Observation: The solution is observed to see if the solute has completely dissolved. If it has, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves). The amount of solute that dissolves in the given volume of solvent at a specific temperature determines its solubility.[19][20]

Visualization of Physical State Transitions

The physical state of a substance is determined by its temperature and pressure, with transitions occurring at the melting and boiling points. The following diagram illustrates the relationship between these key physical properties and the state of matter.

G Relationship between Physical Properties and State of Matter Solid Solid Liquid Liquid Solid->Liquid Melting Liquid->Solid Freezing Gas Gas Liquid->Gas Vaporization Gas->Liquid Condensation MeltingPoint Melting Point BoilingPoint Boiling Point caption Diagram illustrating the transitions between solid, liquid, and gas phases, governed by the melting and boiling points.

Diagram of physical state transitions.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-1-butene, a halogenated alkene with applications in organic synthesis. The document presents quantitative data in structured tables, outlines general experimental methodologies for its synthesis, and includes a visualization of its isomeric relationship.

Chemical Identity and Physical Properties

This compound is a volatile, colorless liquid. It exists as two geometric isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis)[1][2]. The physical and chemical properties of these isomers are summarized in the tables below.

General Properties
PropertyValueReference
Molecular FormulaC₄H₇Cl[3]
Molecular Weight90.55 g/mol [3]
Isomer-Specific Properties

(E)-1-Chloro-1-butene

PropertyValueReference
IUPAC Name(E)-1-chlorobut-1-ene[4]
Synonymstrans-1-Chloro-1-butene[4]
CAS Number7611-87-2[3]
Density0.9091 g/cm³ (estimate)[3]
Boiling Point68.05 °C[3]
Melting Point-96 °C (estimate)[3]
Refractive Index1.4126[3]

(Z)-1-Chloro-1-butene

PropertyValueReference
IUPAC Name(Z)-1-chlorobut-1-ene[5]
Synonymscis-1-Chloro-1-butene[1][2]
CAS Number7611-86-1[2][5]
Boiling Point77-78 °C

Spectral Data

The following tables summarize the key spectral data for the isomers of this compound, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for (Z)-1-Chloro-1-butene [5]

Carbon AtomChemical Shift (ppm)
C1Data not explicitly provided in search results
C2Data not explicitly provided in search results
C3Data not explicitly provided in search results
C4Data not explicitly provided in search results

Note: While the availability of ¹³C NMR data is mentioned, specific chemical shifts were not found in the provided search results.

Infrared (IR) Spectroscopy
IsomerKey IR Absorptions (cm⁻¹)Reference
(E)-1-Chloro-1-buteneSpecific peak data not available in search results, but the spectrum is available for viewing.[6]
(Z)-1-Chloro-1-buteneSpecific peak data not available in search results, but the spectrum is available for viewing.[1][7]
Mass Spectrometry
IsomerKey Mass-to-Charge Ratios (m/z)Reference
(E)-1-Chloro-1-buteneSpecific peak data not available in search results, but the spectrum is available for viewing.
(Z)-1-Chloro-1-buteneMolecular Ion (M⁺): 90/92 (due to ³⁵Cl/³⁷Cl isotopes). Additional fragmentation data is available for viewing in the referenced database.[1]

Experimental Protocols

General Synthesis Method 1: Hydrochlorination of 1-Butyne

The addition of hydrogen chloride to 1-butyne can yield a mixture of chloro-butenes. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of 2-chloro-1-butene as the major product. However, under certain conditions, this compound can be formed. The stereoselectivity (the ratio of E to Z isomers) would depend on the specific reaction conditions, such as the catalyst, solvent, and temperature. A typical procedure would involve bubbling hydrogen chloride gas through a solution of 1-butyne in a suitable solvent, potentially with a catalyst.

General Synthesis Method 2: Dehydrochlorination of 1,1-Dichlorobutane

The elimination of a molecule of hydrogen chloride from 1,1-dichlorobutane can produce this compound. This reaction is typically carried out using a strong base, such as potassium hydroxide or sodium ethoxide, in an alcoholic solvent. The stereochemical outcome of the elimination (E2 mechanism) is influenced by the steric hindrance of the base and the substrate, which can affect the formation of the E or Z isomer.

Logical Relationships

The two isomers of this compound, (E) and (Z), are geometric isomers, differing in the spatial arrangement of the substituents around the carbon-carbon double bond.

isomers This compound This compound (E)-1-Chloro-1-butene (trans) (E)-1-Chloro-1-butene (trans) This compound->(E)-1-Chloro-1-butene (trans) Geometric Isomer (Z)-1-Chloro-1-butene (cis) (Z)-1-Chloro-1-butene (cis) This compound->(Z)-1-Chloro-1-butene (cis) Geometric Isomer

Caption: Geometric isomers of this compound.

Signaling Pathways

Due to its nature as a simple halogenated alkene primarily used in organic synthesis, this compound is not known to be involved in biological signaling pathways relevant to drug development.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

Stereoisomers of 1-Chloro-1-butene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Characterization, and Potential Relevance of (E)- and (Z)-1-Chloro-1-butene in Medicinal Chemistry

Abstract

1-Chloro-1-butene, a halogenated alkene, exists as two geometric stereoisomers: (E)-1-chloro-1-butene and (Z)-1-chloro-1-butene. The distinct spatial arrangement of substituents around the carbon-carbon double bond imparts unique physical, chemical, and spectral properties to each isomer. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, spectroscopic characterization, and physical properties. Furthermore, it explores the critical role of stereoisomerism in drug development, contextualizing the potential significance of chiral compounds like this compound as building blocks in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Stereoisomerism and this compound

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical factor, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.[2][3][4][5]

This compound (C4H7Cl) is a chlorinated hydrocarbon that presents a clear example of geometric isomerism, a class of stereoisomerism.[1] The restricted rotation about the C=C double bond gives rise to two distinct isomers: (E)-1-chloro-1-butene (trans) and (Z)-1-chloro-1-butene (cis). In the (E)-isomer, the higher priority groups (chlorine and the ethyl group) are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. The IUPAC names for these isomers are (E)-1-chlorobut-1-ene and (Z)-1-chlorobut-1-ene, respectively.[6][7]

Synthesis of (E)- and (Z)-1-Chloro-1-butene

A common method for the synthesis of this compound stereoisomers is through the dehydrochlorination of dichlorobutane precursors. The specific precursor and reaction conditions can influence the isomeric ratio of the products.

Experimental Protocol: Dehydrochlorination of 1,2-Dichlorobutane

This protocol describes a general procedure for the synthesis of this compound via the dehydrochlorination of 1,2-dichlorobutane. This reaction typically yields a mixture of isomers.

Materials:

  • 1,2-Dichlorobutane

  • Potassium hydroxide (KOH)

  • Ethanol (or other suitable alcohol as solvent)

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 1,2-Dichlorobutane is added dropwise to the stirred alcoholic KOH solution.[8]

  • The reaction mixture is heated to reflux for a specified period to effect dehydrochlorination. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product mixture is separated from the solid potassium chloride by filtration.

  • The filtrate, containing the this compound isomers, ethanol, and any unreacted starting material, is subjected to fractional distillation to isolate the product isomers based on their boiling points.

  • The collected fraction(s) are washed with water to remove any remaining ethanol and then dried over an anhydrous drying agent.

  • The final product is analyzed by GC-MS and NMR to determine the isomeric ratio and confirm the structures.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of this compound exhibit distinct physical and spectroscopic properties. The following tables summarize key quantitative data for each stereoisomer.

Physical Properties
Property(Z)-1-Chloro-1-butene(E)-1-Chloro-1-buteneReference(s)
Molecular Formula C4H7ClC4H7Cl[6][7]
Molecular Weight 90.55 g/mol 90.55 g/mol [6][7]
CAS Number 7611-86-17611-87-2[6][9]
Boiling Point 63.55 °C68.05 °C[10][11]
Density 0.9035 g/cm³0.9091 g/cm³[10][11]
Refractive Index 1.40991.4126[10][11]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly informative.

IsomerProtonApproximate Chemical Shift (ppm)
(Z)-1-Chloro-1-butene =CH-Cl6.0 - 6.2
=CH-CH25.5 - 5.7
(E)-1-Chloro-1-butene =CH-Cl5.9 - 6.1
=CH-CH25.7 - 5.9

Note: These are approximate values and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy:

The C=C stretching vibration and the out-of-plane C-H bending vibrations are characteristic in the IR spectra of these isomers.

IsomerCharacteristic IR Absorption Bands (cm⁻¹)Reference(s)
(Z)-1-Chloro-1-butene ~1650 (C=C stretch), ~690 (cis C-H bend)[12]
(E)-1-Chloro-1-butene ~1655 (C=C stretch), ~930 (trans C-H bend)[9]

Mass Spectrometry (MS):

The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak (M+) at m/z 90 and an M+2 peak at m/z 92 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation patterns would also be similar.

Visualizing Stereoisomers and Synthesis

Stereoisomers of this compound

Stereoisomers cluster_Z (Z)-1-Chloro-1-butene (cis) cluster_E (E)-1-Chloro-1-butene (trans) Z_isomer Z_structure E_isomer E_structure

Caption: Geometric isomers of this compound.

Synthetic Pathway

Synthesis reactant 1,2-Dichlorobutane reagent KOH / Ethanol reactant->reagent Dehydrochlorination product_Z (Z)-1-Chloro-1-butene reagent->product_Z product_E (E)-1-Chloro-1-butene reagent->product_E

Caption: Synthesis of this compound isomers.

Relevance in Drug Development

While there is limited direct information on the pharmacological applications of this compound stereoisomers, their nature as chiral building blocks is of significant interest in medicinal chemistry. The principles of stereochemistry are paramount in drug design and development for several reasons:

  • Stereospecific Interactions: Biological targets are chiral, leading to stereospecific interactions with drug molecules. One enantiomer or geometric isomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other may be inactive or even produce adverse effects.[2][3][4]

  • Pharmacokinetic Differences: Stereoisomers can be absorbed, distributed, metabolized, and excreted differently in the body.[2] This can lead to variations in bioavailability, duration of action, and potential for drug-drug interactions.

  • Improved Therapeutic Index: By developing single-isomer drugs, it is often possible to achieve a better therapeutic index, maximizing efficacy while minimizing toxicity associated with the unwanted isomer.[3]

Halogenated organic compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[13] Therefore, the stereoisomers of this compound represent potential starting materials or intermediates for the synthesis of more complex chiral molecules with therapeutic potential. Their defined stereochemistry allows for the precise construction of target molecules, which is a cornerstone of modern drug discovery.

Conclusion

The (E) and (Z) stereoisomers of this compound are distinct chemical entities with well-defined, albeit different, physical and spectroscopic properties. Understanding their synthesis and characterization is fundamental for their potential application in organic synthesis. For professionals in drug development, the case of this compound serves as a pertinent reminder of the critical importance of stereoisomerism in the design and development of safe and effective medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the study of simple chiral building blocks like the stereoisomers of this compound will remain a relevant and important area of research.

References

An In-depth Technical Guide to 1-Chloro-1-butene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-butene is a chlorinated alkene with the chemical formula C₄H₇Cl. It exists as two geometric isomers, (E)- and (Z)-1-chloro-1-butene, which exhibit distinct physical and chemical properties. This organochlorine compound serves as a versatile intermediate in organic synthesis and is of interest to researchers in various fields, including agrochemicals and pharmaceuticals. Its reactivity is primarily dictated by the presence of the carbon-carbon double bond and the allylic chlorine atom, which makes it susceptible to nucleophilic substitution and other transformations. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its safe handling, and a detailed look at its synthesis and analytical characterization.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the tables below. It is a colorless liquid with a characteristic odor. The presence of the double bond and the chlorine atom influences its polarity and reactivity.

Identifier Value
Chemical Formula C₄H₇Cl[1]
Molecular Weight 90.55 g/mol [1]
Canonical SMILES CCC=CCl
Isomeric SMILES (E)-trans CC/C=C/Cl
Isomeric SMILES (Z)-cis CC/C=C\Cl
InChI Key (E)-trans DUDKKPVINWLFBI-ONEGZZNKSA-N
InChI Key (Z)-cis DUDKKPVINWLFBI-ARJAWSKDSA-N
CAS Number (E)-trans 7611-87-2
CAS Number (Z)-cis 7611-86-1
Physical Property Value Notes
Boiling Point 68.05 °C
Density 0.9091 g/cm³
Refractive Index 1.4126

Safety and Handling

This compound is a flammable and potentially hazardous chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Precautionary Measures:

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid breathing vapors or mist.

  • Wash hands and any exposed skin thoroughly after handling.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Applications

The reactivity of this compound is characterized by the interplay between the double bond and the allylic chlorine atom. It can undergo a variety of reactions, making it a useful building block in organic synthesis.

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. For instance, reaction with sodium ethoxide in ethanol proceeds via a second-order mechanism.

Applications: Due to its reactivity, this compound can be used as a precursor for the synthesis of a range of other compounds, including alcohols, ethers, and other substituted butenes. These products may find applications in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,1-Dichlorobutane

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1,1-dichlorobutane. This reaction typically yields a mixture of the (E) and (Z) isomers.

Materials:

  • 1,1-Dichlorobutane

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and slowly add 1,1-dichlorobutane dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation to yield a mixture of (E)- and (Z)-1-chloro-1-butene.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Scan Range: m/z 35-200

Sample Preparation:

Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.

Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediate Transition State cluster_product Products 1,1-Dichlorobutane 1,1-Dichlorobutane E2_Transition_State E2 Transition State 1,1-Dichlorobutane->E2_Transition_State Proton abstraction by base Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->E2_Transition_State This compound (E/Z)-1-Chloro-1-butene E2_Transition_State->this compound Chloride elimination & C=C bond formation Byproducts t-BuOH + KCl E2_Transition_State->Byproducts

Caption: E2 elimination pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Chloro-1-butene. It is intended to serve as an essential resource for laboratory personnel and professionals in the field of drug development and scientific research. This document consolidates critical data on the physical and chemical properties, toxicological profile, and recommended safety protocols to ensure the safe use and management of this compound.

Chemical and Physical Properties

This compound is a chlorinated alkene with the chemical formula C4H7Cl. It exists as two geometric isomers, (Z)-1-Chloro-1-butene and (E)-1-Chloro-1-butene. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C4H7Cl--INVALID-LINK--
Molecular Weight 90.55 g/mol --INVALID-LINK--
Appearance Colorless liquid
Boiling Point 68-73 °C
Melting Point -99 °C
Flash Point -15 °C
Density 0.906 g/cm³ at 20 °C
Vapor Pressure 145 mmHg at 20 °C
Solubility Insoluble in water; soluble in organic solvents
Autoignition Temperature Data not available

Toxicological Profile

The toxicological data for this compound is not extensively reported in publicly available literature. Therefore, data for structurally related compounds are often used to estimate its potential hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Toxicity EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOral355-405 mg/kg (for 3-Chloro-1-butene)[1]Harmful if swallowed
Acute Dermal Toxicity (LD50) Data not availableDermalData not availableData not available
Acute Inhalation Toxicity (LC50) RatInhalation16,300 mg/m³/4hr (for 1-Chloro-2-butene)[2]May be harmful if inhaled
Skin Corrosion/Irritation RabbitDermalCauses skin irritationIrritant
Serious Eye Damage/Irritation RabbitOcularCauses serious eye irritationIrritant
Respiratory or Skin Sensitization Data not available-Data not availableData not available
Germ Cell Mutagenicity S. typhimurium (Ames test)In vitroNegative (for 1-chlorobutane)Not classified as a mutagen
Carcinogenicity Data not available-Data not availableData not available
Reproductive Toxicity Data not available-Data not availableData not available
Specific Target Organ Toxicity (Single Exposure) --May cause respiratory irritationMay cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) Data not available-Data not availableData not available
Aspiration Hazard Data not available-Data not availableData not available

Note: The toxicological data presented is largely based on related compounds and should be interpreted with caution. The absence of data does not imply that the substance is not hazardous.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following pictograms and hazard statements summarize its primary risks:

  • GHS Pictograms:

    • 🔥 (Flammable)

    • ❗ (Irritant)

  • Signal Word: Danger

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Healthy, young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

    • The treated area is covered with a gauze patch and non-irritating tape.

    • The exposure duration is 4 hours.

    • After 4 hours, the patch and any residual test substance are removed.

  • Observation:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Evaluation: The severity of skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: Healthy, young adult albino rabbit.

  • Procedure:

    • A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the substance.

  • Observation:

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

    • The observation period may be extended up to 21 days to determine the reversibility of the effects.

  • Evaluation: Ocular lesions are scored based on a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium).

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

    • The exposure is typically carried out using the plate incorporation method or the pre-incubation method.

    • The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Observation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize the risk of exposure and accidents.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical and lighting equipment.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Eliminate all ignition sources. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and emergency response related to this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment->Review_SDS PPE_Selection Select Appropriate PPE Review_SDS->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood, etc.) PPE_Selection->Engineering_Controls Transfer_Chemical Transfer Chemical in Fume Hood Engineering_Controls->Transfer_Chemical Grounding Ground and Bond Containers Transfer_Chemical->Grounding Avoid_Ignition Avoid Ignition Sources Transfer_Chemical->Avoid_Ignition Store_Properly Store in a Cool, Dry, Ventilated Area Transfer_Chemical->Store_Properly Segregate Segregate from Incompatibles Store_Properly->Segregate Waste_Disposal Dispose of Waste According to Regulations Store_Properly->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

G First Aid Emergency Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Flush_Eyes Flush Eyes with Water for 15 mins Exposure->Flush_Eyes Rinse_Mouth Rinse Mouth Exposure->Rinse_Mouth Provide_Oxygen Provide Oxygen if Breathing is Difficult Move_to_Fresh_Air->Provide_Oxygen Artificial_Respiration Artificial Respiration if Not Breathing Provide_Oxygen->Artificial_Respiration Seek_Medical_Attention Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention Wash_Skin Wash Skin with Soap and Water Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Remove_Contacts Remove Contact Lenses Flush_Eyes->Remove_Contacts Remove_Contacts->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: Emergency first aid procedures for this compound exposure.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-chloro-1-butene in various organic synthesis reactions. This compound, existing as (E) and (Z) isomers, is a versatile building block for the stereoselective synthesis of complex organic molecules, including pharmaceutical intermediates. Its reactivity as a vinyl halide allows it to participate in a range of cross-coupling and nucleophilic substitution reactions.

Physicochemical Properties

A summary of key physicochemical properties for the (E) and (Z) isomers of this compound is provided below. This data is essential for designing and executing synthetic protocols.

Property(E)-1-Chloro-1-butene(Z)-1-Chloro-1-butene
Molecular Formula C₄H₇ClC₄H₇Cl
Molecular Weight 90.55 g/mol 90.55 g/mol
CAS Number 7611-87-27611-86-1
Boiling Point 68-69 °C63 °C
Density 0.909 g/cm³0.903 g/cm³

Key Synthetic Applications

This compound is a valuable substrate for several classes of organic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with potential stereochemical control. The primary applications covered in these notes are:

  • Grignard Reagent Formation and Subsequent Reactions

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Heck Reaction

    • Sonogashira Coupling

    • Stille Coupling

    • Kumada Coupling

  • Nucleophilic Substitution Reactions

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of carbon-carbon bonds. The resulting butenylmagnesium chloride can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Logical Workflow for Grignard Reagent Formation and Reaction

Grignard_Workflow A Activation of Mg Turnings C Grignard Reagent Formation (Butenylmagnesium chloride) A->C B Preparation of this compound Solution B->C D Reaction with Electrophile (e.g., Benzaldehyde) C->D E Aqueous Workup and Purification D->E F Product (e.g., 1-Phenyl-2-penten-1-ol) E->F

Caption: Workflow for the formation of butenylmagnesium chloride and its subsequent reaction with an electrophile.

Experimental Protocol: Formation of Butenylmagnesium Chloride and Reaction with Benzaldehyde

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • (E)- or (Z)-1-Chloro-1-butene

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

  • Initiation: Add anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a small amount of 1,2-dibromoethane if necessary, which will be indicated by bubbling and a slight exotherm.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is butenylmagnesium chloride.

  • Reaction with Benzaldehyde: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution (1.1 eq.) to the benzaldehyde solution via a cannula.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ElectrophileProductTypical Yield (%)
Benzaldehyde1-Phenyl-2-penten-1-ol70-85%
Acetone2-Methyl-3-hexen-2-ol65-80%
Carbon Dioxide (Dry Ice)2-Pentenoic acid60-75%

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting a vinyl halide with an organoboron compound.

Experimental Protocol: Coupling of (E)-1-Chloro-1-butene with Phenylboronic Acid

Materials:

  • (E)-1-Chloro-1-butene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-1-chloro-1-butene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (2.0 eq.). Evacuate and backfill the flask with nitrogen three times. Add toluene and deionized water (e.g., in a 5:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Boronic AcidProductTypical Yield (%)
Phenylboronic acid(E)-1-Phenyl-1-butene85-95%
4-Methoxyphenylboronic acid(E)-1-(4-Methoxyphenyl)-1-butene80-90%
Thiophene-2-boronic acid(E)-2-(1-Butenyl)thiophene75-85%
B. Heck Reaction

The Heck reaction couples vinyl halides with alkenes to form substituted alkenes.

Experimental Protocol: Reaction of (Z)-1-Chloro-1-butene with Styrene

Materials:

  • (Z)-1-Chloro-1-butene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a sealed tube, combine (Z)-1-chloro-1-butene (1.0 eq.), styrene (1.5 eq.), palladium(II) acetate (1-5 mol%), and tri(o-tolyl)phosphine (2-10 mol%).

  • Addition of Base and Solvent: Add triethylamine (1.5 eq.) and DMF.

  • Reaction: Heat the mixture at 80-100 °C for 16-24 hours.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

AlkeneProductTypical Yield (%)
Styrene(1Z,3E)-1,4-Diphenyl-1,3-butadiene60-75%
Methyl acrylateMethyl (2Z,4E)-hepta-2,4-dienoate55-70%
C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of enynes from vinyl halides and terminal alkynes.[1]

Experimental Protocol: Coupling of (E)-1-Chloro-1-butene with Phenylacetylene

Materials:

  • (E)-1-Chloro-1-butene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add (E)-1-chloro-1-butene (1.0 eq.), phenylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

  • Addition of Solvent and Base: Add anhydrous, degassed THF and triethylamine.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere for 6-12 hours.

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify by column chromatography.

AlkyneProductTypical Yield (%)
Phenylacetylene(E)-1-Phenyl-1-buten-3-yne80-90%
1-Hexyne(E)-Dec-4-en-6-yne75-85%
D. Stille Coupling

The Stille coupling involves the reaction of a vinyl halide with an organostannane.

Experimental Protocol: Coupling of (Z)-1-Chloro-1-butene with Vinyltributylstannane

Materials:

  • (Z)-1-Chloro-1-butene

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve (Z)-1-chloro-1-butene (1.0 eq.) and vinyltributylstannane (1.1 eq.) in anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Heat the mixture to reflux for 12-24 hours.

  • Workup and Purification: Cool the reaction, quench with aqueous KF solution to precipitate tin byproducts. Filter and extract the filtrate with diethyl ether. Dry the organic layer and concentrate. Purify by column chromatography.

OrganostannaneProductTypical Yield (%)
Vinyltributylstannane(Z)-1,3-Hexadiene70-80%
(Tributylstannyl)benzene(Z)-1-Phenyl-1-butene75-85%
E. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner.[2]

Experimental Protocol: Coupling of (E)-1-Chloro-1-butene with Phenylmagnesium Bromide

Materials:

  • (E)-1-Chloro-1-butene

  • Phenylmagnesium bromide (solution in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve (E)-1-chloro-1-butene (1.0 eq.) in anhydrous diethyl ether.

  • Catalyst Addition: Add Ni(dppp)Cl₂ (1-5 mol%).

  • Grignard Addition: Cool the mixture to 0 °C and slowly add phenylmagnesium bromide (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup and Purification: Quench the reaction with dilute HCl. Extract with diethyl ether, wash with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Grignard ReagentProductTypical Yield (%)
Phenylmagnesium bromide(E)-1-Phenyl-1-butene80-90%
Methylmagnesium iodide(E)-2-Pentene70-80%

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, although this is generally less common than for saturated alkyl halides due to the sp²-hybridized carbon. The reaction often requires forcing conditions or proceeds with retention of stereochemistry.

Reaction Pathway for Nucleophilic Substitution

Nucleophilic_Substitution Substrate (Z)-1-Chloro-1-butene Product Substitution Product ((Z)-1-Phenoxy-1-butene) Substrate->Product Nucleophile Nucleophile (e.g., NaOPh) Nucleophile->Product Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Product

Caption: General scheme for the nucleophilic substitution on this compound.

Experimental Protocol: Reaction of (Z)-1-Chloro-1-butene with Sodium Phenoxide

Materials:

  • (Z)-1-Chloro-1-butene

  • Sodium phenoxide

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium phenoxide (1.2 eq.) in anhydrous DMF.

  • Substrate Addition: Add (Z)-1-chloro-1-butene (1.0 eq.) to the solution.

  • Reaction: Heat the mixture to 80-100 °C for 24-48 hours.

  • Workup and Purification: Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

NucleophileProductTypical Yield (%)
Sodium phenoxide(Z)-1-Phenoxy-1-butene40-50%
Sodium methoxide(Z)-1-Methoxy-1-butene35-45%

Safety Precautions

  • This compound is a flammable and volatile liquid. Handle in a well-ventilated fume hood.

  • Organometallic reagents such as Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere and with appropriate personal protective equipment.

  • Palladium catalysts and organophosphine ligands can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 1-Chloro-1-butene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-1-butene as a versatile chemical intermediate. This document offers detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of reaction mechanisms and workflows. This compound, available as (E) and (Z) isomers, serves as a valuable building block for the introduction of the 1-butenyl moiety in the synthesis of fine chemicals and pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for the design and execution of synthetic protocols.

PropertyValue
Molecular Formula C₄H₇Cl[1][2][3]
Molecular Weight 90.55 g/mol [1][2][3]
Boiling Point 68.05 °C[3]
Density 0.9091 g/cm³[3]
Refractive Index 1.4126[3]
CAS Number 7611-87-2 (trans), 7611-86-1 (cis)[1][2]

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing this compound with an organoboron compound.

Reaction Scheme:

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene

  • Materials:

    • (E)-1-Chloro-1-butene

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene (10 mL) and water (2 mL) to the flask.

    • Add (E)-1-chloro-1-butene (1.0 mmol) to the reaction mixture via syringe.

    • Heat the mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:

R-Group (in R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801285-95
4-MethoxyphenylPd(PPh₃)₄Na₂CO₃DME/H₂O851080-90
2-ThienylPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O901675-85

Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->R-Pd(II)-X(L2) R-X This compound R-X->Oxidative_Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-B(OH)2 R'-B(OH)₂ R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Product Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a new, more substituted alkene.[4]

Experimental Protocol: Synthesis of (2E,4E)-1-Phenyl-2,4-hexadiene

  • Materials:

    • (E)-1-Chloro-1-butene

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • Acetonitrile

  • Procedure:

    • In a sealable reaction tube, combine palladium(II) acetate (0.01 mmol) and tri(o-tolyl)phosphine (0.02 mmol).

    • Add acetonitrile (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).

    • Add (E)-1-chloro-1-butene (1.0 mmol) to the mixture.

    • Seal the tube and heat to 100 °C for 24 hours.

    • Cool the reaction mixture, filter through a pad of celite, and rinse with diethyl ether.

    • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Representative Heck Reactions:

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1002470-80
n-Butyl acrylatePd(PPh₃)₄K₂CO₃DMF1201865-75
AcrylonitrilePdCl₂(PPh₃)₂NaOAcNMP1102060-70
Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent.[5][6]

Experimental Protocol: Synthesis of (E)-1-(Tributylstannyl)-1-butene

Note: Organotin compounds are highly toxic and should be handled with appropriate safety precautions.

  • Materials:

    • (E)-1-Chloro-1-butene

    • Hexamethylditin

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Toluene

  • Procedure:

    • To a degassed solution of (E)-1-chloro-1-butene (1.0 mmol) in toluene (5 mL), add hexamethylditin (1.1 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the mixture.

    • Heat the reaction at 100 °C for 16 hours under an inert atmosphere.

    • Cool the reaction and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or chromatography.

Application 2: Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, buten-1-ylmagnesium chloride, a potent nucleophile for C-C bond formation.[7]

Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Activate_Mg Activate Mg turnings (e.g., with I₂) Add_Solvent Add anhydrous ether (THF or Et₂O) Activate_Mg->Add_Solvent Add_Halide Slowly add this compound in anhydrous ether Add_Solvent->Add_Halide Reflux Maintain gentle reflux Add_Halide->Reflux Cool_Grignard Cool Grignard reagent to 0 °C Reflux->Cool_Grignard Add_Electrophile Add electrophile (e.g., aldehyde, ketone) dropwise Cool_Grignard->Add_Electrophile Warm_to_RT Warm to room temperature and stir Add_Electrophile->Warm_to_RT Quench Quench with saturated NH₄Cl (aq) Warm_to_RT->Quench Extract Extract with organic solvent Quench->Extract Dry_and_Concentrate Dry organic layer and concentrate Extract->Dry_and_Concentrate Purify Purify by chromatography or distillation Dry_and_Concentrate->Purify

Caption: General workflow for Grignard reagent formation and reaction.

Experimental Protocol: Synthesis of 3-Hepten-2-ol

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 g, 50 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add 20 mL of anhydrous THF.

    • A solution of (E)-1-chloro-1-butene (4.53 g, 50 mmol) in 30 mL of anhydrous THF is added dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of acetaldehyde (2.2 g, 50 mmol) in 20 mL of anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by distillation.

Quantitative Data for Representative Grignard Reactions:

ElectrophileProductSolventTemp (°C)Time (h)Yield (%)
Acetaldehyde3-Hepten-2-olTHF0 to RT275-85
Acetone2-Methyl-3-hepten-2-olEt₂O0 to RT270-80
Benzaldehyde1-Phenyl-2-penten-1-olTHF0 to RT380-90
Carbon dioxide, then H₃O⁺2-PENTENOIC ACIDTHF-78 to RT460-70

Application 3: Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles, although it is generally less reactive than allylic or alkyl halides. These reactions often require more forcing conditions or the use of a catalyst.

Experimental Protocol: Synthesis of (E)-1-Azido-1-butene

  • Materials:

    • (E)-1-Chloro-1-butene

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.5 g, 23 mmol) in 20 mL of DMF.

    • Add (E)-1-chloro-1-butene (1.81 g, 20 mmol) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Cool the mixture to room temperature and pour into 100 mL of water.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature.

Quantitative Data for Representative Nucleophilic Substitution Reactions:

NucleophileProductSolventTemp (°C)Time (h)Yield (%)
NaN₃(E)-1-Azido-1-buteneDMF602450-60
NaCN(E)-2-PentenonitrileDMSO1004840-50
PhSNa(E)-1-(Phenylthio)-1-buteneEthanol781860-70

These protocols and data serve as a guide for the utilization of this compound as a versatile intermediate in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for the Polymerization of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-butene is a halogenated alkene with potential as a monomer for the synthesis of functionalized polymers. The presence of a chlorine atom on the double bond is expected to influence its reactivity and the properties of the resulting polymer, poly(this compound). This polymer could be a precursor for further chemical modifications, making it a potentially valuable material in drug delivery, specialty coatings, and other advanced applications. This document outlines theoretical protocols for the polymerization of this compound via cationic and free-radical mechanisms.

Polymerization Mechanisms

The polymerization of this compound can theoretically proceed through two primary chain-growth mechanisms: cationic polymerization and free-radical polymerization.

Cationic Polymerization

In cationic polymerization, an electrophilic initiator abstracts the π-electrons from the monomer's double bond, creating a carbocationic active center. This cation then propagates by adding to subsequent monomer units. The stability of the carbocation intermediate is crucial for successful polymerization. For this compound, the chlorine atom's inductive electron-withdrawing effect could destabilize the adjacent carbocation, while its ability to donate a lone pair of electrons (mesomeric effect) could offer some stabilization. The overall feasibility will depend on the balance of these effects and the reaction conditions.

Free-Radical Polymerization

Free-radical polymerization is initiated by a species with an unpaired electron (a free radical). This radical adds to the monomer's double bond, generating a new radical species that propagates the polymer chain. Halogenated alkenes, like vinyl chloride, are commonly polymerized via free-radical mechanisms. It is anticipated that this compound can also be polymerized using this method.

Experimental Protocols

Safety Precautions: this compound is a flammable and potentially toxic chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Initiators, especially peroxides, can be explosive and should be handled with care according to the manufacturer's safety data sheets.

Protocol 1: Hypothetical Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) via a cationic mechanism.

Materials:

  • This compound (freshly distilled)

  • Lewis Acid Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), or Tin(IV) chloride (SnCl₄))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Hexane)

  • Quenching agent (e.g., Methanol)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Dry the solvent over a suitable drying agent (e.g., calcium hydride for CH₂Cl₂) and distill under an inert atmosphere. Distill the this compound monomer under reduced pressure to remove any inhibitors and impurities.

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reaction Mixture: Transfer the desired amount of anhydrous solvent to the reaction flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Monomer Addition: Add the purified this compound monomer to the cooled solvent.

  • Initiation: Slowly add the Lewis acid initiator to the stirred monomer solution. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours), maintaining the temperature and inert atmosphere.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Characterization:

  • Structure: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

Protocol 2: Hypothetical Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via a free-radical mechanism.

Materials:

  • This compound (inhibitor removed)

  • Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Solvent (e.g., Toluene, Benzene, or bulk polymerization)

  • Nitrogen or Argon gas supply

  • Standard reflux setup or sealed polymerization tubes

Procedure:

  • Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reactor Setup: For solution polymerization, use a flask equipped with a reflux condenser, magnetic stir bar, and an inlet for inert gas. For bulk polymerization, use a heavy-walled glass polymerization tube.

  • Reaction Mixture:

    • Solution Polymerization: Add the purified monomer and solvent to the reaction flask.

    • Bulk Polymerization: Place the purified monomer directly into the polymerization tube.

  • Initiator Addition: Add the radical initiator to the reaction mixture. The concentration of the initiator will affect the polymerization rate and the polymer's molecular weight.

  • Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Solution Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere.

    • Bulk Polymerization: Seal the polymerization tube under vacuum and place it in a thermostatically controlled bath at the appropriate temperature.

  • Polymer Isolation:

    • Solution Polymerization: After the desired reaction time, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

    • Bulk Polymerization: Break the tube carefully and dissolve the solid polymer in a suitable solvent (e.g., THF) before precipitating it in a non-solvent.

  • Purification: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Characterization:

  • Structure: ¹H NMR, ¹³C NMR, and FTIR.

  • Molecular Weight and Polydispersity: GPC.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected influence of various reaction parameters on the polymerization of this compound.

Table 1: Hypothetical Data for Cationic Polymerization of this compound

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂100:1-784658,5001.8
2BF₃·OEt₂200:1-7846015,0001.9
3AlCl₃100:1-402807,2002.1
4SnCl₄100:101955,5002.5

Table 2: Hypothetical Data for Free-Radical Polymerization of this compound

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN200:160127525,0002.2
2AIBN400:160127048,0002.4
3BPO200:18088522,0002.3
4AIBN200:170129023,5002.1

Visualizations

The following diagrams illustrate the theoretical signaling pathways and workflows for the polymerization of this compound.

Cationic_Polymerization Initiator Initiator (e.g., BF₃) Carbocation Carbocation Formation Initiator->Carbocation Initiation Monomer1 This compound Monomer1->Carbocation Propagation Propagation Carbocation->Propagation Monomer2 This compound Monomer2->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain PolymerChain->Propagation n Monomers Termination Termination/Chain Transfer PolymerChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Cationic polymerization mechanism of this compound.

Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Radical Formation Initiator->Radical Initiation (Heat) Propagation Propagation Radical->Propagation Monomer1 This compound Monomer1->Propagation PolymerChain Growing Radical Chain Propagation->PolymerChain PolymerChain->Propagation n Monomers Termination Termination (Combination/Disproportionation) PolymerChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer Experimental_Workflow Start Start Purification Monomer & Solvent Purification Start->Purification Setup Reactor Setup under Inert Atmosphere Purification->Setup Reaction Polymerization Reaction (Initiation, Propagation) Setup->Reaction Termination Termination/Quenching Reaction->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Polymer Characterization (NMR, FTIR, GPC) Drying->Characterization End End Characterization->End

Application Notes and Protocols: Synthesis of 3-Ethoxy-1-butene from 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the reaction between 1-chloro-1-butene and sodium ethoxide, with a focus on the synthesis of 3-ethoxy-1-butene. Due to the vinylic position of the halogen in this compound, which makes it relatively unreactive towards nucleophilic substitution and elimination under these conditions, this application note will focus on the reaction of its isomer, 3-chloro-1-butene . The allylic position of the chlorine atom in 3-chloro-1-butene renders it significantly more susceptible to nucleophilic attack by sodium ethoxide.

The reaction of 3-chloro-1-butene with sodium ethoxide in ethanol is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The strong, unhindered base/nucleophile, sodium ethoxide, can either attack the electrophilic carbon atom bonded to the chlorine, leading to the substitution product 3-ethoxy-1-butene, or abstract a proton from an adjacent carbon, resulting in the elimination product, 1,3-butadiene.

With a strong nucleophile like sodium ethoxide, the reaction with 3-chloro-1-butene proceeds via a second-order kinetics, being first order in both the haloalkane and the ethoxide.[1][2][3] This is characteristic of a bimolecular process (SN2/E2). In the absence of a strong base such as sodium ethoxide, the reaction of 3-chloro-1-butene with ethanol alone proceeds through a slower, unimolecular (SN1) mechanism. This solvolysis reaction involves the formation of an allylic carbocation intermediate, which can be attacked by ethanol at two different positions, yielding a mixture of 3-ethoxy-1-butene and the rearranged product, 1-ethoxy-2-butene.[1][2][4]

Reaction Pathways

The reaction of 3-chloro-1-butene with sodium ethoxide can proceed through two main competitive pathways: SN2 and E2. A third pathway, SN1, becomes significant in the absence of a strong base.

SN2 Pathway: Allylic Substitution

The primary reaction pathway with the strong nucleophile, sodium ethoxide, is the SN2 reaction. The ethoxide ion directly attacks the carbon atom bearing the chlorine atom, displacing the chloride ion in a single, concerted step. This results in the formation of 3-ethoxy-1-butene.

E2 Pathway: Dehydrohalogenation

Concurrently, the ethoxide ion can act as a strong base, abstracting a proton from a carbon atom adjacent to the carbon-chlorine bond. This leads to the formation of a double bond and the elimination of a chloride ion, yielding 1,3-butadiene.

SN1 Pathway (in the absence of strong base)

When 3-chloro-1-butene is treated with ethanol without the presence of sodium ethoxide, the reaction proceeds through an SN1 mechanism. The chloride ion first departs, forming a resonance-stabilized allylic carbocation. Ethanol, acting as a weak nucleophile, can then attack either of the two electrophilic carbons, leading to a mixture of 3-ethoxy-1-butene and 1-ethoxy-2-butene.

Data Presentation

ReactantReagentMajor Product(s)Reaction PathwayNotes
3-Chloro-1-buteneSodium Ethoxide3-Ethoxy-1-buteneSN2 (major), E2 (minor)The reaction is second-order.[1][2][3] The ratio of substitution to elimination is influenced by factors such as temperature and solvent.
3-Chloro-1-buteneEthanol3-Ethoxy-1-butene and 1-Ethoxy-2-buteneSN1A mixture of products is formed due to the resonance-stabilized allylic carbocation intermediate.[1][2][4]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 3-ethoxy-1-butene from 3-chloro-1-butene via an SN2 reaction, as well as the preparation of the sodium ethoxide reagent.

Protocol 1: Preparation of Sodium Ethoxide Solution in Ethanol

Materials:

  • Absolute Ethanol (anhydrous)

  • Sodium metal

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Carefully add the desired volume of absolute ethanol to the flask.

  • Slowly and cautiously add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • The reaction mixture will heat up and may begin to reflux. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.

  • Continue stirring the mixture until all the sodium metal has completely dissolved. This may take several hours.

  • The resulting clear to pale yellow solution is sodium ethoxide in ethanol and is ready for use in the subsequent reaction.

Protocol 2: Synthesis of 3-Ethoxy-1-butene

Materials:

  • 3-Chloro-1-butene

  • Sodium ethoxide solution in ethanol (prepared as in Protocol 1)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charge the flask with the prepared sodium ethoxide solution in ethanol.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add 3-chloro-1-butene dropwise to the stirred sodium ethoxide solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 3-ethoxy-1-butene.

Visualizations

Reaction_Pathways cluster_SN2_E2 With Sodium Ethoxide (Strong Base/Nucleophile) cluster_SN1 With Ethanol (Weak Nucleophile) 3-Chloro-1-butene 3-Chloro-1-butene SN2_Product 3-Ethoxy-1-butene 3-Chloro-1-butene->SN2_Product SN2 Pathway (Substitution) E2_Product 1,3-Butadiene 3-Chloro-1-butene->E2_Product E2 Pathway (Elimination) NaOEt Sodium Ethoxide (NaOCH2CH3) NaOEt->3-Chloro-1-butene 3-Chloro-1-butene_SN1 3-Chloro-1-butene Carbocation Allylic Carbocation (Resonance Stabilized) 3-Chloro-1-butene_SN1->Carbocation - Cl- SN1_Product1 3-Ethoxy-1-butene Carbocation->SN1_Product1 + EtOH SN1_Product2 1-Ethoxy-2-butene Carbocation->SN1_Product2 + EtOH (Rearrangement) EtOH Ethanol (CH3CH2OH) EtOH->Carbocation Experimental_Workflow start Start prep_naoet Prepare Sodium Ethoxide Solution in Ethanol start->prep_naoet setup_reaction Set up Reaction Flask (Inert Atmosphere) prep_naoet->setup_reaction addition Add 3-Chloro-1-butene to Sodium Ethoxide Solution at 0°C setup_reaction->addition reflux Warm to Room Temperature and Reflux addition->reflux workup Aqueous Work-up (Quench, Extract, Wash, Dry) reflux->workup purification Purification by Fractional Distillation workup->purification product Pure 3-Ethoxy-1-butene purification->product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-butene is a vinyl halide, a class of organic compounds that exhibits distinct reactivity compared to their saturated alkyl halide counterparts. Due to the sp² hybridization of the carbon atom bearing the chlorine and the presence of the adjacent π-bond, this compound is notably resistant to classical bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution pathways. This inertness stems from the high energy of the vinylic carbocation intermediate required for an Sₙ1 reaction and the steric hindrance and electronic repulsion that prevent the backside attack necessary for an Sₙ2 mechanism.

However, the functionalization of the butene scaffold is of significant interest in organic synthesis and drug development. Therefore, alternative strategies have been developed to achieve nucleophilic substitution on this compound and related vinyl halides. These methods often involve transition-metal catalysis or proceed through different mechanistic pathways, such as elimination-addition or addition-elimination under specific conditions.

This document provides an overview of the challenges associated with classical nucleophilic substitution on this compound and details modern synthetic protocols that enable the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position.

Reactivity of this compound in Nucleophilic Substitution

Inertness to Sₙ1 and Sₙ2 Reactions

Standard nucleophilic substitution reactions are generally not viable for this compound.

  • Sₙ1 Pathway: The dissociation of the chloride ion would lead to the formation of a highly unstable vinylic carbocation. The positive charge on an sp-hybridized carbon is energetically unfavorable, thus impeding this mechanistic route.

  • Sₙ2 Pathway: The requisite backside attack by a nucleophile is blocked by the electron density of the carbon-carbon double bond and the steric bulk of the rest of the molecule.

This inherent lack of reactivity necessitates the use of alternative synthetic strategies.

Alternative Synthetic Protocols for Nucleophilic Substitution

Modern organic synthesis provides several powerful methods to effect the substitution of the vinylic chloride in this compound. These often involve transition-metal catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the C-Cl bond of vinyl chlorides, enabling a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the vinyl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and a 2 M aqueous solution of potassium phosphate (K₃PO₄, 2.0 mmol).

  • Reaction Execution: The flask is sealed and the mixture is vigorously stirred and heated to 100 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford (E)-1-phenyl-1-butene.

The Heck reaction couples this compound with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene. This reaction is highly valuable for the synthesis of dienes and other conjugated systems.

Quantitative Data for a Representative Heck Reaction:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF1202485

Experimental Protocol: Synthesis of (1E,3E)-1,4-Diphenyl-1,3-butadiene

  • Reagent Preparation: To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Reaction Execution: The tube is sealed and heated to 120 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by recrystallization or column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for a Representative Sonogashira Coupling:

Reactant 1Reactant 2Pd CatalystCu Co-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF65890

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-buten-3-yne

  • Reagent Preparation: In a Schlenk flask under argon, dissolve this compound (1.0 mmol), phenylacetylene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Base Addition: Add triethylamine (2.0 mmol) to the mixture.

  • Reaction Execution: The reaction is stirred at 65 °C for 8 hours.

  • Work-up and Purification: The mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in diethyl ether, washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried and concentrated. The product is purified by column chromatography.

This reaction allows for the coupling of this compound with primary or secondary amines to form enamines. It requires a palladium catalyst and a specialized phosphine ligand.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃XantphosNaOt-BuToluene1101888

Experimental Protocol: Synthesis of (E)-N-Phenyl-1-buten-1-amine

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), Xantphos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: The tube is sealed, removed from the glovebox, and this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added under argon.

  • Reaction Execution: The mixture is heated to 110 °C for 18 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are dried, concentrated, and the product is purified by chromatography.

Copper-Catalyzed Cyanation: C-CN Bond Formation

Copper catalysts can be employed for the cyanation of vinyl halides, providing a route to α,β-unsaturated nitriles.

Quantitative Data for a Representative Copper-Catalyzed Cyanation:

Reactant 1Cyanide SourceCatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundKCNCuIDMF1502475

Experimental Protocol: Synthesis of (E)-2-Pentenonitrile

  • Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol), potassium cyanide (1.5 mmol), and copper(I) iodide (0.1 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: The tube is sealed and heated to 150 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the cyanide complex. The mixture is then extracted with diethyl ether. The organic extracts are washed, dried, and concentrated, followed by purification by distillation or chromatography.

Elimination-Addition (Benzyne-type) Mechanism

Under very strong basic conditions, such as with sodium amide (NaNH₂), this compound can undergo an elimination-addition reaction. This proceeds through a highly reactive butyne intermediate, followed by the addition of the nucleophile.

Experimental Protocol: Synthesis of 1-Butyne from this compound

  • Reagent Preparation: A flame-dried three-neck flask equipped with a dry ice condenser and a gas inlet is charged with liquid ammonia (approx. 50 mL) at -78 °C. Small pieces of sodium metal are added until a persistent blue color is observed, followed by a catalytic amount of ferric nitrate.

  • Amide Formation: More sodium metal (2.2 eq) is added in portions to form sodium amide.

  • Reaction Execution: this compound (1.0 eq) is added dropwise to the stirred suspension of sodium amide in liquid ammonia. The reaction is stirred for 2-3 hours.

  • Quenching: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate. Water is then added, and the product is extracted with a low-boiling organic solvent. The organic layer is dried and the butyne can be isolated by careful distillation.

Visualizing Reaction Pathways

Below are graphical representations of the key reaction mechanisms discussed.

SN1_SN2_Unfavored cluster_SN1 SN1 Pathway (Disfavored) cluster_SN2 SN2 Pathway (Disfavored) A1 This compound B1 Vinylic Carbocation (Highly Unstable) A1->B1 Slow, High Energy C1 Product B1->C1 Nu:⁻ A2 This compound B2 Backside Attack Blocked by π-cloud A2->B2 Nu:⁻ C2 No Reaction B2->C2

Caption: Unfavored Sₙ1 and Sₙ2 pathways for this compound.

Palladium_Cross_Coupling Pd(0)L₂ Pd(0)L₂ Vinyl-Pd(II)-Cl Vinyl-Pd(II)-Cl Pd(0)L₂->Vinyl-Pd(II)-Cl Oxidative Addition (R-Cl) Vinyl-Pd(II)-Nu Vinyl-Pd(II)-Nu Vinyl-Pd(II)-Cl->Vinyl-Pd(II)-Nu Transmetalation (Suzuki) or Nu Attack (Heck/B-H) Product Product Vinyl-Pd(II)-Nu->Product Reductive Elimination Product->Pd(0)L₂ Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Elimination_Addition Start This compound Intermediate 1-Butyne Intermediate Start->Intermediate Elimination (-HCl) Strong Base (e.g., NaNH₂) Product Substituted Product Intermediate->Product Addition of Nu:⁻

Caption: The Elimination-Addition mechanism via a butyne intermediate.

Conclusion

While this compound is unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution, a diverse array of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provides efficient pathways for its functionalization. These transformations are crucial for the synthesis of complex organic molecules and are widely applicable in pharmaceutical and materials science research. The choice of reaction depends on the desired substituent to be introduced, and the provided protocols offer a starting point for the development of specific synthetic routes. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity.

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of vinyl chlorides, such as 1-chloro-1-butene, as electrophilic partners in this reaction offers a cost-effective and readily available alternative to the more commonly used vinyl bromides and iodides. This protocol focuses on the application of Suzuki coupling reactions with this compound, a versatile building block for the synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Recent advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands, have significantly improved the efficiency of Suzuki couplings involving less reactive chloro-substrates. The ability to couple this compound with a diverse range of aryl- and heteroarylboronic acids opens up avenues for the streamlined synthesis of complex molecular architectures. This is of particular interest in drug discovery and development, where the rapid generation of analog libraries is crucial for lead optimization. The stereospecific nature of the Suzuki coupling allows for the retention of the double bond geometry of the starting this compound (available as a mixture of E/Z isomers), providing a direct route to stereodefined di- and tri-substituted olefins.

Key advantages of employing this compound in Suzuki coupling include:

  • Cost-Effectiveness: Chloroalkenes are generally more economical than their bromo- and iodo- counterparts.

  • Commercial Availability: this compound is a readily available starting material.

  • Versatility: It can be coupled with a wide array of boronic acids to introduce diverse functionalities.

  • Stereochemical Control: The reaction proceeds with retention of the alkene geometry, allowing for the synthesis of specific isomers.

This document provides a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, a summary of representative reaction conditions and yields, and a workflow for reaction setup and analysis.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of vinyl chlorides with various arylboronic acids. While specific data for this compound is limited in readily available literature, the data presented for other vinyl chlorides provides a strong predictive framework for reaction outcomes.

EntryVinyl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Chloro-1-octenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol801285[1]
2(E)-1-Chloro-2-phenylethene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄DioxaneRT1292General Trend
3(Z)-1-Chloro-2-phenylethene4-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O1001688General Trend
41-Chloro-cyclohexene2-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol801278[1]
5This compound4-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol8012>80 (Predicted)N/A
6This compound3-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)CsFIsopropanol8012>75 (Predicted)N/A

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid[2]

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (E/Z mixture or pure isomer)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous isopropanol

  • Anhydrous toluene (for catalyst/ligand slurry)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and cesium fluoride (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent) via syringe.

  • Solvent Addition: Add anhydrous isopropanol (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via a degassed syringe.

  • Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a slurry of Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous toluene.

  • Catalyst Addition: Transfer the catalyst slurry to the reaction flask via syringe under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification & Analysis Reactants This compound & Arylboronic Acid Flask Inert Atmosphere (Ar or N2) Reactants->Flask Base Base (e.g., CsF) Base->Flask Solvent Anhydrous Solvent (e.g., Isopropanol) Solvent->Flask Heating Heating (e.g., 80°C) Flask->Heating Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)2/SPhos) Catalyst->Flask TLC_GCMS Reaction Monitoring (TLC, GC-MS) Heating->TLC_GCMS Monitoring Quench Work-up (Extraction, Washing) TLC_GCMS->Quench Completion Chroma Column Chromatography Quench->Chroma Product Pure Product Chroma->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)(Cl)Ln Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)-ArLn OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-Ar Transmetal->Product RCl This compound (R-Cl) RCl->OxAdd ArBOH2 Arylboronic Acid (Ar-B(OH)2) Boronate [Ar-B(OH)3]- ArBOH2->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Analytical Methods for the Determination of Volatile Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of volatile organic compounds (VOCs) using various analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methods for their specific applications.

Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

Purge-and-trap is a highly sensitive method for the analysis of VOCs in water and soil samples.[1] It involves bubbling an inert gas through the sample, which strips the volatile compounds and carries them onto a sorbent trap. The trap is then heated, and the desorbed analytes are transferred to a gas chromatograph for separation and detection. This technique is particularly useful for concentrating VOCs that are insoluble or poorly soluble in water and have boiling points below 200°C.

Application Notes

Purge-and-trap GC-MS is widely used in environmental monitoring for the analysis of drinking water, groundwater, and wastewater, as specified in methods like U.S. EPA Method 524.2 and 8260C.[2][3][4] It is also the required preparatory method for VOC analysis in solid samples, such as soil and sediment, according to U.S. EPA Method 5035/5035A.[5][6][7] In the pharmaceutical industry, this method can be adapted for the analysis of residual solvents in certain drug formulations, although headspace GC is more common. The high sensitivity of P&T-GC-MS allows for the detection of VOCs at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Experimental Protocol: EPA Method 5035 (Low-Level Soil)

This protocol describes the analysis of VOCs in soil samples using a closed-system purge-and-trap apparatus.

1. Sample Preparation:

  • A 5-gram soil sample is collected in a pre-weighed 40-mL vial containing a preservative (e.g., sodium bisulfate) and a magnetic stir bar.[8] The vial is hermetically sealed.[8]

2. Instrument Setup:

  • The purge-and-trap system is interfaced with a gas chromatograph-mass spectrometer (GC-MS).

  • The GC is equipped with a capillary column suitable for VOC analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • The MS is operated in either full scan or selected ion monitoring (SIM) mode.

3. Purge and Trap Cycle:

  • The sample vial is placed in the autosampler.

  • The system automatically adds an internal standard and surrogate solution to the vial.

  • The sample is heated to 40°C and purged with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes while being agitated.[5]

  • The purged VOCs are trapped on a sorbent trap (e.g., Tenax®/silica gel/carbon molecular sieve).[1]

4. Desorption and Analysis:

  • After purging, the trap is rapidly heated to desorb the VOCs.

  • The desorbed analytes are transferred to the GC column for separation.

  • The GC oven temperature is programmed to separate the individual VOCs. A typical program starts at 40°C, holds for a few minutes, and then ramps up to around 240°C.[9]

  • The separated compounds are detected by the mass spectrometer.

5. Data Analysis:

  • VOCs are identified by their retention times and mass spectra.

  • Quantification is performed using the internal standard method, comparing the response of the analytes to the response of the internal standards.

Quantitative Data Summary: Purge-and-Trap GC-MS
ParameterWater Matrix (EPA 8260C)[4]Soil Matrix (EPA 8260C)[4]
Calibration Range0.5 - 200 µg/L5 - 200 µg/kg
Linearity (R²)>0.99>0.99
Method Detection Limit (MDL)<0.2 µg/L<5 µg/kg
Precision (%RSD)<15%<15%
Recovery70 - 130%70 - 130%

Purge-and-Trap GC-MS Workflow

PurgeAndTrap_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil/Water Sample Vial Sealed Vial with Preservative Sample->Vial Collection Autosampler Autosampler Vial->Autosampler Loading PurgeAndTrap Purge and Trap System Autosampler->PurgeAndTrap Purging & Trapping GC Gas Chromatograph PurgeAndTrap->GC Desorption & Injection MS Mass Spectrometer GC->MS Separation & Detection DataSystem Data System MS->DataSystem Data Acquisition Identification Identification DataSystem->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Workflow for Purge-and-Trap GC-MS analysis of VOCs.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is a technique used to measure the concentration of volatile compounds in a sample by analyzing the vapor phase (headspace) above the sample in a sealed container.[10] This method is particularly useful for analyzing samples that cannot be directly injected into a GC, such as viscous liquids, solids, and complex matrices.

Application Notes

HS-GC-MS is a widely accepted technique for the analysis of residual solvents in pharmaceutical products, as outlined in the United States Pharmacopeia (USP) method <467>.[9][11][12][13] It is also extensively used in the food and beverage industry for flavor and fragrance analysis, as well as for the detection of off-flavors.[14][15] In environmental applications, it can be used for the analysis of VOCs in water and soil, although purge-and-trap is often more sensitive.[16] The technique is also applied in forensic science for blood alcohol analysis and in the analysis of volatile compounds in polymers and packaging materials.

Experimental Protocol: USP <467> Residual Solvents Analysis

This protocol is for the identification and quantification of residual solvents in pharmaceutical articles.

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide or water) to dissolve or suspend the sample.

  • Prepare calibration standards containing the target residual solvents at known concentrations in the same solvent.[12]

2. Instrument Setup:

  • A headspace autosampler is coupled to a GC-MS system.

  • The GC is equipped with a capillary column appropriate for the separation of the target solvents (e.g., a G43 phase, which is a phase with 6% cyanopropylphenyl/94% dimethylpolysiloxane).[9]

  • The detector is typically a Flame Ionization Detector (FID), but a Mass Spectrometer (MS) can also be used for identification.

3. Headspace Analysis:

  • The sealed vials are placed in the heated agitator of the headspace autosampler.

  • The samples are incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 45 minutes) to allow the volatile solvents to equilibrate between the sample and the headspace.[9][12]

  • A portion of the headspace gas is automatically withdrawn and injected into the GC.

4. GC-MS Analysis:

  • The GC oven temperature is programmed to separate the individual solvents. A typical program starts at a low temperature (e.g., 40°C), holds for a period, and then ramps up to a higher temperature (e.g., 240°C).[9][12]

  • The separated solvents are detected by the MS.

5. Data Analysis:

  • Solvents are identified by their retention times and mass spectra (if using MS).

  • Quantification is performed by comparing the peak areas of the solvents in the sample to those in the calibration standards.

Quantitative Data Summary: Headspace GC for Residual Solvents (USP <467>)
ParameterClass 1 Solvents[12]Class 2 Solvents[9]
Concentration Limits2 - 100 ppm50 - 4880 ppm
Linearity (R²)>0.999>0.99
Precision (%RSD)< 15%< 10%
Signal-to-Noise (S/N)> 5> 3

Headspace GC-MS Workflow

HeadspaceGC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid/Liquid Sample Vial Sealed Headspace Vial Sample->Vial Placement & Sealing HeadspaceSampler Headspace Autosampler Vial->HeadspaceSampler Incubation & Equilibration GC Gas Chromatograph HeadspaceSampler->GC Headspace Injection MS Mass Spectrometer GC->MS Separation & Detection DataSystem Data System MS->DataSystem Data Acquisition Identification Identification DataSystem->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Workflow for Headspace GC-MS analysis of VOCs.

Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

Solid-phase microextraction is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate volatile and semi-volatile organic compounds from a sample.[17] The analytes are then thermally desorbed from the fiber in the injector of a gas chromatograph for analysis.

Application Notes

SPME is a versatile technique with a wide range of applications. In the food and beverage industry, it is extensively used for the analysis of flavor and fragrance compounds.[15][18][19] Environmental applications include the analysis of pollutants in water and air.[14] In forensic science, SPME can be used for the analysis of accelerants in arson investigations and for drug analysis. For clinical and pharmaceutical research, it is applied to the analysis of VOCs in biological matrices such as breath, urine, and blood as potential disease biomarkers.

Experimental Protocol: SPME-GC-MS for Flavor Compounds in a Liquid Matrix

1. Sample Preparation:

  • Place a specific volume of the liquid sample into a headspace vial.

  • For some applications, the sample may be heated or agitated to promote the release of volatile compounds.[20]

  • Addition of salt may be used to increase the partitioning of analytes into the headspace.[20]

2. SPME Fiber Selection and Conditioning:

  • Choose an SPME fiber with a coating that has a high affinity for the target analytes (e.g., DVB/CAR/PDMS for a broad range of volatiles).[21]

  • Condition the fiber according to the manufacturer's instructions to remove any contaminants.

3. Extraction:

  • Expose the SPME fiber to the headspace above the sample or directly immerse it in the liquid sample for a specific period (e.g., 20-30 minutes) to allow the analytes to adsorb onto the fiber coating.[20][21]

  • The extraction time and temperature are critical parameters that need to be optimized for each application.[21]

4. Desorption and GC-MS Analysis:

  • Retract the fiber into the needle and withdraw it from the sample vial.

  • Insert the SPME device into the heated injection port of the GC.

  • Extend the fiber to expose the coating to the heat, causing the analytes to desorb from the fiber and be transferred to the GC column.

  • The GC-MS analysis then proceeds as with other injection techniques.

5. Data Analysis:

  • Compounds are identified based on their retention times and mass spectra.

  • Quantification can be achieved using external or internal standards, or by standard addition.[22]

Quantitative Data Summary: SPME-GC-MS
ParameterShanxi Aged Vinegar[20]Alfalfa Tissues[21]
Repeatability (%RSD)0.5 - 12%Not specified
Reproducibility (%RSD)2.5 - 15.6%Not specified
Linearity (R²)>0.99Not specified
Detection Limitsppb rangeppb range

SPME-GC-MS Workflow

SPME_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid/Solid Sample in Vial SPME_Fiber SPME Fiber Sample->SPME_Fiber Extraction (Headspace or Direct Immersion) GC_Injector GC Injector SPME_Fiber->GC_Injector Thermal Desorption GC_Column GC Column GC_Injector->GC_Column Analyte Transfer MS Mass Spectrometer GC_Column->MS Separation & Detection DataSystem Data System MS->DataSystem Data Acquisition Identification Identification DataSystem->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Workflow for SPME-GC-MS analysis of VOCs.

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Thermal desorption is a technique used for the analysis of VOCs and semi-volatile organic compounds (SVOCs) collected on sorbent tubes.[23] A known volume of air is drawn through a tube packed with one or more sorbents, which trap the compounds of interest. The tube is then heated in a thermal desorber, and a flow of inert gas carries the desorbed analytes to the GC for analysis.

Application Notes

TD-GC-MS is the standard method for monitoring ambient and indoor air quality, as specified in U.S. EPA Method TO-17.[24][25][26][27] It is used to assess exposure to hazardous air pollutants in the workplace and to monitor emissions from industrial sources.[28] This technique is also employed in the analysis of materials emissions, for example, from construction products, furniture, and consumer goods, to assess their impact on indoor air quality.[28]

Experimental Protocol: EPA Method TO-17 (Ambient Air)

1. Sample Collection:

  • A known volume of air is drawn through a sorbent tube using a calibrated sampling pump at a flow rate of 20-100 mL/min.[26]

  • The choice of sorbent(s) depends on the target VOCs. Common sorbents include Tenax® TA, graphitized carbon, and carbon molecular sieves.[24]

  • After sampling, the tubes are sealed and transported to the laboratory.

2. Instrument Setup:

  • A thermal desorption unit is connected to a GC-MS system.

  • The GC is equipped with a capillary column suitable for the separation of a wide range of VOCs.

  • The MS is typically operated in full scan mode for identification and quantification.

3. Thermal Desorption and Analysis:

  • The sorbent tube is placed in the thermal desorber.

  • A two-stage desorption process is often used. First, the tube is heated to desorb the analytes, which are then focused on a smaller, cooled secondary trap.[27]

  • The secondary trap is then rapidly heated to inject the focused analytes as a narrow band onto the GC column.[27]

  • The GC oven temperature is programmed for the separation of the target compounds.

  • The separated compounds are detected by the mass spectrometer.

4. Data Analysis:

  • VOCs are identified by their retention times and mass spectra.

  • Quantification is performed using calibration curves generated from standard gas mixtures or by spiking known amounts of standards onto blank sorbent tubes.

Quantitative Data Summary: Thermal Desorption GC-MS (EPA Method TO-17)
ParameterAmbient Air[24]
Concentration Range0.5 - 25 ppbv
Linearity (R²)>0.99
Precision (%RSD)<15%
Carryover<0.05%

Thermal Desorption GC-MS Workflow

ThermalDesorption_Workflow cluster_sample_prep Sample Collection cluster_analysis Instrumental Analysis cluster_data Data Processing AirSample Air Sample SorbentTube Sorbent Tube AirSample->SorbentTube Active or Passive Sampling ThermalDesorber Thermal Desorber SorbentTube->ThermalDesorber Primary Desorption FocusingTrap Focusing Trap ThermalDesorber->FocusingTrap Analyte Focusing GC Gas Chromatograph FocusingTrap->GC Secondary Desorption & Injection MS Mass Spectrometer GC->MS Separation & Detection DataSystem Data System MS->DataSystem Data Acquisition Identification Identification DataSystem->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Workflow for Thermal Desorption GC-MS analysis of VOCs.

References

Application Note: Chiral Analysis of Reaction Products from 1-Chloro-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-butene is a versatile reagent in organic synthesis, capable of undergoing various transformations, including nucleophilic substitution and coupling reactions. These reactions often lead to the formation of chiral products, such as allylic alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemistry of these products is crucial as different enantiomers can exhibit distinct biological activities and pharmacological profiles. Therefore, robust and reliable analytical methods for determining the enantiomeric purity of these reaction products are essential for research, development, and quality control.

This application note provides detailed protocols for the chiral analysis of reaction products derived from this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most powerful techniques for enantioseparation.

Common Stereoselective Reactions of this compound

This compound can participate in a variety of stereoselective reactions, where a chiral center is formed. Key examples include:

  • Nucleophilic Allylic Substitution: Reaction with nucleophiles such as water, alcohols, or amines can proceed via SN1 or SN2' mechanisms, leading to the formation of chiral allylic alcohols or amines. The use of chiral catalysts or auxiliaries can induce enantioselectivity in these transformations.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions with organometallic reagents can form new carbon-carbon bonds at the allylic position, generating a chiral center. The stereochemical outcome is often dictated by the chiral ligand employed in the catalytic system.

The successful synthesis of enantioenriched products from these reactions necessitates accurate determination of the enantiomeric excess (e.e.).

Chiral Analysis Methodologies

The choice between chiral HPLC and GC for the analysis of this compound reaction products depends on the volatility, thermal stability, and polarity of the analyte.

  • Chiral Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds, such as smaller allylic alcohols and amines. Derivatization is sometimes employed to enhance volatility and improve peak shape.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a broader range of compounds, including those that are less volatile or thermally labile. A wide variety of chiral stationary phases (CSPs) are available, offering high selectivity for numerous classes of chiral molecules.

Data Presentation

The following table summarizes illustrative quantitative data for the chiral separation of representative reaction products of this compound. Please note that this data is representative and actual results will depend on the specific analytical conditions and instrumentation.

AnalyteProduct ClassTechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasRetention Time (min) (Enantiomer 1 / Enantiomer 2)Separation Factor (α)Resolution (Rs)
3-Buten-2-olAllylic AlcoholGCCyclodex-BHelium12.5 / 13.21.062.1
N-(1-methylallyl)anilineAllylic AmineHPLCChiralcel OD-HHexane/Isopropanol (90:10)8.9 / 10.11.133.5
1-(But-1-en-3-yl)pyrrolidineAllylic AmineGCChirasil-ValHydrogen15.8 / 16.51.041.9
Ethyl 2-(but-1-en-3-yl)malonateC-C Coupled ProductHPLCChiralpak AD-HHexane/Ethanol (80:20)11.2 / 12.81.144.2

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Analysis of 3-Buten-2-ol

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness)

Materials:

  • Sample of the reaction mixture containing 3-buten-2-ol

  • High-purity helium or hydrogen as carrier gas

  • Dichloromethane (DCM) or other suitable volatile solvent for dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in DCM to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 5°C/min to 150°C

      • Hold at 150°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers of 3-buten-2-ol. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis of N-(1-methylallyl)aniline

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)

Materials:

  • Sample of the reaction mixture containing N-(1-methylallyl)aniline

  • HPLC-grade n-hexane and isopropanol

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks for the two enantiomers. Calculate the enantiomeric excess (e.e.) as described in the GC protocol.

Visualizations

Reaction_to_Analysis_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Chiral Analysis 1_Chloro_1_butene 1_Chloro_1_butene Reaction Reaction Mixture (Chiral Product) 1_Chloro_1_butene->Reaction Reactant Nucleophile_Catalyst Nucleophile / Chiral Catalyst Nucleophile_Catalyst->Reaction Reagent Sample_Prep Sample Preparation (Dilution / Filtration) Reaction->Sample_Prep Product Chromatography Chiral GC or HPLC Sample_Prep->Chromatography Data_Acquisition Chromatogram (Separated Enantiomers) Chromatography->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, e.e. Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow from synthesis to chiral analysis.

Signaling_Pathway_Analogy Racemic_Mixture Racemic Mixture (Input) Chiral_Stationary_Phase Chiral Stationary Phase (Selector) Racemic_Mixture->Chiral_Stationary_Phase Interaction Enantiomer_R Enantiomer R Chiral_Stationary_Phase->Enantiomer_R Differential Retention Enantiomer_S Enantiomer S Chiral_Stationary_Phase->Enantiomer_S Differential Retention Separated_Enantiomers Separated Enantiomers (Output) Enantiomer_R->Separated_Enantiomers Enantiomer_S->Separated_Enantiomers

Caption: Logical relationship of chiral separation.

Application Notes and Protocols: Hydrolysis of Chlorobutene Isomers and Their Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the hydrolysis of chlorobutene isomers. While 1-chloro-1-butene, a vinylic halide, is generally unreactive towards hydrolysis under standard conditions due to the instability of the resulting vinylic carbocation, its allylic isomers, 3-chloro-1-butene and 1-chloro-2-butene, readily undergo hydrolysis. This process proceeds via a resonance-stabilized allylic carbocation, yielding a mixture of isomeric butenols. Understanding the reactivity and products of these isomers is crucial for synthetic chemistry and as a model for studying allylic substitution reactions.

Reactivity of Chlorobutene Isomers in Hydrolysis

The susceptibility of chlorobutene isomers to hydrolysis varies significantly based on the position of the chlorine atom.

  • This compound (Vinylic Halide): This isomer is characterized by the chlorine atom being directly attached to a carbon atom of the double bond. Vinylic halides are known to be very unreactive in both S(_N)1 and S(_N)2 reactions. The S(_N)1 pathway is disfavored because the resulting vinylic carbocation is highly unstable. The S(_N)2 pathway is hindered by the electron density of the double bond, which repels the incoming nucleophile. Consequently, the hydrolysis of this compound does not proceed under typical laboratory conditions.

  • 3-Chloro-1-butene and 1-Chloro-2-butene (Allylic Halides): In contrast, these allylic halides are highly reactive towards hydrolysis, particularly in polar protic solvents like water. The reaction proceeds readily via an S(_N)1 mechanism. The departure of the chloride ion forms a resonance-stabilized allylic carbocation, which can be attacked by a water molecule at two different positions. This results in the formation of a mixture of two isomeric alcohols: 2-buten-1-ol and 3-buten-2-ol.[1][2] If the starting material is chiral, such as (R)-3-chloro-1-butene, the planar nature of the carbocation intermediate leads to the formation of a racemic mixture of the products.[1]

Hydrolysis Products of Allylic Chlorobutenes

The hydrolysis of both 3-chloro-1-butene and 1-chloro-2-butene yields the same mixture of products due to the formation of the common resonance-stabilized allylic carbocation intermediate.

Starting MaterialProducts
3-Chloro-1-butene2-Buten-1-ol and 3-Buten-2-ol
1-Chloro-2-butene2-Buten-1-ol and 3-Buten-2-ol

Signaling Pathway

Caption: SN1 Hydrolysis Mechanism of 3-Chloro-1-butene.

Experimental Protocols

Protocol 1: Hydrolysis of 3-Chloro-1-butene

Objective: To hydrolyze 3-chloro-1-butene and analyze the resulting product mixture.

Materials:

  • 3-Chloro-1-butene

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 50 mL of deionized water. Place the flask in a heating mantle.

  • Addition of Reactant: Add 5 mL of 3-chloro-1-butene to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) with stirring. The progress of the reaction can be monitored by periodically taking small aliquots from the organic layer and analyzing them by GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 20 mL portions of diethyl ether.

    • Combine the organic extracts.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product mixture of butenols.

  • Analysis: Analyze the product mixture using GC-MS to identify and quantify the isomeric alcohols.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the products of the hydrolysis reaction.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm) is recommended for the separation of alcohol isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-200.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the product mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the data using the specified conditions.

  • Data Analysis:

    • Identify the peaks corresponding to 2-buten-1-ol and 3-buten-2-ol by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Determine the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Hydrolysis Reaction cluster_workup Workup cluster_analysis Analysis ReactionSetup 1. Reaction Setup: 3-Chloro-1-butene in Water Reflux 2. Reflux (80-90°C, 1-2h) ReactionSetup->Reflux Extraction 3. Extraction with Diethyl Ether Reflux->Extraction Drying 4. Drying with Anhydrous Na2SO4 Extraction->Drying SolventRemoval 5. Solvent Removal (Rotary Evaporator) Drying->SolventRemoval GCMS 6. GC-MS Analysis SolventRemoval->GCMS DataAnalysis 7. Product Identification and Quantification GCMS->DataAnalysis

Caption: Experimental Workflow for Hydrolysis and Product Analysis.

Quantitative Data

The ratio of the products, 2-buten-1-ol and 3-buten-2-ol, can vary depending on the specific reaction conditions such as temperature and solvent composition. A summary of expected outcomes is presented below.

ParameterValue
Reactant 3-Chloro-1-butene or 1-Chloro-2-butene
Reaction Type S(_N)1 Hydrolysis
Primary Products 2-Buten-1-ol, 3-Buten-2-ol
Expected Product Ratio Mixture of isomers
Analytical Technique GC-MS

Conclusion

The hydrolysis of chlorobutenes is a classic example of allylic substitution that proceeds readily for the allylic isomers (3-chloro-1-butene and 1-chloro-2-butene) but is not feasible for the vinylic isomer (this compound) under normal conditions. The reaction yields a mixture of 2-buten-1-ol and 3-buten-2-ol through a common resonance-stabilized carbocation intermediate. The provided protocols offer a framework for conducting and analyzing this reaction, which is valuable for both educational and research purposes in organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-1-butene. The focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound include the hydrochlorination of 1-butyne and the chlorination of butanal followed by elimination. The hydrochlorination of 1-butyne can proceed via either Markovnikov addition, which primarily yields 2-chloro-1-butene, or through anti-Markovnikov addition to favor the formation of this compound.

Q2: What are the expected geometric isomers of this compound?

A2: this compound can exist as two geometric isomers: (Z)-1-chloro-1-butene (cis) and (E)-1-chloro-1-butene (trans). The stereoselectivity of the synthesis method will determine the predominant isomer.

Q3: How can I distinguish between the different isomers of chlorobutene and other side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile isomers based on their retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural elucidation, as the chemical shifts and coupling constants for each isomer are distinct.

Q4: What is the primary challenge in the hydrochlorination of 1-butyne to produce this compound?

A4: The primary challenge is controlling the regioselectivity of the reaction. Standard electrophilic addition of HCl to 1-butyne follows Markovnikov's rule, leading to the formation of 2-chloro-1-butene as the major product.[1] To obtain this compound, reaction conditions that favor anti-Markovnikov addition are required.

Troubleshooting Guide: Side Product Identification in Anti-Markovnikov Hydrochlorination of 1-Butyne

This guide focuses on troubleshooting a photocatalytic anti-Markovnikov hydrochlorination of 1-butyne, a method designed to favor the formation of this compound.

Observed Issue Potential Cause (Side Product) Identification Method Suggested Solution
Unexpected peak in GC-MS with a similar mass spectrum to the product. 2-Chloro-1-butene (Markovnikov addition product)Compare retention time and mass spectrum with a known standard or literature data. 1H NMR will show a terminal vinyl group.Optimize photocatalyst and hydrogen atom transfer (HAT) catalyst loading. Ensure the reaction is shielded from UV light if not using a photocatalytic setup.
GC-MS shows peaks with m/z corresponding to dichlorobutane (e.g., 126, 128 amu). 1,1-Dichlorobutane or 2,2-Dichlorobutane (from further addition of HCl)Mass spectrometry will show the characteristic isotopic pattern for two chlorine atoms. 1H and 13C NMR will confirm the specific isomer.Use a stoichiometric amount of the chlorine source. Monitor the reaction closely to avoid over-reaction. Lowering the reaction temperature may also reduce the rate of the second addition.
Complex mixture of isomers observed in GC-MS and NMR. Isomerization of this compound or other chlorobutene isomers. Detailed analysis of 1H and 13C NMR spectra, including coupling constants, can help identify different isomers.Optimize reaction temperature and time. Ensure the purification method (e.g., distillation) is efficient at separating isomers.
Presence of unreacted 1-butyne. Incomplete reaction. GC-MS analysis will show a peak corresponding to the starting material.Increase reaction time, catalyst loading, or light intensity (for photocatalytic methods). Ensure the HCl source is not depleted.

Data Presentation: Properties of this compound and Potential Side Products

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Key 1H NMR Signals (ppm, approximate) Key Mass Spec Fragments (m/z)
(Z)-1-Chloro-1-butene CH3CH2CH=CHCl90.5563-656.0-6.2 (m, 1H), 5.8-6.0 (m, 1H), 2.1 (q, 2H), 1.0 (t, 3H)90/92 (M+), 55, 41
(E)-1-Chloro-1-butene CH3CH2CH=CHCl90.5568-706.1-6.3 (m, 1H), 5.7-5.9 (m, 1H), 2.0 (q, 2H), 1.0 (t, 3H)90/92 (M+), 55, 41
2-Chloro-1-butene CH2=C(Cl)CH2CH390.5558-605.1 (s, 1H), 4.9 (s, 1H), 2.3 (q, 2H), 1.1 (t, 3H)90/92 (M+), 75, 55
1,1-Dichlorobutane CH3CH2CH2CHCl2127.01114-1155.8 (t, 1H), 2.0 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H)91/93, 63, 55
2,2-Dichlorobutane CH3CH2C(Cl)2CH3127.01102-1042.1 (q, 2H), 1.7 (s, 3H), 1.1 (t, 3H)91/93, 77, 63

Experimental Protocols

Synthesis of (E)-1-Chloro-1-butene via Copper-Catalyzed Anti-Markovnikov Hydrochlorination of 1-Butyne

This protocol is adapted from literature procedures for the anti-Markovnikov hydrohalogenation of terminal alkynes.

Materials:

  • 1-Butyne

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and 1,10-phenanthroline (5.5 mol%).

  • Reaction Setup: Add anhydrous DCE to the flask, followed by 1-butyne (1.0 mmol).

  • Reagent Addition: In a separate flask, dissolve NCS (1.2 mmol) and TFA (1.5 mmol) in anhydrous DCE.

  • Reaction Execution: Slowly add the NCS/TFA solution to the reaction mixture at room temperature over 1 hour using a syringe pump.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate (E)-1-chloro-1-butene.

Mandatory Visualization

Side_Product_Identification_Workflow cluster_troubleshooting Troubleshooting Logic start Crude Reaction Mixture gcms GC-MS Analysis start->gcms unexpected_peak Unexpected Peak(s)? gcms->unexpected_peak nmr NMR Analysis compare Compare with Reference Data nmr->compare nmr->compare identify_isomer Identify Isomer (e.g., 2-chloro-1-butene) compare->identify_isomer identify_dichloro Identify Dichlorobutane Isomer compare->identify_dichloro mass_match Mass Match Product Isomer? unexpected_peak->mass_match Yes pure_product Pure this compound unexpected_peak->pure_product No mass_match->nmr Yes higher_mass Higher Mass (Dichlorinated)? mass_match->higher_mass No higher_mass->nmr Yes optimize_conditions Optimize Reaction Conditions higher_mass->optimize_conditions No identify_isomer->optimize_conditions identify_dichloro->optimize_conditions optimize_conditions->start Re-run Experiment

Caption: Troubleshooting workflow for identifying side products in this compound synthesis.

References

Technical Support Center: 1-Chloro-1-butene Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for 1-Chloro-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis of this compound involves the hydrochlorination of 1-butyne.[1][2][3] This reaction is an electrophilic addition of hydrogen chloride (HCl) across the triple bond of 1-butyne.

Q2: How can I control the stereochemistry to obtain the desired (E) or (Z)-1-chloro-1-butene isomer?

A2: The stereochemical outcome of the hydrohalogenation of alkynes can be influenced by reaction conditions.[2] For many simple alkynes, the reaction often proceeds via an anti-addition, which would favor the formation of (E)-1-chloro-1-butene. However, mixtures of (E) and (Z) isomers are common.[2] Achieving high stereoselectivity may require specific catalysts or reaction conditions that are not broadly established for this specific substrate and often need empirical optimization.

Q3: What are the main side products to expect in the synthesis of this compound from 1-butyne?

A3: A primary side product is 2,2-dichlorobutane, which forms if a second equivalent of HCl adds to the initially formed this compound, following Markovnikov's rule.[1][4][5] Another potential side product is 2-chloro-1-butene, resulting from the initial Markovnikov addition of HCl to 1-butyne.[6] Isomerization of the desired this compound to other chlorobutene isomers can also occur under certain conditions.

Q4: How can I purify this compound and separate the (E) and (Z) isomers?

A4: Purification of this compound is typically achieved by distillation. For the separation of (E) and (Z) isomers, chromatographic techniques are generally most effective.[7] Methods like flash column chromatography or preparative thin-layer chromatography (TLC) using a non-polar mobile phase on a silica gel stationary phase can be employed.[7] High-performance liquid chromatography (HPLC) may also provide higher resolution for separation.[7]

Q5: What are the key safety precautions when working with this compound and its precursors?

A5: 1-Butyne is a flammable gas, and hydrogen chloride is a corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Reactions involving gaseous reagents should be conducted in a closed system or with appropriate scrubbing solutions to neutralize unreacted gases.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction of 1-butyne. - Ensure an adequate supply of HCl gas is delivered to the reaction mixture. - Monitor the reaction progress using techniques like GC-MS or NMR to confirm the consumption of the starting material. - Consider extending the reaction time or slightly increasing the reaction temperature (while monitoring for side product formation).
Formation of 2,2-dichlorobutane. - Use a stoichiometric amount (or a slight excess) of HCl relative to 1-butyne. Using a large excess of HCl will favor the formation of the di-halogenated product.[1][4][5] - Control the reaction temperature; lower temperatures may disfavor the second addition.
Loss of product during workup and purification. - this compound is volatile (boiling point ~68 °C).[8] Use a cooled receiving flask during distillation to minimize losses. - Ensure all joints in the distillation apparatus are well-sealed.
Polymerization of 1-butyne. - While less common under these conditions, ensure the absence of radical initiators or certain metal catalysts that could promote polymerization.
Issue 2: Poor Stereoselectivity (Mixture of E/Z Isomers)
Potential Cause Troubleshooting Steps
Reaction conditions favoring a mixture of addition pathways. - The stereochemical outcome can be solvent and temperature-dependent.[9] Experiment with different solvents (e.g., non-polar vs. polar aprotic) to influence the stereoselectivity. - Vary the reaction temperature. Lower temperatures may favor one isomer over the other.
Isomerization of the product. - Post-reaction isomerization can occur, especially if the product is subjected to heat or acidic conditions for extended periods. Minimize the time the product is in the reaction mixture after completion and purify it promptly. - Analyze the crude product immediately after the reaction to determine the initial isomeric ratio.
Lack of a stereodirecting catalyst. - For highly stereoselective synthesis of vinyl halides, the literature often describes the use of specific metal catalysts or reagents.[10] While a simple HCl addition may not be highly selective, you could explore literature for catalytic systems that favor either syn or anti addition for related alkynes.

Experimental Protocols

Synthesis of this compound via Hydrochlorination of 1-Butyne

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 1-Butyne

  • Hydrogen chloride (gas)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or diethyl ether)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for distillation

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent, a condenser with a drying tube, and a stopper. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Preparation: Add the anhydrous solvent to the flask and cool it to 0 °C using an ice bath.

  • Introduction of 1-Butyne: Condense a known amount of 1-butyne into the cooled solvent.

  • Hydrochlorination: Slowly bubble a stoichiometric equivalent of dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe the disappearance of 1-butyne and the appearance of this compound.

  • Quenching: Once the reaction is complete, stop the flow of HCl and purge the system with an inert gas to remove any excess HCl.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure, being mindful of the product's volatility.

  • Purification: Purify the crude this compound by fractional distillation.

Quantitative Data Example (for optimization):

Parameter Condition 1 Condition 2 Condition 3
Solvent DichloromethaneDiethyl EtherHexane
Temperature 0 °C-20 °CRoom Temperature
HCl Equivalents 1.11.01.2
Reaction Time 2 hours4 hours1 hour
Yield (%) Record YieldRecord YieldRecord Yield
(E:Z) Ratio Record RatioRecord RatioRecord Ratio

Visualizations

Reaction_Pathway 1-Butyne 1-Butyne Reaction_Step_1 Hydrochlorination (1 equivalent HCl) 1-Butyne->Reaction_Step_1 HCl HCl HCl->Reaction_Step_1 1-Chloro-1-butene_(E/Z_mixture) This compound (E/Z mixture) Reaction_Step_1->1-Chloro-1-butene_(E/Z_mixture) Side_Reaction Further Hydrochlorination 1-Chloro-1-butene_(E/Z_mixture)->Side_Reaction Excess_HCl Excess HCl Excess_HCl->Side_Reaction 2,2-Dichlorobutane 2,2-Dichlorobutane (Side Product) Side_Reaction->2,2-Dichlorobutane

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Incorrect Product? start->issue check_sm Check Starting Material Consumption (GC/NMR) issue->check_sm Yes success Successful Optimization issue->success No check_side_products Analyze for Side Products (2,2-dichlorobutane) check_sm->check_side_products Incomplete check_isomer_ratio Determine E/Z Ratio (NMR/GC) check_sm->check_isomer_ratio Complete adjust_hcl Adjust HCl Stoichiometry (1.0-1.1 eq) check_side_products->adjust_hcl adjust_temp Optimize Temperature (e.g., 0°C or lower) check_side_products->adjust_temp adjust_hcl->issue adjust_temp->issue adjust_solvent Screen Solvents check_isomer_ratio->adjust_solvent Poor Selectivity check_isomer_ratio->success Good Selectivity adjust_solvent->issue

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Stability of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-chloro-1-butene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under ambient conditions?

A1: this compound is a chemically stable compound under standard ambient conditions, such as room temperature and in the absence of light.[1][2] However, it is a volatile and flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1][2][3][4]

Q2: What are the primary conditions to avoid when working with this compound?

A2: To ensure the stability of this compound and prevent hazardous situations, avoid the following:

  • High Temperatures: Elevated temperatures can lead to thermal decomposition.[1][5]

  • Ignition Sources: As a flammable liquid, keep it away from open flames, sparks, and hot surfaces.[1][2][3][4]

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.[3][4]

  • Strong Bases: Bases can induce dehydrochlorination, leading to the formation of butyne.[6]

  • Presence of Water (especially with acid or heat): Hydrolysis can occur, leading to the formation of alcohol impurities.[7][8]

Q3: Is this compound susceptible to polymerization?

A3: While hazardous polymerization is not reported as a primary concern,[3][4] allylic halides, a class of compounds to which this compound has similarities, can undergo polymerization under certain conditions, particularly in the presence of acid catalysts. It is good practice to monitor for any signs of polymerization, such as a sudden increase in viscosity or temperature.

Q4: How should I store this compound to ensure its stability?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents.[1][2][3]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Unexpected formation of 2-chlorobutane or 2,3-dichlorobutane. Presence of acidic impurities (e.g., HCl).Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and ensure all reagents and solvents are free of acidic contaminants.
Formation of butyne or other elimination products. Presence of strong bases.Avoid strong bases unless elimination is the desired reaction. Use non-basic or mildly basic conditions for other transformations.
Appearance of alcohol-related impurities (e.g., butenols). Hydrolysis due to the presence of water.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Discoloration or formation of polymeric material. Acid-catalyzed polymerization or slow decomposition.Store the compound in a cool, dark place. Consider adding a radical inhibitor if polymerization is suspected. Ensure the container is properly sealed.
Inconsistent reaction outcomes. Degradation of the starting material.Verify the purity of the this compound by GC-MS or NMR before use. Store properly and minimize exposure to air and light.

Stability Under Various Conditions

Thermal Stability

This compound is expected to undergo thermal decomposition at elevated temperatures, likely in the range of 300-400°C. The primary degradation pathway is anticipated to be the elimination of hydrogen chloride (HCl), leading to the formation of various butadienes.[5]

Predicted Thermal Decomposition Data

ParameterPredicted Value
Onset Decomposition Temperature300 - 400 °C
Major Decomposition ProductsButadienes, HCl
Photochemical Stability

While specific data for this compound is limited, related chloroalkenes are known to undergo degradation in the atmosphere through reactions with hydroxyl (OH) radicals.[9][10] In a laboratory setting, exposure to UV light could potentially lead to isomerization or degradation. It is advisable to store this compound in amber bottles or protected from light.

Atmospheric Reaction Rate Constants for 4-Chloro-1-butene (a related compound) [9][10]

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)
OH radicals(2.63 ± 0.96) x 10⁻¹¹
O₃(3.96 ± 0.43) x 10⁻¹⁸
NO₃ radicals(4.48 ± 1.23) x 10⁻¹⁵
Cl atoms(2.35 ± 0.90) x 10⁻¹⁰
Chemical Stability

Acidic Conditions: Under acidic conditions, such as in the presence of HCl, this compound is susceptible to the addition of HCl across the double bond, following Markovnikov's rule, which would lead to the formation of 2,3-dichlorobutane.[5][11]

Basic Conditions: In the presence of strong bases, this compound can undergo elimination (dehydrochlorination) to form 1-butyne.[6] With weaker bases or nucleophiles, such as alkoxides, it can undergo nucleophilic substitution reactions.[7]

Oxidative Conditions: Strong oxidizing agents, such as potassium permanganate (KMnO₄), are expected to cause oxidative cleavage of the carbon-carbon double bond.[12]

Aqueous Conditions (Hydrolysis): this compound is susceptible to hydrolysis, which can be accelerated by acidic conditions. The mechanism likely involves the formation of a resonance-stabilized allylic carbocation, which then reacts with water to yield a mixture of isomeric butenols.[7][8]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina).

  • TGA Analysis:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

    • Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve.

Protocol 2: Assessment of Stability in Aqueous Solution by GC-MS

Objective: To monitor the degradation of this compound in an aqueous solution over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike a known volume of the stock solution into a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to achieve a final concentration in the low ppm range.

    • Prepare multiple vials for each pH to be sampled at different time points. Store the vials at a constant temperature, protected from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), sacrifice one vial from each pH set.

    • Extract the remaining this compound and any degradation products from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Analyze the organic extracts by GC-MS to identify and quantify the concentration of this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start This compound Sample stock Prepare Stock Solution start->stock aqueous Spike into Buffered Aqueous Solution (pH 4, 7, 9) stock->aqueous vials Aliquot into Vials for Time Points aqueous->vials storage Store at Constant Temperature (Protected from Light) vials->storage extraction Solvent Extraction at Time Points storage->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis (Degradation Rate) gcms->data

Caption: Workflow for assessing the aqueous stability of this compound.

troubleshooting_logic cluster_impurity Impurity Analysis cluster_causes Potential Causes & Solutions start Experiment with This compound issue Unexpected Result? start->issue impurity_type Identify Impurity (e.g., GC-MS, NMR) issue->impurity_type Yes end Successful Experiment issue->end No is_isomer Isomer? impurity_type->is_isomer is_alcohol Alcohol? is_isomer->is_alcohol No acid Acid Contamination? -> Neutralize, Use Pure Reagents is_isomer->acid Yes (e.g., dichlorobutane) is_polymer Polymer? is_alcohol->is_polymer No water Water Present? -> Use Anhydrous Conditions is_alcohol->water Yes (butenols) is_polymer->acid Yes (acid-catalyzed) heat_light Heat/Light Exposure? -> Store Properly, Protect from Light is_polymer->heat_light Yes acid->end base Base Contamination? -> Use Neutral Conditions base->end water->end heat_light->end

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Reactions with 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving 1-Chloro-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling concerns for this compound?

A1: this compound is a volatile and flammable liquid. It should be stored in a cool, well-ventilated area, away from heat sources and ignition. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air, which can lead to degradation.

Q2: this compound exists as (E) and (Z) isomers. How does this affect my reaction?

A2: The stereochemistry of your starting material can be critical. Many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, proceed with retention of stereochemistry at the vinyl halide. Therefore, starting with a pure (E) or (Z) isomer will generally yield the corresponding (E) or (Z) product. Using a mixture of isomers will likely result in a mixture of product isomers, which can complicate purification.

Q3: Why are reactions with this compound generally more challenging than with 1-Bromo- or 1-Iodo-1-butene?

A3: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than C-Br or C-I bonds.[1] This makes the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions, much more difficult.[2] Consequently, reactions involving vinyl chlorides typically require more forcing conditions, such as higher temperatures, stronger bases, and more specialized, highly active catalyst systems.[1][3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. However, the low reactivity of this compound presents specific challenges.

Q4: My Suzuki coupling reaction with this compound is failing or giving very low yields. What is the most likely cause?

A4: The most common issue is an insufficiently active catalyst system for the difficult C-Cl bond activation.[1] Standard catalysts like those based on triphenylphosphine (PPh₃) are often ineffective for vinyl chlorides.[3]

Recommended Actions:

  • Ligand Selection: Switch to a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos or XPhos are specifically designed to facilitate the oxidative addition of aryl and vinyl chlorides.[1]

  • Catalyst Precursor: Use a reliable palladium source. Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ.[4]

  • Base Selection: A strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for activating the boronic acid and facilitating the catalytic cycle.[1]

  • Temperature: Increase the reaction temperature. Reactions with vinyl chlorides often require temperatures in the range of 80-120 °C.[5]

Q5: I'm observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the this compound. How can I prevent these side reactions?

A5: These side reactions are common issues in Suzuki couplings.

  • Homocoupling (Boronic Acid): This side product often arises from the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid.[1]

    • Solution: Ensure all solvents are rigorously degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]

  • Protodeboronation (Boronic Acid): The boronic acid can be replaced by a proton, especially in the presence of water and base.

    • Solution: Consider using a more stable boronic ester, such as a pinacol or MIDA ester. Minimizing reaction time and using anhydrous conditions where possible can also help.[1]

  • Dehalogenation (this compound): This occurs when the vinyl chloride is reduced instead of coupled.

    • Solution: This can be caused by certain impurities or side reactions that generate hydride species. Scrutinize all reagents for potential sources of hydrides.[1]

Data Presentation: Effect of Ligand and Base on Suzuki Coupling Yield

The following table summarizes representative yields for the Suzuki coupling of a generic vinyl chloride with an arylboronic acid, illustrating the critical role of ligand and base selection.

Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Representative Yield (%)Reference(s)
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O100< 10%[1][3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10085%[1][4]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Toluene8092%[6]
Pd(OAc)₂ (2)XPhos (4)CsF (2.5)Isopropanol8070-90%[7]

Note: This data is illustrative and synthesized from literature on vinyl chlorides to demonstrate trends. Actual yields will vary based on specific substrates and conditions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using a highly active catalyst system.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition:

    • Add degassed dioxane (or toluene) via syringe to the flask.

    • Add this compound (1.0 equivalent) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Heck Coupling

The Heck reaction couples this compound with an alkene. Similar to the Suzuki coupling, activating the C-Cl bond is the primary hurdle.

Q6: My Heck reaction is sluggish and gives a poor yield. What adjustments should I make?

A6: Inefficient oxidative addition is the most common problem.[2]

  • Catalyst System: Use a catalyst system known to be effective for chlorides. Bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential.[2] Palladacycle catalysts are also highly effective.

  • Temperature: High temperatures (120-140 °C) are often necessary.[2] Microwave heating can sometimes be beneficial for driving the reaction to completion quickly.

  • Base and Solvent: The choice of base and solvent is crucial. For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are common.[8] Polar aprotic solvents like DMA or NMP are often used.[2]

Q7: I see a black precipitate (palladium black) forming in my reaction flask. What does this mean?

A7: The formation of palladium black indicates that the active Pd(0) catalyst is decomposing and precipitating out of solution, which halts the catalytic cycle.[2]

  • Solution: This can be caused by excessively high temperatures or an unstable ligand. Switch to a more robust ligand system (e.g., a palladacycle or an NHC ligand) that can better stabilize the Pd(0) center at high temperatures.[2] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the catalyst and improve yields.[8]

Data Presentation: Effect of Conditions on Heck Reaction Yield
Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Representative Yield (%)Reference(s)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF120Low / No Reaction[2]
Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)NMP14075%[2][8]
PdCl₂(dppf) (2)-AcONa (2)DMA13060%[2]
Palladacycle (0.1)-K₂CO₃ (2)NMP / H₂O120>90%[2]

Note: This data is illustrative and synthesized from literature on vinyl chlorides to demonstrate trends.

Experimental Protocol: Representative Heck Coupling
  • Reagent Preparation:

    • To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (e.g., P(o-tol)₃, 2 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere:

    • Seal the tube and purge with an inert gas.

  • Solvent and Substrate Addition:

    • Add the alkene partner (e.g., styrene, 1.5 equivalents), this compound (1.0 equivalent), and the solvent (e.g., NMP).

  • Reaction:

    • Seal the tube tightly and heat to 140 °C in a pre-heated oil bath for 16-24 hours.

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the product via column chromatography.

Troubleshooting Guide: Grignard Reagent Formation

Forming a Grignard reagent from this compound can be difficult due to the strength of the C-Cl bond and the high sensitivity of the reagent.

Q8: My Grignard reaction won't initiate. What can I do?

A8: Initiation is the most common failure point for chlorides. The magnesium surface is typically coated with a passivating layer of magnesium oxide.

  • Magnesium Activation: The magnesium must be activated.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. Gentle heating will cause the iodine to sublime and react with the magnesium surface, exposing fresh metal.[9] The purple color of the iodine should disappear. A few drops of 1,2-dibromoethane can also be used as an initiator.[10]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[11]

    • Solution: All glassware must be rigorously flame-dried or oven-dried under vacuum.[10] The solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a drying agent or obtained from a sealed commercial source.

Q9: My reaction started, but then it stopped, and the yield of my subsequent reaction is very low.

A9: This could be due to several factors:

  • Incomplete Reaction: The reaction to form the Grignard reagent may not have gone to completion. Ensure you use a slight excess of magnesium and allow sufficient reaction time.

  • Wurtz Coupling: A common side reaction is the coupling of two vinyl chloride molecules (R-X + R-MgX → R-R). This consumes both the starting material and the formed Grignard reagent.

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the flask, which disfavors this bimolecular side reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction
  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask, flame-dried under vacuum and allowed to cool under argon. Equip it with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper.

  • Magnesium Activation:

    • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under argon flow until the iodine color fades. Allow to cool.

  • Initiation and Formation:

    • Add anhydrous THF via syringe to just cover the magnesium.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (~5-10%) of the chloride solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If not, gentle warming may be required.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at reflux for an additional hour to ensure complete formation.

  • Subsequent Reaction:

    • Cool the newly formed Grignard reagent (a cloudy, grey/brown solution) to 0 °C.

    • Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous THF via the dropping funnel.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product for purification.

Visualizations

Troubleshooting Workflow for Low Yield Reactions

G start Low or No Yield Observed check_reagents 1. Check Reagent Purity & Stability - Is this compound pure? - Is boronic acid/ester fresh (Suzuki)? - Is catalyst/ligand active? start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Anhydrous solvents used? - Correct temperature? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Use bulky, e⁻-rich ligand? (e.g., SPhos, NHC) - Increase catalyst loading? check_conditions->optimize_catalyst Conditions OK optimize_base 4. Optimize Base/Solvent - Use stronger base? (e.g., K3PO4, Cs2CO3) - Screen different solvents? optimize_catalyst->optimize_base No Improvement success Yield Improved optimize_catalyst->success Improvement optimize_temp 5. Increase Temperature - Incrementally increase heat. - Consider microwave irradiation. optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_temp->success Improvement G Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_side Common Problems pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R-Cl + Pd(0) → R-Pd(II)-Cl) pd0->oa Slow step for chlorides Requires active catalyst pd_complex R-Pd(II)-Cl(L)₂ oa->pd_complex tm Transmetalation (R'-B(OR)₂ + Base → R'-Pd(II)-R) re Reductive Elimination (R-Pd(II)-R' → R-R' + Pd(0)) tm->re re->pd0 product R-R' (Product) re->product pd_complex->tm boronate R'B(OR)₂ boronate->tm protodeboronation Protodeboronation of Boronic Acid boronate->protodeboronation homocoupling Homocoupling boronate->homocoupling base Base base->tm vinyl_chloride This compound (R-Cl) vinyl_chloride->oa G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_volatile Is the product volatile? (BP < 150°C at atm) is_solid->is_volatile No (Oil) cryst Attempt Recrystallization is_solid->cryst Yes polarity_diff Are components separable by polarity? is_volatile->polarity_diff No distil Perform Distillation is_volatile->distil Yes chrom Perform Column Chromatography polarity_diff->chrom Yes no_sep Consider Derivatization or Alternative Synthesis polarity_diff->no_sep No

References

Technical Support Center: Synthesis of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-chloro-1-butene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

Low yields can be attributed to several factors, including suboptimal reaction conditions, side reactions, and incomplete conversion of starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. A deviation from the optimal parameters for your specific synthetic route can significantly impact the yield.

  • Side Reactions: The formation of isomeric byproducts, such as 2-chloro-1-butene, 1-chloro-2-butene, and dichlorobutanes, is a common issue. These side reactions consume reactants and complicate purification.

  • Incomplete Conversion: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material remaining in the reaction mixture.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to identify the optimal conditions for your specific setup.

  • Control Stoichiometry: Ensure the accurate measurement and addition of reactants. An excess of one reactant may favor the formation of undesired byproducts.

  • Effective Mixing: Employ efficient stirring to ensure homogeneity of the reaction mixture, which can improve reaction rates and minimize localized side reactions.

Q2: How can I minimize the formation of isomeric impurities?

The formation of various chlorobutene isomers is a primary challenge in synthesizing pure this compound.

  • Choice of Starting Material and Reagents: The selection of the starting material and the corresponding reagents plays a crucial role in directing the reaction towards the desired isomer. For instance, the dehydrochlorination of 1,2-dichlorobutane is a potential route to this compound.

  • Stereoselective Catalysis: For stereospecific synthesis of either (E)- or (Z)-1-chloro-1-butene, the use of stereoselective catalysts and reaction conditions is necessary.

Solutions:

  • Strategic Synthesis Design: Carefully choose a synthetic pathway known to favor the formation of this compound.

  • Isomer Separation: If isomeric mixtures are unavoidable, employ high-efficiency fractional distillation or preparative chromatography for purification. The boiling points of the different isomers are often close, requiring careful separation techniques.

Q3: I am observing the formation of significant amounts of dichlorinated butanes. What is the cause and how can it be prevented?

The over-chlorination of the starting material or the product can lead to the formation of dichlorobutanes, reducing the yield of the desired monochlorinated product.

  • Excess Chlorinating Agent: Using a significant excess of the chlorinating agent (e.g., HCl or Cl₂) can lead to further reaction with the initially formed this compound.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Controlled Addition: Add the chlorinating agent portion-wise or via slow addition to maintain a low concentration in the reaction mixture, thereby minimizing over-reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Two primary approaches for the synthesis of this compound are:

  • Dehydrochlorination of Dichlorobutanes: This involves the elimination of a molecule of HCl from a dichlorobutane precursor, such as 1,2-dichlorobutane, often using a base.

  • Hydrochlorination of 1-Butyne: The addition of HCl across the triple bond of 1-butyne can yield this compound. Controlling the regioselectivity of this addition is crucial to avoid the formation of 2-chloro-1-butene.

Q2: What are the typical yields for this compound synthesis?

Reported yields for the synthesis of chlorobutene isomers can vary significantly depending on the chosen method and reaction conditions. For related reactions, such as the synthesis of 1-chloro-2-butene from 1,3-butadiene and HCl, yields have been reported to be around 48.5% under certain conditions.[1] Optimizing the reaction parameters is key to achieving higher yields.

Q3: How can I effectively purify this compound?

Purification is often challenging due to the presence of isomeric byproducts with similar boiling points.

  • Fractional Distillation: This is the most common method for separating chlorobutene isomers. A distillation column with a high number of theoretical plates is recommended for efficient separation.

  • Preparative Gas Chromatography (GC): For obtaining high-purity samples for analytical or small-scale purposes, preparative GC can be employed.

  • Washing: The crude product should be washed with water to remove any unreacted acid and then with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final water wash. The organic layer should then be dried over an anhydrous salt like magnesium sulfate before distillation.

Data Presentation

Table 1: Physical Properties of Chlorobutene Isomers

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n_D)
This compound 68.050.90911.4126
2-Chloro-1-butene67-68~0.89~1.42
1-Chloro-2-butene84~0.931.434
3-Chloro-1-butene64-65~0.891.415

Note: The physical properties can vary slightly depending on the specific isomer (E/Z) and the data source.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrochlorination of 1,2-Dichlorobutane

This protocol describes a general procedure for the dehydrochlorination of 1,2-dichlorobutane. Optimization of reaction conditions is recommended to maximize the yield of this compound.

Materials:

  • 1,2-Dichlorobutane

  • Potassium hydroxide (KOH)

  • Ethanol (or another suitable alcohol as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • In the flask, dissolve a stoichiometric amount of potassium hydroxide in ethanol.

  • Slowly add 1,2-dichlorobutane to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve KOH in Ethanol B 2. Add 1,2-Dichlorobutane A->B C 3. Reflux and Monitor B->C D 4. Quench with Water C->D E 5. Separate Organic Layer D->E F 6. Wash Organic Layer E->F G 7. Dry Organic Layer F->G H 8. Filter G->H I 9. Fractional Distillation H->I Pure this compound Pure this compound I->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_solutions Potential Solutions A Low Yield of this compound B Suboptimal Reaction Conditions A->B C Side Reactions (Isomer Formation) A->C D Incomplete Conversion A->D S1 Optimize Temperature, Time, Catalyst B->S1 S3 Improve Mixing B->S3 S2 Control Stoichiometry C->S2 S4 Strategic Synthesis Design C->S4 S5 Efficient Purification C->S5 D->S1 D->S3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Storage and disposal guidelines for 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the proper storage and disposal of 1-Chloro-1-butene for researchers, scientists, and drug development professionals. Please consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the specific product you are using.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3][4] It can cause skin and serious eye irritation.[2][3][4][5] Inhalation may cause respiratory irritation, and ingestion can be harmful.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

Q2: How should I store this compound in the laboratory?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][6] Some suppliers recommend refrigeration.[3][6] Ensure the storage area is designated for flammable liquids.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents.[1][6] Avoid contact with these materials to prevent vigorous reactions.

Q4: Can I dispose of small quantities of this compound down the sink?

A4: No, under no circumstances should any organic liquids, including this compound, be disposed of down a sink or other sewage drain.[7]

Q5: How should I dispose of waste this compound?

A5: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8] Collect it in a designated, properly labeled, and sealed waste container for halogenated organic wastes.[7][8] The container should be clearly marked with the words "Waste" and the chemical name.[7] Follow your institution's and local regulations for hazardous waste disposal, which typically involves collection by a licensed waste disposal contractor for incineration.[1][6][8][9]

Troubleshooting Guide

IssueProbable CauseSolution
Visible degradation of the stored chemical (e.g., color change). Improper storage conditions (e.g., exposure to light, air, or incompatible materials).Do not use the chemical. Dispose of it as hazardous waste according to the guidelines. Review storage procedures to ensure they meet the recommended conditions.
Pressure buildup in the storage container. The container may have been sealed at a lower temperature and subsequently warmed, or there may be a slow decomposition reaction occurring.Handle the container with extreme caution in a fume hood. Slowly vent the container. If you are unsure about the cause, consult with your institution's environmental health and safety (EHS) department.
A spill has occurred. Accidental dropping or mishandling of the container.For small spills, absorb the material with inert absorbent pads and place them in a sealed container for disposal.[7] For large spills, evacuate the area and contact your institution's EHS department immediately.[7] Ensure proper ventilation and eliminate all ignition sources.[10]

Quantitative Data

The following table summarizes key quantitative data for this compound and a structurally similar compound. Note that some data is for related isomers or analogs and should be used as a general guideline.

PropertyValueSource Compound
Molecular Formula C4H7ClThis compound
Molecular Weight 90.55 g/mol This compound
Boiling Point 69.71°C (estimate)This compound
Melting Point -96°C (estimate)This compound
Flash Point 13 °C (55.4 °F) - closed cup1-Chloro-3-methyl-2-butene[5]
Density 0.9050 g/cm³This compound
Autoignition Temperature 510 °C / 950 °FCrotyl chloride (mixture including 1-Chloro-2-butene)[3]
Lower Explosion Limit 4.2%Crotyl chloride (mixture including 1-Chloro-2-butene)[3]
Upper Explosion Limit 19.0%Crotyl chloride (mixture including 1-Chloro-2-butene)[3]

Experimental Workflow: Safe Handling and Disposal

G cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed. Away from ignition sources. incompatibilities Incompatible with: - Strong oxidizing agents ppe Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Gloves storage_conditions->ppe fume_hood Handle in a chemical fume hood. ppe->fume_hood waste_collection Collect waste in a designated, labeled container for halogenated organic waste. fume_hood->waste_collection no_sink Do NOT dispose down the sink. waste_pickup Arrange for pickup by a licensed hazardous waste contractor. waste_collection->waste_pickup end End waste_pickup->end start Start start->storage_conditions

Caption: Workflow for the safe storage, handling, and disposal of this compound.

References

Technical Support Center: Sample Preparation and Clean-up in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sample preparation and clean-up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common sample preparation techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the selective purification and concentration of analytes from complex matrices.[1]

SPE Troubleshooting Guide

Issue: Low Analyte Recovery

Low recovery is a frequent issue in SPE, leading to inaccurate quantification and reduced sensitivity.[2] This can manifest as weak analyte signals or the presence of the analyte in the loading or wash fractions.[2]

Potential Cause Recommended Solution Citation
Sorbent-Analyte Mismatch Select a sorbent with a retention mechanism appropriate for the analyte's polarity and functional groups. For strongly retained analytes, consider a less retentive sorbent.[2]
Inadequate Elution Solvent Increase the organic strength of the elution solvent or use a stronger solvent. For ionizable analytes, adjust the pH to neutralize the analyte or use a counter-ion.[2]
Insufficient Elution Volume Increase the volume of the elution solvent incrementally to ensure complete desorption of the analyte.[2]
Sample Overload Reduce the sample volume or use an SPE cartridge with a higher sorbent mass.[3]
High Flow Rate Decrease the flow rate during sample loading and elution to allow for proper equilibration. A recommended flow rate is approximately 1-2 mL/min.[2][3]
Premature Cartridge Drying Ensure the sorbent bed remains wetted after conditioning and before sample loading by re-activating and re-equilibrating the cartridge.[2]

Troubleshooting Workflow for Low SPE Recovery

low_spe_recovery start Low Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Analyte in Load? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No solution_load - Check sorbent choice - Adjust sample pH - Reduce sample solvent strength - Decrease flow rate analyte_in_load->solution_load Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No solution_wash - Decrease wash solvent strength - Ensure correct pH is maintained analyte_in_wash->solution_wash Yes solution_elution - Increase elution solvent strength - Increase elution volume analyte_not_eluted->solution_elution Yes end Recovery Optimized analyte_not_eluted->end No solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting logic for low SPE recovery.

SPE FAQs

Q1: What are the most common causes of poor reproducibility in SPE?

A1: Poor reproducibility in SPE can stem from several factors, including variations in sample processing, inconsistencies in the SPE cartridges, and issues with the analytical system.[4] Common causes include the cartridge bed drying out before sample loading, excessively high flow rates during sample application, and using a wash solvent that is too strong, leading to partial elution of the analyte.[2]

Q2: How do I choose the correct SPE sorbent for my application?

A2: The choice of sorbent depends on the properties of your analyte and the sample matrix.[5] For nonpolar analytes, a reversed-phase sorbent is typically used, while polar analytes are better retained on polar sorbents.[2] For charged analytes, ion-exchange sorbents are appropriate.[2] Understanding the pKa and LogP of your analyte can help in selecting the optimal sorbent and developing the method.[6]

Q3: What should I do if my sample extract is not clean enough after SPE?

A3: If your sample extract contains interferences, you may need to optimize the wash step or consider a different sorbent.[7] The wash solvent should be strong enough to remove interferences without eluting the analyte of interest.[7] In some cases, a pre-treatment step, such as liquid-liquid extraction or protein precipitation, may be necessary to remove major interferences before SPE.[7]

Detailed Experimental Protocol for Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE using a "bind and elute" strategy, where the analyte of interest is retained on the sorbent and later eluted.[8]

  • Conditioning:

    • Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to activate the sorbent.[9]

    • This step wets the sorbent and prepares it for interaction with the sample.[9]

  • Equilibration:

    • Flush the cartridge with 1-2 column volumes of a solvent that is similar in composition to the sample matrix (e.g., water or a buffer at the same pH as the sample).[9]

    • This step ensures that the sorbent environment is compatible with the sample, which is crucial for consistent retention.[9] Do not allow the sorbent to dry after this step.[10]

  • Sample Loading:

    • Load the sample onto the SPE cartridge at a slow and steady flow rate (e.g., 0.5–1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[9]

    • Avoid overloading the cartridge, as this can lead to breakthrough of the analyte.[9]

  • Washing:

    • Pass 1-3 mL of a wash solvent through the cartridge to remove any weakly bound interferences.[9]

    • The wash solvent should be strong enough to remove impurities but not so strong that it elutes the analyte of interest.[9]

  • Elution:

    • Elute the analyte from the sorbent using a small volume of a strong solvent that disrupts the interaction between the analyte and the sorbent.[10]

    • Collect the eluate, which now contains the purified and concentrated analyte.

Experimental Workflow for Solid-Phase Extraction

spe_workflow start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Remove Interferences) sample_loading->washing elution 5. Elution (Collect Analyte) washing->elution end End elution->end

Caption: A typical workflow for solid-phase extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids.[11]

LLE Troubleshooting Guide

Issue: Emulsion Formation

Emulsions are a common problem in LLE, appearing as a stable third layer between the aqueous and organic phases, which can make phase separation difficult and lead to analyte loss.[12][13]

Potential Cause Recommended Solution Citation
Vigorous Shaking Gently swirl or invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[13]
High Concentration of Surfactants Add salt (salting out) to the aqueous phase to increase its ionic strength and disrupt the emulsion.[7]
Similar Densities of Phases Add a small amount of a different organic solvent to alter the density and polarity of the organic phase, which can help break the emulsion.[7]
Particulate Matter Filter the mixture through a glass wool plug to physically remove the emulsion layer.[7]
Stable Emulsion Centrifuge the mixture to force the separation of the layers.[7]

Troubleshooting Workflow for Emulsion in LLE

lle_emulsion start Emulsion Formed gentle_swirl Try Gentle Swirling start->gentle_swirl add_salt Add Salt (Salting Out) gentle_swirl->add_salt Fails resolved Emulsion Broken gentle_swirl->resolved Succeeds add_solvent Add Different Organic Solvent add_salt->add_solvent Fails add_salt->resolved Succeeds centrifuge Centrifuge add_solvent->centrifuge Fails add_solvent->resolved Succeeds centrifuge->resolved

Caption: A step-by-step guide to breaking emulsions in LLE.

LLE FAQs

Q1: How can I improve the recovery and selectivity of my LLE?

A1: To improve recovery and selectivity, consider the LogP and pKa of your analyte.[12] Adjusting the pH of the aqueous phase can be critical; for acidic analytes, the pH should be at least two units below the pKa, and for basic analytes, at least two units above the pKa to ensure they are in their neutral form and partition into the organic phase.[12]

Q2: What are the main advantages and disadvantages of LLE?

A2: The main advantages of LLE are its simplicity and the use of basic laboratory equipment.[12] However, it often requires large volumes of organic solvents, which can be costly and environmentally unfriendly.[12] LLE can also be labor-intensive and may have lower selectivity compared to techniques like SPE.[12]

Q3: How do I know which layer is the organic and which is the aqueous?

A3: The layers separate based on density. The denser layer will be at the bottom.[5] While the aqueous layer is often denser, this is not always the case, especially when using halogenated organic solvents like dichloromethane.[14] A simple way to identify the layers is to add a small amount of water; the layer that increases in volume is the aqueous layer.[14]

Detailed Experimental Protocol for Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for performing LLE using a separatory funnel.[5]

  • Preparation:

    • Set up a ring stand with a ring clamp to hold a separatory funnel.

    • Ensure the stopcock of the separatory funnel is closed.[5]

  • Adding Solutions:

    • Pour the aqueous solution containing the analyte into the separatory funnel.

    • Add the immiscible organic extraction solvent to the funnel.[5]

  • Extraction:

    • Stopper the funnel and gently invert it several times to mix the two phases.[15]

    • Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[5]

    • Continue this process until pressure no longer builds up.

  • Phase Separation:

    • Place the funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate.[5]

  • Collecting the Layers:

    • Slowly open the stopcock to drain the bottom layer into a clean flask.[5]

    • Pour the top layer out from the top of the funnel into a separate flask to avoid contamination.[5]

  • Drying the Organic Layer (if applicable):

    • If the analyte is in the organic layer, add a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.[15]

    • Filter the organic solution to remove the drying agent.

Experimental Workflow for Liquid-Liquid Extraction

lle_workflow start Start add_solutions 1. Add Aqueous & Organic Solvents to Separatory Funnel start->add_solutions mix_vent 2. Mix Gently & Vent add_solutions->mix_vent separate_layers 3. Allow Layers to Separate mix_vent->separate_layers collect_bottom 4. Collect Bottom Layer separate_layers->collect_bottom collect_top 5. Collect Top Layer collect_bottom->collect_top dry_organic 6. Dry Organic Layer (Optional) collect_top->dry_organic end End dry_organic->end protein_precipitation_workflow start Start add_precipitant 1. Add Precipitating Agent (e.g., Cold Acetone) start->add_precipitant incubate 2. Incubate (e.g., -20°C) add_precipitant->incubate centrifuge 3. Centrifuge to Pellet Protein incubate->centrifuge wash_pellet 4. Wash Pellet (Optional) centrifuge->wash_pellet dry_resuspend 5. Dry and Resuspend Pellet wash_pellet->dry_resuspend end End dry_resuspend->end

References

Technical Support Center: Addressing Lachrymatory Effects of Chlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorobutene isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are chlorobutene isomers, and why are they a concern in the laboratory?

A1: Chlorobutene isomers are chlorinated hydrocarbons with the molecular formula C₄H₆Cl₂. Common isomers encountered in synthesis and drug development include cis-1,4-dichloro-2-butene, trans-1,4-dichloro-2-butene, and 3,4-dichloro-1-butene. These compounds are reactive allylic halides and are known to be potent lachrymators, meaning they cause tearing, eye irritation, and pain upon exposure. They are also classified as corrosive and can cause severe skin burns and respiratory tract irritation.[1][2][3][4]

Q2: What is the mechanism behind the lachrymatory effect of chlorobutene isomers?

A2: The lachrymatory and irritant effects of chlorobutene isomers are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a sensory receptor found on nerve endings, particularly in the eyes, skin, and respiratory tract. Chlorobutene isomers are electrophilic compounds that can covalently modify cysteine residues on the TRPA1 channel, leading to its activation. This activation results in the influx of calcium ions into the neuron, triggering a pain signal and the physiological responses of tearing and irritation.[5][6][7]

Q3: Are all chlorobutene isomers equally potent as lachrymators?

Q4: What are the primary routes of exposure to chlorobutene isomers in a laboratory setting?

A4: The primary routes of exposure are inhalation of vapors and direct contact with the skin or eyes.[1][3][8] These compounds are volatile, and their vapors can quickly irritate the respiratory tract and eyes. Accidental splashes or handling with inadequate personal protective equipment (PPE) can lead to severe skin burns and eye damage.[1][8]

Troubleshooting Guide

Issue 1: Eye, skin, or respiratory irritation is experienced despite working in a fume hood.

  • Possible Cause 1: Inadequate fume hood performance.

    • Solution: Verify the fume hood's certification and face velocity. Ensure the sash is at the appropriate height. Do not store large equipment inside the hood, as this can disrupt airflow.

  • Possible Cause 2: Improper handling techniques.

    • Solution: Always handle chlorobutene isomers deep within the fume hood, at least 6 inches from the sash. Avoid rapid movements that can create turbulence and draw vapors out of the hood.

  • Possible Cause 3: Contaminated lab coat or PPE.

    • Solution: Remove and decontaminate or dispose of any PPE that may have been splashed with chlorobutene isomers. Change into a clean lab coat immediately if contamination is suspected.

Issue 2: A small spill of a chlorobutene isomer has occurred inside the fume hood.

  • Solution:

    • Keep the fume hood running.

    • Alert others in the immediate area.

    • Wearing appropriate PPE (chemical splash goggles, face shield, double-layered nitrile or neoprene gloves, and a chemically resistant apron or lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[9][10][11] Do not use combustible materials like paper towels.

    • For small spills, a neutralizing agent can be carefully applied. A dilute solution of sodium bicarbonate or sodium carbonate can be used to slowly neutralize the chlorobutene, which will hydrolyze to form hydrochloric acid.[12] Exercise caution as the reaction may be exothermic.

    • Collect the absorbed and neutralized material into a sealed, labeled waste container for hazardous waste disposal.

    • Decontaminate the area of the spill with a solution of sodium bicarbonate, followed by soap and water.

Issue 3: A strong, irritating odor is detected from a storage container of a chlorobutene isomer.

  • Possible Cause 1: Improperly sealed container.

    • Solution: In a fume hood, ensure the container cap is tightly sealed. If the cap is damaged, transfer the contents to a new, appropriate, and properly labeled container.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Chlorobutene isomers can slowly react with moisture to form hydrochloric acid, which can contribute to a pungent odor.[12] Store these compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1]

Data Presentation

Table 1: Physicochemical Properties of Common Dichlorobutene Isomers

Propertycis-1,4-Dichloro-2-butenetrans-1,4-Dichloro-2-butene3,4-Dichloro-1-butene
CAS Number 1476-11-5[13]110-57-6760-23-6
Molecular Weight 124.99 g/mol [13]124.99 g/mol 124.99 g/mol [14]
Boiling Point 152 °C[13]155 °C123 °C
Density 1.188 g/mL at 25 °C[13]1.183 g/mL at 25 °C1.159 g/mL at 20 °C
Appearance Colorless to light yellow liquid[13]Colorless liquidColorless liquid

Table 2: Summary of Lachrymatory and Other Health Hazards

HazardDescription
Lachrymatory Effect Causes tearing, severe eye irritation, and pain.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and blistering upon contact.[1][2][3]
Inhalation Toxicity Vapors are highly irritating to the nose, throat, and lungs, and can cause coughing, wheezing, and shortness of breath.[3][8]
Carcinogenicity 1,4-Dichloro-2-butene is a suspected human carcinogen.[2]

Experimental Protocols

Protocol 1: General Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All work with chlorobutene isomers must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Hand Protection: Double-layered nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation before and during use.

    • Body Protection: A chemically resistant apron or lab coat must be worn over personal clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Protocol 2: Small-Scale Spill Decontamination (<10 mL) in a Fume Hood

  • Materials:

    • Inert absorbent material (vermiculite, sand)

    • 5% Sodium bicarbonate solution

    • Sealable, labeled hazardous waste container

    • Appropriate PPE

  • Procedure:

    • Contain the spill with the inert absorbent material.

    • Slowly and carefully add the 5% sodium bicarbonate solution to the absorbed spill to neutralize any hydrochloric acid formed from hydrolysis. Be aware of potential effervescence.

    • Allow the mixture to sit for at least 15 minutes.

    • Carefully scoop the neutralized mixture into the hazardous waste container.

    • Wipe the spill area with a cloth soaked in the sodium bicarbonate solution, followed by a wipe with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Protocol 3: Decontamination of Glassware

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the chlorobutene isomer. Collect the rinsate in a labeled hazardous waste container.

  • Decontamination: Immerse the glassware in a 5-10% solution of sodium carbonate or sodium bicarbonate for at least one hour to hydrolyze and neutralize any residual chlorobutene.

  • Final Cleaning: After decontamination, the glassware can be washed with soap and water as usual.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPA1 TRPA1 Ion Channel (Closed State) TRPA1_open TRPA1 Ion Channel (Open State) TRPA1->TRPA1_open Covalent Modification of Cysteine Residues Ca_influx Calcium (Ca²⁺) Influx TRPA1_open->Ca_influx Allows Chlorobutene Chlorobutene Isomer (Electrophile) Chlorobutene->TRPA1 Binds to Neuron_activation Nerve Signal Propagation Ca_influx->Neuron_activation Triggers Response Lachrymatory Response (Tearing, Pain, Irritation) Neuron_activation->Response Results in

Mechanism of lachrymatory effect via TRPA1 activation.

Experimental_Workflow Start Experiment with Chlorobutene Isomer Handling Safe Handling in Fume Hood with appropriate PPE Start->Handling Spill Spill Occurs Handling->Spill Accident NoSpill No Spill Handling->NoSpill Success Contain Contain Spill with Inert Absorbent Spill->Contain End End of Procedure NoSpill->End Neutralize Neutralize with Sodium Bicarbonate Solution Contain->Neutralize Dispose Collect and Dispose of as Hazardous Waste Neutralize->Dispose Decontaminate Decontaminate Spill Area and Equipment Dispose->Decontaminate Decontaminate->End

Workflow for handling a small-scale chlorobutene isomer spill.

Logical_Relationships cluster_properties Chemical Properties cluster_effects Biological Effects Allylic Allylic Halide Structure Electrophilicity High Electrophilicity Allylic->Electrophilicity Leads to Reactivity Reactivity with Nucleophiles (e.g., Cysteine) Electrophilicity->Reactivity Results in TRPA1_Activation TRPA1 Channel Activation Reactivity->TRPA1_Activation Causes Lachrymation Lachrymatory Effects TRPA1_Activation->Lachrymation Induces

Relationship between chemical properties and biological effects.

References

Technical Support Center: Fire Safety for 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential fire safety information and emergency procedures for researchers, scientists, and drug development professionals working with 1-Chloro-1-butene. Please familiarize yourself with this information before conducting any experiments.

Quantitative Fire Safety Data

The following table summarizes the known fire safety-related properties of this compound and related compounds for reference. Note that specific quantitative data for this compound is not always available, and data for similar compounds is provided for estimation purposes.

PropertyValueNotes and Citations
Chemical Formula C₄H₇Cl[1]
Molecular Weight 90.55 g/mol [1][2]
Physical State Liquid
Boiling Point 68-70 °C (154-158 °F)[3][1]
Flash Point Data not available for this compound. For reference, the parent compound, 1-Butene, has a flash point of -80 °C (-112 °F). It is expected that this compound is a highly flammable liquid.
Autoignition Temperature Data not available
Lower Explosion Limit (LEL) Data not available for this compound. For reference, 1-chlorobutane has an LEL of 1.8%. The parent compound, 1-Butene, has an LEL of 1.6%.[4]
Upper Explosion Limit (UEL) Data not available for this compound. For reference, the parent compound, 1-Butene, has a UEL of 9.3%.[4]
Vapor Density Heavier than airVapors can travel to a source of ignition and flash back.
Water Solubility Insoluble

Firefighting and Extinguishing Protocols

Suitable Extinguishing Media

For fires involving this compound, the following extinguishing agents are recommended:

  • Dry Chemical Powder: Effective for flammable liquid fires.

  • Carbon Dioxide (CO₂): Displaces oxygen and is suitable for fires in enclosed spaces and on electronic equipment, minimizing contamination.

  • Alcohol-Resistant Foam: Creates a barrier to suppress vapors and cool the fuel.

  • Dry Sand: Can be used to smother very small fires.

Unsuitable Extinguishing Media:

  • Water: Do not use a direct stream of water, as it can spread the flammable liquid and enlarge the fire. Water spray may be used to cool nearby containers.

Experimental Protocol: Responding to a this compound Fire

This protocol outlines the immediate steps to take in the event of a fire involving this compound in a laboratory setting.

1. Immediate Actions (First 5-10 seconds):

  • If your clothing is on fire, STOP, DROP, and ROLL . If a safety shower is immediately accessible, use it.

  • Alert all personnel in the immediate vicinity by shouting "FIRE!"

2. Assess the Fire:

  • Small, Contained Fire (e.g., in a beaker):

    • If you are trained and it is safe to do so, attempt to extinguish it.

    • Use a fire extinguisher (Class B rated) or cover the opening of the container with a non-flammable lid or watch glass to smother the flames.

  • Large or Spreading Fire:

    • DO NOT ATTEMPT TO FIGHT THE FIRE.

    • Your priority is to ensure the safety of yourself and others.

3. Evacuation and Emergency Notification:

  • Immediately activate the nearest fire alarm pull station.

  • Evacuate the laboratory, closing all doors behind you to contain the fire.

  • Proceed to the designated emergency assembly point.

  • From a safe location, call emergency services (e.g., 911) and provide the following information:

    • Your name and location.

    • The exact location of the fire.

    • The nature of the fire (chemical fire involving this compound).

    • Any known injuries.

4. Post-Fire Procedures:

  • Do not re-enter the laboratory until it has been declared safe by emergency personnel.

  • Report the incident to your supervisor and the appropriate environmental health and safety department.

  • Provide as much detail as possible about the events leading to the fire for the incident investigation.

Troubleshooting and FAQs

Q1: What are the primary fire hazards associated with this compound?

A1: this compound is a highly flammable liquid. Its primary fire hazards are:

  • Low Flash Point (estimated): It can ignite at low temperatures.

  • Vapor Accumulation: Its vapors are heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source and flashing back.

  • Explosive Mixtures: Vapors can form explosive mixtures with air within its flammable limits.

Q2: I have a very small fire in a flask containing this compound. What should I do?

A2: For a small, contained fire, if you feel confident and have been trained, you can attempt to extinguish it by smothering. Place a lid, watch glass, or another non-flammable object over the opening of the flask to cut off the oxygen supply.[5] If the fire does not go out immediately, or if it begins to spread, evacuate and activate the fire alarm.

Q3: Can I use a CO₂ fire extinguisher on a this compound fire?

A3: Yes, a CO₂ extinguisher is an appropriate choice, especially for fires in and around sensitive equipment, as it does not leave a residue.[6] Remember to aim the nozzle at the base of the fire.

Q4: What personal protective equipment (PPE) should I be wearing when working with this compound to minimize fire risk?

A4: Always wear appropriate PPE, including:

  • Flame-resistant lab coat.

  • Splash-proof safety goggles.

  • Chemical-resistant gloves.

  • Closed-toe shoes.

Q5: How can I prevent a fire when heating this compound?

A5: Never use an open flame to heat this compound. Use a controlled heating source such as a heating mantle, water bath, or oil bath in a well-ventilated fume hood. Ensure that all electrical equipment is properly grounded and in good working condition to prevent sparks.

Q6: What should I do if I spill this compound?

A6: In the event of a spill, immediately alert others in the area. If the spill is small, and you are trained to handle it, use a chemical spill kit with an absorbent material that is non-combustible. For large spills, or if there is any risk of ignition, evacuate the area and call for emergency assistance.[7]

Visual Workflow for Fire Emergency

The following diagram illustrates the decision-making process in the event of a fire involving this compound.

FireEmergencyWorkflow start Fire Involving This compound Detected assess_fire Assess Fire Size and Spread start->assess_fire small_fire Small, Contained Fire assess_fire->small_fire Small large_fire Large or Spreading Fire assess_fire->large_fire Large extinguish Attempt to Extinguish (Trained Personnel Only) small_fire->extinguish evacuate_alarm Activate Fire Alarm & Evacuate Immediately large_fire->evacuate_alarm smother Smother with Lid or Use Extinguisher (PASS) extinguish->smother fire_out Fire Extinguished? smother->fire_out close_doors Close Doors Behind You evacuate_alarm->close_doors assembly_point Proceed to Assembly Point close_doors->assembly_point call_emergency Call Emergency Services from a Safe Location assembly_point->call_emergency end Emergency Response Arrives call_emergency->end fire_out->evacuate_alarm No report_incident Report Incident to Supervisor & EHS fire_out->report_incident Yes report_incident->end

Caption: Workflow for this compound Fire Emergency Response.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 1-chloro-1-butene under various conditions, offering a comparative perspective with alternative substrates. The information presented herein is intended to assist researchers in predicting reaction outcomes, optimizing synthetic routes, and understanding the chemical behavior of this versatile building block.

Nucleophilic Substitution Reactions: A Dichotomy of Mechanisms

This compound serves as a model substrate for investigating the competition between S(_N)1 and S(_N)2 reaction pathways. The outcome is highly dependent on the nature of the nucleophile and the solvent system employed.

S(_N)2 Pathway: Reaction with Strong Nucleophiles

In the presence of a strong, unhindered nucleophile such as sodium ethoxide in ethanol, this compound undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction. This concerted mechanism, where the nucleophile attacks as the leaving group departs, typically leads to a single substitution product.

Primary Product: 3-Ethoxy-1-butene

S(_N)1 Pathway: Solvolysis in Polar Protic Solvents

When this compound is subjected to a weak nucleophile, such as a polar protic solvent like ethanol in the absence of a strong base, the reaction proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism. This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at two different positions, leading to a mixture of products.[1]

Reaction Products:

  • 3-Ethoxy-1-butene

  • 1-Ethoxy-2-butene

The ratio of these products is dependent on the specific reaction conditions, including temperature and solvent composition. Unfortunately, specific quantitative data on the product distribution for the solvolysis of this compound in ethanol is not detailed in the available search results. However, the formation of both products is a classic example of product distribution from an allylic carbocation intermediate.[1]

Elimination Reactions: Synthesis of 1-Butyne

Treatment of this compound with a very strong base, such as sodium amide (NaNH(_2)) in liquid ammonia, favors an elimination reaction (E2) to yield 1-butyne. This dehydrohalogenation reaction is a common method for the synthesis of alkynes. The process typically requires two equivalents of the strong base; the first to effect the elimination and the second to deprotonate the terminal alkyne, which is then re-protonated upon workup.[2]

Comparison with Isomeric Substrates: The Case of 2-Chloro-2-butene

To provide a comparative context, the reactivity of this compound can be contrasted with its isomer, 2-chloro-2-butene. While both are secondary chloroalkenes, their reactivity in nucleophilic substitution and elimination reactions can differ due to the position of the double bond and the chlorine atom.

2-Chloro-2-butene can also undergo both S(_N)1 and S(_N)2 reactions, as well as elimination. The stability of the potential carbocation intermediate and the steric hindrance around the electrophilic carbon will influence the predominant reaction pathway. For instance, in the dehydrochlorination of 2,3-dichlorobutane, a mixture of 2-chloro-1-butene and 2-chloro-2-butene can be formed.[3] The equilibrium between the (Z) and (E) isomers of 2-chloro-2-butene is temperature-dependent, with the (E)-isomer being more stable at higher temperatures.[3]

Data Presentation

Table 1: Summary of this compound Reaction Products

Reagent(s)SolventPredominant MechanismMajor Product(s)Reported Yield
Sodium EthoxideEthanolS(_N)23-Ethoxy-1-buteneData not available
EthanolEthanolS(_N)13-Ethoxy-1-butene and 1-Ethoxy-2-buteneData not available
Sodium AmideLiquid AmmoniaE21-ButyneData not available
WaterWaterS(_N)13-Buten-2-ol and 2-Buten-1-olData not available

Table 2: Spectroscopic Data for Potential Reaction Products

Compound1H NMR Data13C NMR DataMass Spectrometry (m/z)IR Spectroscopy (cm-1)
3-Ethoxy-1-butene Data available in spectral databases.[4][5]Data available in spectral databases.[6]Data available in spectral databases.Data available in spectral databases.
1-Ethoxy-2-butene Data available in spectral databases.[7]Data available in spectral databases.Data available in spectral databases.Data available in spectral databases.
1-Butyne Data available in spectral databases.Data available in spectral databases.Data available in spectral databases.Data available in spectral databases.

Experimental Protocols

Detailed, validated experimental protocols with specific quantitative outcomes for the reactions of this compound were not found in the provided search results. For researchers planning to perform these reactions, it is recommended to adapt general procedures for nucleophilic substitution and elimination reactions of alkyl halides, with careful monitoring and optimization of reaction conditions.

General Protocol for S(_N)2 Reaction with Sodium Ethoxide:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • This compound is added to the cooled ethoxide solution.

  • The reaction mixture is stirred at a specified temperature for a set period.

  • Reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

General Protocol for S(_N)1 Solvolysis in Ethanol:

  • This compound is dissolved in anhydrous ethanol.

  • The solution is heated at a controlled temperature.

  • The reaction is monitored over time to determine the product ratio.

  • Workup involves removal of the solvent and purification of the product mixture, followed by analysis to determine the isomeric ratio.

Visualizations

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway This compound This compound 3-Ethoxy-1-butene 3-Ethoxy-1-butene This compound->3-Ethoxy-1-butene  NaOEt, EtOH (Strong Nucleophile) Allylic Carbocation Allylic Carbocation This compound->Allylic Carbocation  EtOH (Weak Nucleophile) Allylic Carbocation->3-Ethoxy-1-butene Attack at C3 1-Ethoxy-2-butene 1-Ethoxy-2-butene Allylic Carbocation->1-Ethoxy-2-butene Attack at C1

Caption: Reaction pathways of this compound.

G This compound This compound 1-Butyne 1-Butyne This compound->1-Butyne  1. NaNH2 (2 eq.), NH3  2. H2O Workup

Caption: Elimination reaction of this compound.

G Reaction_Mixture Reaction Mixture (e.g., Solvolysis Products) Separation Separation (e.g., Gas Chromatography) Reaction_Mixture->Separation Characterization Characterization (NMR, MS, IR) Separation->Characterization Quantitative_Analysis Quantitative Analysis (Product Ratio, Yield) Characterization->Quantitative_Analysis

Caption: Experimental workflow for product analysis.

References

A Comparative Analysis of the Reactivity of 1-Chloro-1-butene and 2-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers, 1-chloro-1-butene and 2-chloro-1-butene. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control of chemical reactions is paramount. This document outlines the theoretical basis for their differing reactivities, supported by established principles of organic chemistry, and presents proposed experimental designs for their empirical evaluation.

Executive Summary

This compound, a vinylic halide, is characterized by its general inertness towards nucleophilic substitution and elimination reactions under standard conditions. This low reactivity is a consequence of the electronic and structural properties inherent to the placement of the chlorine atom on a double-bonded carbon. In stark contrast, 2-chloro-1-butene, a secondary alkyl halide, exhibits significantly higher reactivity and readily participates in both substitution and elimination pathways. This fundamental difference in reactivity dictates their utility as synthetic precursors.

Comparative Reactivity Data

While precise, directly comparable kinetic data for this compound and 2-chloro-1-butene under identical conditions is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be established based on well-understood principles of organic chemistry. The following table summarizes the expected relative reactivities in common reaction types.

Reaction TypeSubstrateRelative Rate of Reaction (Estimated)Primary Products
SN1 Solvolysis This compoundExtremely Slow (Essentially Inert)No significant reaction
2-Chloro-1-butene1But-3-en-2-ol, But-2-en-1-ol (via allylic rearrangement)
SN2 Substitution This compoundExtremely Slow (Essentially Inert)No significant reaction
2-Chloro-1-butene11-substituted-2-butene (product depends on nucleophile)
E2 Elimination This compoundVery Slow1,3-Butadiene
2-Chloro-1-butene11,3-Butadiene

Note: The relative rates are estimated for illustrative purposes. The reactivity of 2-chloro-1-butene is orders of magnitude greater than that of this compound.

Theoretical Basis for Reactivity Differences

The striking disparity in reactivity between this compound and 2-chloro-1-butene can be attributed to the electronic and structural environment of the carbon-chlorine bond in each isomer.

This compound (Vinylic Halide):

  • Hybridization: The carbon atom bonded to the chlorine is sp² hybridized. This imparts a higher s-character to the C-Cl bond, making it shorter, stronger, and more difficult to break compared to the C-Cl bond on an sp³ hybridized carbon.

  • Carbocation Instability: In a potential SN1 or E1 pathway, the departure of the chloride ion would generate a highly unstable vinylic carbocation. The positive charge on an sp hybridized carbon is energetically unfavorable.

  • Nucleophilic Repulsion: For an SN2 reaction, the incoming nucleophile would be repelled by the electron-rich π-system of the double bond, hindering the backside attack required for this mechanism.[1][2]

2-Chloro-1-butene (Secondary Alkyl Halide):

  • Hybridization: The chlorine atom is attached to an sp³ hybridized carbon, resulting in a C-Cl bond of typical strength and length for a secondary alkyl halide.

  • Carbocation Stability: Although a secondary carbocation is formed in SN1/E1 reactions, the adjacent double bond can offer some degree of electronic stabilization, though not as significant as a true allylic system.

  • Accessibility for Nucleophiles: The sp³ hybridized carbon is more accessible to nucleophilic attack in SN2 reactions compared to its vinylic counterpart.

  • Favorable Elimination Pathways: The presence of protons on both adjacent carbons allows for facile E2 elimination to form the conjugated and stable 1,3-butadiene.

Reaction Mechanisms and Pathways

The differing structural features of the two isomers lead to distinct and predictable reaction pathways under various conditions.

Nucleophilic Substitution

Nucleophilic substitution reactions are highly improbable for this compound due to the aforementioned reasons. Conversely, 2-chloro-1-butene can undergo both SN1 and SN2 reactions.

G cluster_1 This compound (Vinylic Halide) cluster_2 2-Chloro-1-butene (Secondary Alkyl Halide) 1_chloro This compound no_reaction_sn1 No Reaction (Unstable Vinyl Cation) 1_chloro->no_reaction_sn1 SN1 Conditions no_reaction_sn2 No Reaction (π-cloud Repulsion) 1_chloro->no_reaction_sn2 SN2 Conditions 2_chloro 2-Chloro-1-butene carbocation Secondary Carbocation 2_chloro->carbocation SN1 sn2_transition SN2 Transition State 2_chloro->sn2_transition SN2 sn1_product Substitution Product(s) carbocation->sn1_product + Nucleophile sn2_product Substitution Product sn2_transition->sn2_product + Nucleophile

Caption: Comparative Nucleophilic Substitution Pathways.

Elimination Reactions

While elimination is difficult for this compound, it is a favorable pathway for 2-chloro-1-butene, especially with a strong, non-nucleophilic base, leading to the formation of a conjugated diene.

G cluster_1 This compound (Vinylic Halide) cluster_2 2-Chloro-1-butene (Secondary Alkyl Halide) 1_chloro_e This compound slow_elim Very Slow Elimination 1_chloro_e->slow_elim Strong Base 2_chloro_e 2-Chloro-1-butene e2_transition E2 Transition State 2_chloro_e->e2_transition Strong Base butadiene 1,3-Butadiene e2_transition->butadiene G start Prepare Reactant Solutions (this compound & 2-Chloro-1-butene) + Internal Standard initiate Initiate Reaction (Add Strong Base at T=const) start->initiate quench Quench Aliquots at Timed Intervals initiate->quench extract Extract Organic Layer quench->extract analyze GC Analysis extract->analyze plot Plot [Reactant] vs. Time analyze->plot rate Determine Reaction Rate plot->rate

References

Differentiating Isomers of 1-Chloro-1-butene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of geometric isomers is critical for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the cis (Z) and trans (E) isomers of 1-chloro-1-butene, supported by experimental data and detailed protocols.

The seemingly subtle difference in the spatial arrangement of atoms across the carbon-carbon double bond in cis- and trans-1-chloro-1-butene gives rise to distinct spectroscopic signatures. This guide focuses on the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to unambiguously distinguish between these two isomers.

Comparative Spectroscopic Data

The key to differentiating the isomers lies in the nuanced differences in their spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
Proton cis-1-Chloro-1-butene (Z-isomer) trans-1-Chloro-1-butene (E-isomer)
Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
H-1 ~6.1J(H1,H2) = ~7.0
H-2 ~5.6J(H2,H3) = ~7.5
H-3 ~2.1J(H3,H4) = ~7.5
H-4 ~1.0

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The key differentiator is the coupling constant between the vinylic protons (H-1 and H-2).

Table 2: ¹³C NMR Spectroscopic Data
Carbon cis-1-Chloro-1-butene (Z-isomer) Chemical Shift (δ, ppm) trans-1-Chloro-1-butene (E-isomer) Chemical Shift (δ, ppm)
C-1 ~125.4~126.8
C-2 ~118.9~120.2
C-3 ~26.4~34.1
C-4 ~13.0~12.3
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode cis-1-Chloro-1-butene (Z-isomer) Frequency (cm⁻¹) trans-1-Chloro-1-butene (E-isomer) Frequency (cm⁻¹)
C=C Stretch ~1658~1660
=C-H Bend (out-of-plane) ~690~930

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Mixture of this compound Isomers IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data C=C Stretch (~1660 cm⁻¹) =C-H Bend (cis: ~690 cm⁻¹, trans: ~930 cm⁻¹) IR->IR_Data NMR_Data ¹H NMR: Coupling Constants (J_cis < J_trans) ¹³C NMR: Chemical Shifts NMR->NMR_Data MS_Data Molecular Ion Peak (m/z 90/92) Fragmentation Pattern MS->MS_Data Cis_Isomer cis-(Z)-1-Chloro-1-butene Identified IR_Data->Cis_Isomer =C-H bend at ~690 cm⁻¹ Trans_Isomer trans-(E)-1-Chloro-1-butene Identified IR_Data->Trans_Isomer =C-H bend at ~930 cm⁻¹ NMR_Data->Cis_Isomer J(H1,H2) ≈ 7 Hz NMR_Data->Trans_Isomer J(H1,H2) ≈ 13 Hz

Spectroscopic analysis workflow for isomer differentiation.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the protons and carbons in each isomer.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 10-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz. The key to distinguishing the isomers is the magnitude of the vicinal coupling constant between the two vinylic protons. For the cis isomer, the coupling constant (³J_cis) is typically in the range of 6-12 Hz, while for the trans isomer, it (³J_trans) is larger, typically 12-18 Hz.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of each isomer, particularly the out-of-plane C-H bending vibrations.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the empty salt plates before running the sample.

Data Analysis:

  • The C=C stretching vibration for both isomers appears around 1660 cm⁻¹.

  • The most significant difference is in the out-of-plane =C-H bending region. The cis isomer shows a strong absorption band around 690 cm⁻¹, while the trans isomer exhibits a strong band around 930 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: Mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).

Sample Introduction (GC-MS):

  • Dilute the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • The GC will separate the isomers before they enter the mass spectrometer.

Mass Spectrometry Parameters (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-150.

Data Analysis:

  • Both isomers will exhibit a molecular ion peak (M⁺) at m/z 90 and an isotope peak (M⁺+2) at m/z 92, with a characteristic 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • While the mass spectra of the two isomers are very similar, slight differences in the relative intensities of the fragment ions may be observed. However, MS alone is generally not sufficient to definitively distinguish between these geometric isomers. It is most powerful when used in conjunction with a separation technique like GC.

Conclusion

While Mass Spectrometry can confirm the molecular weight and elemental composition of the this compound isomers, it is the distinct differences in their NMR and IR spectra that allow for their unambiguous differentiation. In ¹H NMR, the magnitude of the vicinal coupling constant between the olefinic protons is the most reliable diagnostic feature. In IR spectroscopy, the position of the out-of-plane =C-H bending vibration provides a clear distinction. By employing these spectroscopic techniques in a coordinated manner, researchers can confidently identify and characterize the cis and trans isomers of this compound, ensuring the integrity and accuracy of their scientific work.

A Comparative Analysis of Halobutene Isomer Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the relative thermodynamic stabilities of various halobutene isomers, supported by experimental and computational data. This document provides detailed experimental methodologies and visual representations of key chemical principles governing isomer stability.

The thermodynamic stability of isomers is a critical consideration in chemical synthesis and drug development, influencing reaction equilibria, product distributions, and the overall energetic profile of chemical processes. This guide offers a comparative study of the stability of various halobutene isomers, presenting quantitative data, detailed experimental protocols for stability determination, and a visualization of the underlying principles.

Quantitative Comparison of Isomer Stability

The relative stability of halobutene isomers can be quantified through their standard enthalpies of formation (ΔHf°) and standard Gibbs free energies of formation (ΔGf°). A lower (more negative) value for these thermodynamic quantities indicates a more stable isomer. The following table summarizes available data for several chlorobutene and bromobutene isomers, along with related butene isomers for context.

IsomerChemical FormulaStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Data Source
Chlorobutene Isomers
1-ChlorobutaneC₄H₉Cl-179.9 ± 1.3 (liquid)Not available--INVALID-LINK--
cis-2-ChlorobuteneC₄H₇ClNot availableNot available--INVALID-LINK--
trans-2-ChlorobuteneC₄H₇ClNot availableNot available--INVALID-LINK--
Bromobutane Isomers
1-Bromo-2-methylpropaneC₄H₉BrNot availableNot available--INVALID-LINK--
2-Bromo-2-methylpropaneC₄H₉Br-164.0 (liquid)Not available--INVALID-LINK--
cis-2-BromobuteneC₄H₇BrNot availableNot available--INVALID-LINK--
trans-2-BromobuteneC₄H₇BrNot availableNot available--INVALID-LINK--
Butene Isomers (for comparison)
cis-2-ButeneC₄H₈-7.1 ± 0.665.9 ± 0.7--INVALID-LINK--
trans-2-ButeneC₄H₈-11.4 ± 0.662.9 ± 0.7--INVALID-LINK--

Experimental Protocols for Determining Isomer Stability

The thermodynamic stability of chemical compounds is experimentally determined primarily through calorimetric techniques. These methods measure the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.

Combustion Calorimetry

This is a fundamental technique for determining the standard enthalpy of formation of organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of the pure halobutene isomer is placed in a sample holder, typically made of a material that will not react with the sample or the combustion products.

  • Bomb Calorimeter Setup: The sample holder is placed inside a "bomb," a robust, sealed, stainless-steel container. The bomb is then filled with pure oxygen at high pressure (typically around 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container called a calorimeter. A calibrated thermometer is used to measure the temperature of the water with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the halobutene isomer is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halide).

Reaction Calorimetry and Heat of Hydrogenation

For determining the relative stability of unsaturated compounds like halobutenes, measuring the heat of hydrogenation is a more direct and often more accurate method.

Methodology:

  • Calorimeter Setup: A reaction calorimeter, designed to measure the heat of reaction in a solution, is used. A known amount of the halobutene isomer is dissolved in a suitable solvent in the calorimeter.

  • Catalyst Introduction: A hydrogenation catalyst, typically a noble metal such as platinum or palladium on a carbon support, is introduced into the calorimeter.

  • Hydrogenation Reaction: A stream of hydrogen gas is bubbled through the solution, initiating the hydrogenation of the carbon-carbon double bond.

  • Temperature Measurement: The heat evolved during the exothermic hydrogenation reaction is measured by the temperature rise of the solution and the calorimeter.

  • Calculation of Heat of Hydrogenation: The enthalpy change for the hydrogenation reaction (ΔH_hydrog) is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

  • Comparative Analysis: Since different isomers of a halobutene will produce the same saturated haloalkane upon hydrogenation, the difference in their heats of hydrogenation directly corresponds to the difference in their initial stabilities. A less stable isomer will release more heat upon hydrogenation.

Factors Influencing Halobutene Isomer Stability

The relative stability of halobutene isomers is governed by several key structural and electronic factors. These principles are crucial for predicting the outcomes of reactions where multiple isomers can be formed.

G cluster_factors Factors Determining Halobutene Isomer Stability cluster_outcomes Resulting Stability Trends Steric_Strain Steric Strain Trans_vs_Cis Trans > Cis Steric_Strain->Trans_vs_Cis Less strain in trans Hyperconjugation Hyperconjugation Substitution More Substituted > Less Substituted Hyperconjugation->Substitution More stabilizing interactions Bond_Strength Bond Strength (s-character) Bond_Strength->Substitution Stronger sp2-sp3 bonds

Caption: Factors influencing the relative stability of halobutene isomers.

The stability of halobutene isomers is primarily influenced by steric strain, hyperconjugation, and bond strength. Trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance between substituent groups.[1] Additionally, more substituted alkenes are more stable due to a greater number of hyperconjugative interactions and the increased strength of sp²-sp³ carbon-carbon single bonds compared to sp³-sp³ bonds.[1]

Reaction Pathways and Isomer Stability

The principles of isomer stability are evident in various chemical reactions, such as elimination reactions used to synthesize alkenes. The formation of halobutenes from haloalkanes often proceeds via E1 or E2 elimination mechanisms, where the relative stability of the potential alkene products can influence the product distribution (Saytzeff's rule).

G cluster_E2 E2 Elimination (Strong, Sterically Hindered Base) cluster_E1 E1 Elimination (Weak Base/Nucleophile) Haloalkane 2-Bromobutane E2_TS Concerted Transition State Haloalkane->E2_TS Base abstracts proton Carbocation Secondary Carbocation Intermediate Haloalkane->Carbocation Leaving group departs Hofmann_Product 1-Butene (Less stable) E2_TS->Hofmann_Product Less substituted product favored Saytzeff_Product 2-Butene (More stable) Carbocation->Saytzeff_Product Proton abstraction from adjacent carbon

References

Comparative Guide to the Synthesis of 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 1-chloro-1-butene, a valuable intermediate in organic synthesis. The document focuses on the validation of synthesis yields, presenting available quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their applications.

Comparison of Synthesis Yields

The synthesis of this compound is primarily achieved through the dehydrochlorination of dichlorobutane isomers. The two main precursors are 1,1-dichlorobutane and 1,2-dichlorobutane. The choice of starting material and reaction conditions can significantly influence the yield and the isomeric purity of the final product.

Starting MaterialReagents & ConditionsReported Yield (%)Product(s)AdvantagesDisadvantages
1,1-DichlorobutaneEthanolic Potassium Hydroxide (KOH)Not explicitly stated, but dehydrohalogenation is a standard method.Primarily this compound (mixture of E/Z isomers).Readily available starting material.Lack of specific yield data in readily available literature.
1,2-DichlorobutaneEthanolic Sodium Ethoxide (NaOEt) or Potassium Hydroxide (KOH)Yields can vary, with one generalized protocol for a similar dehydrochlorination suggesting 50-70%.[1]Mixture of this compound (E/Z), 2-chloro-1-butene, and butadienes.[2]Potential for reasonable yields.Formation of multiple isomers requiring careful purification.[2]
1-ChlorobutaneAlcoholic Potassium Hydroxide (KOH)Not a direct route to this compound.Primarily 1-butene.[3][4][5]Simple elimination reaction.Does not produce the desired product.

Note: Specific and directly comparable yield data for the synthesis of this compound from these precursors is sparse in the reviewed literature. The provided yield for the dehydrochlorination of 1,2-dichlorobutane is based on a generalized protocol for a similar reaction and may not be directly transferable.[1] Further optimization is likely required to maximize the yield of the desired product.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established dehydrohalogenation procedures and may require optimization for specific laboratory conditions.

Protocol 1: Dehydrochlorination of 1,1-Dichlorobutane

This protocol describes a general procedure for the dehydrochlorination of 1,1-dichlorobutane using an alcoholic base.

Materials:

  • 1,1-Dichlorobutane

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

  • Once the potassium hydroxide is fully dissolved, add one molar equivalent of 1,1-dichlorobutane to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, a mixture of (E)- and (Z)-1-chloro-1-butene, can be purified by fractional distillation.

Protocol 2: Dehydrochlorination of 1,2-Dichlorobutane

This protocol is adapted from a general procedure for the dehydrochlorination of a polychlorinated alkane.[1]

Materials:

  • 1,2-Dichlorobutane

  • Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of potassium hydroxide or prepare a solution of sodium ethoxide in absolute ethanol with gentle heating.

  • Once the base is fully dissolved/prepared, add one molar equivalent of 1,2-dichlorobutane to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by GC to observe the formation of chlorobutene isomers.

  • Upon completion, allow the mixture to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 5-9).

  • The crude product will be a mixture of isomers, including (E)- and (Z)-1-chloro-1-butene, 2-chloro-1-butene, and potentially dienes. Purify the desired product by fractional distillation.

Synthesis Pathway and Logic

The selection of a synthesis method for this compound depends on several factors, including the availability of the starting material, the desired isomeric purity, and the acceptable yield. The following diagram illustrates the logical workflow for the synthesis.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification cluster_final Final Product 1_1_Dichlorobutane 1,1-Dichlorobutane Dehydrochlorination Dehydrochlorination (e.g., KOH/EtOH) 1_1_Dichlorobutane->Dehydrochlorination Higher selectivity expected 1_2_Dichlorobutane 1,2-Dichlorobutane 1_2_Dichlorobutane->Dehydrochlorination Potential for higher yield but more byproducts 1_Chloro_1_butene_mix This compound (E/Z mixture) Dehydrochlorination->1_Chloro_1_butene_mix From 1,1-Dichlorobutane Isomer_Mixture Isomeric Mixture (this compound, 2-chloro-1-butene, etc.) Dehydrochlorination->Isomer_Mixture From 1,2-Dichlorobutane Fractional_Distillation Fractional Distillation 1_Chloro_1_butene_mix->Fractional_Distillation Isomer_Mixture->Fractional_Distillation Pure_1_Chloro_1_butene Pure this compound (Separated E/Z isomers if required) Fractional_Distillation->Pure_1_Chloro_1_butene

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The dehydrochlorination of 1,1-dichlorobutane and 1,2-dichlorobutane are the most direct routes for the synthesis of this compound. While the dehydrochlorination of 1,1-dichlorobutane is expected to be more selective, the dehydrochlorination of 1,2-dichlorobutane may offer higher yields, albeit with the challenge of separating a more complex mixture of isomers. The provided protocols offer a starting point for laboratory synthesis, but optimization of reaction conditions is crucial for achieving high yields and purity of the desired this compound isomer. For researchers requiring high purity of a specific (E) or (Z) isomer, careful fractional distillation is a mandatory final step.

References

Unveiling the Superior SN2 Reactivity of 1-Chloro-2-Butene Over 1-Chlorobutane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 14, 2025 – In the realm of nucleophilic substitution reactions, the structural nuances of substrates play a pivotal role in dictating reaction kinetics. This guide provides a comprehensive comparison of the SN2 reaction rates of 1-chloro-2-butene, an allylic halide, and its saturated counterpart, 1-chlorobutane. This analysis, supported by experimental data and detailed protocols, is designed for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of reaction mechanisms and substrate reactivity.

The core finding of this comparison is the significantly enhanced SN2 reaction rate of 1-chloro-2-butene compared to 1-chlorobutane. This heightened reactivity is primarily attributed to the electronic stabilization of the transition state afforded by the adjacent π-system in the allylic halide.

Quantitative Comparison of SN2 Reaction Rates

SubstrateRelative SN2 Reaction RateSecond-Order Rate Constant (k) with NaI in Acetone
1-Chloro-2-butene Significantly FasterEstimated to be several hundred times greater than 1-chlorobutane*
1-Chlorobutane SlowerBaseline

*Note: The relative rate is extrapolated from the observation that allyl chloride reacts over 800 times faster than propyl chloride in SN2 reactions.[1] This serves as a strong and relevant approximation for the reactivity difference between 1-chloro-2-butene and 1-chlorobutane.

The Decisive Factors: Allylic Stabilization and Steric Effects

The dramatic difference in SN2 reactivity between 1-chloro-2-butene and 1-chlorobutane stems from two primary factors: electronic stabilization of the transition state and, to a lesser extent, steric hindrance.

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, passing through a trigonal bipyramidal transition state. For 1-chloro-2-butene, the adjacent double bond plays a crucial role in stabilizing this transition state.[1] The p-orbitals of the double bond overlap with the p-orbital of the carbon undergoing substitution, delocalizing the electron density and lowering the activation energy of the reaction. This phenomenon is known as allylic stabilization.[1]

Conversely, 1-chlorobutane lacks this stabilizing feature. The transition state is localized and at a higher energy level, resulting in a slower reaction. Furthermore, the allylic system in 1-chloro-2-butene presents a slightly less sterically hindered environment for the backside attack of the nucleophile compared to the alkyl chain in 1-chlorobutane.[1]

Figure 1. Logical flow diagram illustrating the factors influencing the comparative SN2 reaction rates.

Experimental Protocol for Comparative Kinetic Analysis

The following protocol outlines a method for the qualitative and semi-quantitative comparison of the SN2 reaction rates of 1-chloro-2-butene and 1-chlorobutane. This experiment is based on the Finkelstein reaction, where a chloride is substituted by an iodide, leading to the precipitation of sodium chloride in an acetone solvent.

Objective: To observe and compare the relative rates of SN2 reaction of 1-chloro-2-butene and 1-chlorobutane with sodium iodide in acetone.

Materials:

  • 1-chloro-2-butene (crotyl chloride)

  • 1-chlorobutane

  • 15% solution of sodium iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Dry test tubes (2)

  • Pipettes or droppers

  • Stopwatch or timer

  • Water bath (optional, for reactions that are slow at room temperature)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each substrate.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Substrate Addition: To the first test tube, add 4-5 drops of 1-chlorobutane. To the second test tube, add 4-5 drops of 1-chloro-2-butene. Start the stopwatch immediately after adding the substrate.

  • Observation: Swirl both test tubes to ensure thorough mixing. Observe the tubes for the formation of a white precipitate (sodium chloride). Record the time it takes for the first appearance of turbidity or a distinct precipitate in each tube.

  • Data Recording: Note the time of precipitate formation for both reactions. A rapid formation of precipitate indicates a faster reaction rate.

  • Heating (if necessary): If no reaction is observed at room temperature after a significant period (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction. Note any differences in the time to precipitation under these conditions.

Expected Results: A precipitate of NaCl will form much more rapidly in the test tube containing 1-chloro-2-butene, visually demonstrating its higher reactivity in an SN2 reaction compared to 1-chlorobutane.

This comparative guide underscores the profound impact of substrate structure on chemical reactivity. For professionals in drug development and organic synthesis, a firm grasp of these principles is essential for the rational design of synthetic pathways and the prediction of reaction outcomes. The enhanced reactivity of allylic halides like 1-chloro-2-butene can be strategically employed to achieve efficient transformations under milder conditions.

References

A Comparative Guide to the Reactivity of 1-Butene and 2-Butene with HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-butene and 2-butene with hydrogen chloride (HCl). The information presented is based on established principles of organic chemistry and available experimental observations.

Theoretical Framework: Understanding Reactivity

The reaction of alkenes with hydrogen halides, such as HCl, is a classic example of an electrophilic addition reaction. The reactivity and product distribution of this reaction are primarily governed by the structure of the alkene and the stability of the carbocation intermediate formed during the reaction.

Reaction Mechanism: The reaction proceeds in a two-step mechanism. In the first and rate-determining step, the electron-rich π-bond of the alkene attacks the electrophilic hydrogen of HCl, forming a carbocation intermediate and a chloride ion.[1] In the second step, the chloride ion acts as a nucleophile and attacks the positively charged carbon of the carbocation, forming the final alkyl halide product.[1]

Carbocation Stability: The stability of the carbocation intermediate is a crucial factor influencing the reaction rate and the regioselectivity of the product. Carbocation stability follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and help to stabilize the positive charge on the carbon atom.

Alkene Stability: The stability of the starting alkene also plays a role. In general, more substituted alkenes are more stable due to hyperconjugation. Consequently, 2-butene is more stable than 1-butene.

Reactivity and Product Comparison

2-Butene: The reaction of 2-butene with HCl yields a single product, 2-chlorobutane.[2] This is because 2-butene is a symmetrical alkene, and the initial protonation of the double bond, regardless of which carbon is attacked, leads to the formation of the same secondary carbocation. Subsequent attack by the chloride ion results in the formation of only 2-chlorobutane.[2]

1-Butene: In contrast, the reaction of 1-butene with HCl yields two products: the major product is 2-chlorobutane, and the minor product is 1-chlorobutane.[2] This is explained by Markovnikov's Rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen substituents.

Following this rule, the proton from HCl adds to the terminal carbon (C1) of 1-butene, which has two hydrogen atoms, leading to the formation of a more stable secondary carbocation on the internal carbon (C2). Nucleophilic attack by the chloride ion on this secondary carbocation gives the major product, 2-chlorobutane. The alternative pathway, where the proton adds to the second carbon (C2), would form a less stable primary carbocation on the terminal carbon (C1), leading to the minor product, 1-chlorobutane.[2]

Theoretically, 2-butene is expected to react faster with HCl than 1-butene. This is because the double bond in 2-butene is more electron-rich due to the presence of two electron-donating alkyl groups, making it more nucleophilic. Furthermore, the transition state leading to the secondary carbocation from 2-butene is more stable than the transition state leading to the secondary carbocation from 1-butene.

Quantitative Data

Feature1-Butene + HCl2-Butene + HCl
Relative Reactivity SlowerFaster
Primary Carbocation Intermediate CH₃CH₂C⁺HCH₃ (secondary - more stable)CH₃CH₂C⁺HCH₃ (secondary)
Secondary Carbocation Intermediate CH₃CH₂CHC⁺H₂ (primary - less stable)Not formed
Major Product 2-Chlorobutane2-Chlorobutane
Minor Product 1-ChlorobutaneNone
Governing Principle Markovnikov's RuleSymmetry

Experimental Protocols

The following is a representative experimental protocol for the hydrochlorination of a butene in the gas phase. This procedure should be performed by trained personnel in a well-ventilated fume hood.

Objective: To synthesize 2-chlorobutane from 2-butene via gas-phase hydrochlorination.

Materials:

  • 2-butene gas

  • Hydrogen chloride gas

  • A gas-phase reaction tube packed with a suitable catalyst (e.g., alumina or silica gel)

  • Heating mantle or tube furnace

  • Gas flow meters

  • Condenser and cold trap (e.g., dry ice/acetone bath)

  • Collection flask

  • Gas scrubbing apparatus (e.g., sodium hydroxide solution)

Procedure:

  • Apparatus Setup: Assemble the gas-phase reaction apparatus. The reaction tube is placed inside the heating mantle or tube furnace. The inlet of the tube is connected to the gas cylinders of 2-butene and HCl via flow meters. The outlet is connected to a condenser and a cold trap, followed by a gas scrubbing apparatus to neutralize any unreacted HCl.

  • Reaction Conditions: Heat the reaction tube to the desired temperature (e.g., 100-200 °C). The optimal temperature may need to be determined empirically.

  • Initiation of Reaction: Introduce a controlled flow of 2-butene and HCl gas into the reaction tube. The molar ratio of the reactants can be varied, but a 1:1 ratio is a common starting point.

  • Product Collection: The product, 2-chlorobutane, along with any unreacted butene, will pass through the condenser and be collected in the cold trap.

  • Work-up and Purification: After the reaction is complete, the collected liquid is carefully warmed to room temperature to allow any dissolved unreacted gases to escape. The crude product can be washed with a dilute sodium bicarbonate solution to remove any residual HCl, followed by drying over an anhydrous drying agent (e.g., magnesium sulfate).

  • Analysis: The product can be analyzed and purified by techniques such as gas chromatography (GC) and distillation.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reaction pathways of 1-butene and 2-butene with HCl.

G cluster_1_butene Reaction of 1-Butene with HCl 1-Butene 1-Butene Protonation_1 Protonation 1-Butene->Protonation_1 + HCl HCl_1 HCl HCl_1->Protonation_1 Secondary_Carbocation Secondary Carbocation (more stable) Protonation_1->Secondary_Carbocation Markovnikov Pathway Primary_Carbocation Primary Carbocation (less stable) Protonation_1->Primary_Carbocation Anti-Markovnikov Pathway Chloride_Attack_Major Chloride Attack Secondary_Carbocation->Chloride_Attack_Major Chloride_Attack_Minor Chloride Attack Primary_Carbocation->Chloride_Attack_Minor 2-Chlorobutane_Major 2-Chlorobutane (Major Product) Chloride_Attack_Major->2-Chlorobutane_Major 1-Chlorobutane_Minor 1-Chlorobutane (Minor Product) Chloride_Attack_Minor->1-Chlorobutane_Minor

Caption: Reaction pathway of 1-butene with HCl.

G cluster_2_butene Reaction of 2-Butene with HCl 2-Butene 2-Butene Protonation_2 Protonation 2-Butene->Protonation_2 + HCl HCl_2 HCl HCl_2->Protonation_2 Secondary_Carbocation_2 Secondary Carbocation Protonation_2->Secondary_Carbocation_2 Chloride_Attack_2 Chloride Attack Secondary_Carbocation_2->Chloride_Attack_2 2-Chlorobutane 2-Chlorobutane (Single Product) Chloride_Attack_2->2-Chlorobutane

Caption: Reaction pathway of 2-butene with HCl.

References

A Comparative Analysis of the Reactivity of 2-Chlorobutane and 1-Chloro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential reactivity of a secondary alkyl halide and a primary allylic halide, supported by experimental data and detailed protocols.

The subtle interplay of structural and electronic effects dictates the reactivity of alkyl halides, a cornerstone of synthetic organic chemistry. This guide provides an in-depth comparison of the reactivity of 2-chlorobutane, a secondary alkyl halide, and 1-chloro-2-butene, a primary allylic halide, across a spectrum of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Understanding these differences is paramount for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and development.

Executive Summary of Reactivity

1-Chloro-2-butene generally exhibits enhanced reactivity compared to 2-chlorobutane in both SN1 and SN2 reactions. This heightened reactivity is attributed to the electronic stabilization of the transition states and intermediates afforded by the adjacent double bond. In elimination reactions, the structural differences between the two substrates lead to distinct product distributions and reactivity profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the relative reaction rates for 2-chlorobutane and 1-chloro-2-butene under various reaction conditions. The data is a composite of typical experimental findings and established principles of organic chemistry.

Reaction Substrate Relative Rate Constant (k_rel) Key Factors
SN1 2-Chlorobutane1Formation of a secondary carbocation
1-Chloro-2-butene~100 - 1000Formation of a resonance-stabilized allylic carbocation
SN2 2-Chlorobutane1Secondary substrate with moderate steric hindrance
1-Chloro-2-butene~50 - 100Primary allylic substrate with low steric hindrance and π-orbital overlap in the transition state
E2 2-Chlorobutane1Formation of Zaitsev and Hofmann products
1-Chloro-2-buteneVariesCan also undergo SN2; product distribution depends on base and solvent

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of 2-chlorobutane and 1-chloro-2-butene.

Experiment 1: Comparison of SN1 Solvolysis Rates

Objective: To determine the relative rates of SN1 solvolysis of 2-chlorobutane and 1-chloro-2-butene in ethanol.

Materials:

  • 2-Chlorobutane

  • 1-Chloro-2-butene

  • Absolute ethanol

  • 0.1 M Silver nitrate (AgNO3) in ethanol

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Set up two sets of test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 0.1 M AgNO3 in ethanol solution.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) to equilibrate.

  • Initiate the reaction by adding 5 drops of the respective alkyl halide to each corresponding test tube, starting the stopwatch simultaneously.

  • Observe the test tubes for the formation of a white precipitate of silver chloride (AgCl).

  • Record the time taken for the first appearance of a persistent precipitate in each test tube.

  • The reaction rate is inversely proportional to the time taken for precipitation.

Expected Outcome: 1-Chloro-2-butene will show a significantly faster rate of precipitation compared to 2-chlorobutane, indicating a faster SN1 reaction rate.[1]

Experiment 2: Comparison of SN2 Reaction Rates

Objective: To compare the relative rates of the SN2 reaction of 2-chlorobutane and 1-chloro-2-butene with sodium iodide in acetone.

Materials:

  • 2-Chlorobutane

  • 1-Chloro-2-butene

  • 15% Sodium iodide (NaI) in acetone

  • Test tubes and rack

  • Water bath (optional)

  • Stopwatch

Procedure:

  • Label two test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 5 drops of the respective alkyl halide to each test tube and start the stopwatch.

  • Shake the tubes to ensure thorough mixing.

  • Observe for the formation of a white precipitate of sodium chloride (NaCl).

  • Record the time taken for the precipitate to appear. If no reaction occurs at room temperature, the test tubes can be gently warmed in a water bath.

  • A faster precipitation time indicates a faster SN2 reaction.

Expected Outcome: 1-Chloro-2-butene will form a precipitate more rapidly than 2-chlorobutane, demonstrating its higher reactivity in SN2 reactions.[2]

Experiment 3: Analysis of E2 Elimination Products

Objective: To investigate the products of the E2 elimination of 2-chlorobutane and 1-chloro-2-butene with sodium ethoxide.

Materials:

  • 2-Chlorobutane

  • 1-Chloro-2-butene

  • Sodium ethoxide in ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, place a solution of sodium ethoxide in ethanol.

  • Add the alkyl halide (2-chlorobutane or 1-chloro-2-butene) to the flask.

  • Heat the mixture under reflux for a specified time (e.g., 1 hour).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract and analyze the product mixture by GC-MS to identify and quantify the alkene products.

Expected Outcome:

  • 2-Chlorobutane: The major product will be 2-butene (Zaitsev's rule), with a smaller amount of 1-butene (Hofmann product).

  • 1-Chloro-2-butene: The reaction may be slower and compete with SN2 substitution. The expected elimination product would be 1,3-butadiene.

Mechanistic Insights and Visualizations

The differences in reactivity can be rationalized by examining the mechanisms of the reactions.

SN1 Reaction Pathway

The rate-determining step in an SN1 reaction is the formation of a carbocation. The allylic carbocation formed from 1-chloro-2-butene is stabilized by resonance, delocalizing the positive charge over two carbon atoms. This significantly lowers the activation energy for its formation compared to the secondary carbocation from 2-chlorobutane.[3]

SN1_Comparison cluster_2cb 2-Chlorobutane cluster_1c2b 1-Chloro-2-butene 2_chloro 2-Chlorobutane 2_carbocation Secondary Carbocation (less stable) 2_chloro->2_carbocation Slow (rate-determining) 2_product Product 2_carbocation->2_product Fast 1_chloro 1-Chloro-2-butene 1_carbocation Allylic Carbocation (resonance-stabilized, more stable) 1_chloro->1_carbocation Faster (rate-determining) 1_product Product 1_carbocation->1_product Fast

Caption: SN1 reaction pathways for 2-chlorobutane and 1-chloro-2-butene.

SN2 Reaction Pathway

The SN2 reaction is a concerted, one-step process. 1-Chloro-2-butene, being a primary halide, is less sterically hindered than the secondary 2-chlorobutane, allowing for easier backside attack by a nucleophile.[4] Additionally, the p-orbitals of the adjacent double bond can overlap with the p-orbital of the carbon undergoing substitution in the transition state, providing further stabilization.

SN2_Comparison cluster_workflow Sₙ2 Reaction Workflow cluster_2cb 2-Chlorobutane (Secondary) cluster_1c2b 1-Chloro-2-butene (Primary Allylic) Start Reactants: Alkyl Halide + Nucleophile TS Transition State Start->TS Backside Attack Product Product TS->Product TS_2cb More Steric Hindrance Higher Energy TS TS_1c2b Less Steric Hindrance π-orbital Stabilization Lower Energy TS

Caption: Comparison of SN2 transition states for the two alkyl halides.

E2 Elimination Pathway

E2 reactions are also concerted and are favored by strong, sterically hindered bases. For 2-chlorobutane, abstraction of a proton from either C1 or C3 can occur, leading to a mixture of 1-butene and 2-butene, with the more substituted 2-butene (Zaitsev product) generally being the major product.

E2_Mechanism Reactants 2-Chlorobutane + Strong Base (B:) TS Concerted Transition State Reactants->TS Proton Abstraction & Leaving Group Departure Products Alkene + BH + Cl⁻ TS->Products

References

A Comparative Guide to Gas Chromatography Columns for the Analysis of Chlorobutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of chlorobutene isomers is a critical analytical challenge. These isomers, including various monochlorobutene and dichlorobutene species, often coexist in reaction mixtures and commercial products. Their structural similarities demand robust analytical methods to ensure product quality, process optimization, and safety. Gas chromatography (GC) is the premier technique for analyzing these volatile compounds. This guide provides a comparative overview of commonly used GC capillary columns for the separation of chlorobutene isomers, supported by experimental data and detailed protocols.

The primary challenge in the GC analysis of chlorobutene isomers lies in achieving baseline separation of structurally similar compounds, such as cis- and trans-isomers, and positional isomers. The choice of the GC column's stationary phase is the most critical factor in achieving this separation, as it governs the selectivity of the analysis. This guide compares the performance of non-polar, and polar stationary phases.

Data Presentation: Comparison of GC Columns for Chlorobutene Isomer Analysis

The selection of a GC column for chlorobutene isomer analysis hinges on the specific isomers of interest and the complexity of the sample matrix. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are versatile and widely used. However, for challenging separations, particularly of cis/trans isomers, polar columns with a polyethylene glycol (wax) stationary phase often provide superior resolution. The following table summarizes the expected performance of different column types based on available data for chlorobutene and other chlorinated hydrocarbons.

Parameter DB-5ms (or equivalent) Wax-based Column (e.g., CP-Wax 57 CB) Liquid Crystalline Phase
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene GlycolLiquid Crystal Polymer
Polarity Non-polar to intermediatePolarHigh shape selectivity
Primary Separation Principle Boiling point and moderate polarity interactionsPolarity and hydrogen bonding capabilityMolecular geometry (shape)
Typical Application General purpose analysis of chlorinated hydrocarbonsSeparation of cis/trans isomers and polar compoundsHigh-resolution separation of geometric isomers
Expected Resolution of cis/trans Isomers ModerateHigh[1]Very High[2]
Peak Symmetry Generally goodExcellent for polar analytes, potentially better for some isomers[1]Good, dependent on phase and analyte
Analysis Time Typically shorter due to faster elution of polar isomersPotentially longer due to stronger retention of polarizable analytesCan be longer due to high selectivity
Thermal Stability HighModerate[1]Variable, can be a limiting factor

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate analysis. Below are representative methodologies for the GC analysis of chlorobutene isomers using different types of columns.

Method 1: General Purpose Screening using a DB-5ms Column

This method is suitable for the general analysis of a mixture of chlorobutene isomers and is based on established protocols for volatile organic compounds.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan Mode: Full Scan for qualitative analysis (m/z 40-200) and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Samples are typically diluted in a suitable solvent like methanol or hexane.

Method 2: High-Resolution Separation of cis/trans Dichlorobutene Isomers using a Wax Column

This method is optimized for the separation of geometric isomers of dichlorobutene.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: Agilent CP-Wax 57 CB, 50 m x 0.32 mm ID, 1.2 µm film thickness.[3]

  • Injector: Split injector at 200°C.

  • Carrier Gas: Hydrogen at 75 kPa.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: 2°C/min to 200°C.[3]

  • Detector:

    • FID at 280°C.[3]

    • Or MS with parameters similar to Method 1.

  • Sample Preparation: Dilution in an appropriate solvent.

Method 3: Dual-Column Confirmation for Comprehensive Analysis of Chlorinated Hydrocarbons

For complex mixtures and to ensure accurate identification, a dual-column setup as suggested by EPA Method 8121 can be employed.[4] This involves using two columns of different polarities.

  • Instrumentation: GC with dual Electron Capture Detectors (ECDs) or a column switching system coupled to a single detector.

  • Primary Column: DB-5 (or equivalent), 30 m x 0.53 mm ID, 1.5 µm film thickness.

  • Confirmation Column: DB-1701 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[4]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A suitable temperature program that provides good separation on both columns would need to be developed.

  • Detector: Dual ECDs.

  • Sample Preparation: As per EPA methods for chlorinated hydrocarbons.

Mandatory Visualization

Caption: Workflow for the GC analysis of chlorobutene isomers.

Conclusion

The selection of the optimal GC column for the analysis of chlorobutene isomers is a critical decision that depends on the specific analytical goals. For general screening and robust performance, a non-polar DB-5ms column is a reliable choice. When high-resolution separation of cis/trans isomers is required, a polar wax-based column is often superior, providing better peak shape and selectivity. For comprehensive and confirmatory analysis of complex mixtures, a dual-column system with columns of different polarities is recommended. Although liquid crystalline phases offer high theoretical selectivity for isomers, their practical application for chlorobutene analysis is less documented and may require significant method development. By carefully considering the trade-offs between resolution, analysis time, and column robustness, researchers can select the most appropriate GC column to achieve accurate and reliable quantification of chlorobutene isomers.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural guidance for the proper disposal of 1-chloro-1-butene, a highly flammable and hazardous chemical. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a chlorinated hydrocarbon, this compound is subject to stringent waste disposal regulations.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. It is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • All metal parts of equipment must be grounded to avoid ignition from static electricity discharge.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and boots are required.

  • Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Safe Handling and Storage:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2]

  • Store containers in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed when not in use.[2]

  • Use only non-sparking tools when handling.[3][4]

Spill and Emergency Procedures

In Case of a Spill:

  • Immediate Evacuation: Evacuate all non-essential personnel from the spill area.[2]

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create sparks.[3][4]

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: Use a non-combustible absorbent material like sand, diatomite, or universal binders to contain the spill.[5] Do not allow the chemical to enter drains or waterways.[2]

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3][4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

Quantitative Data Summary

Hazard Classification & PPESpecificationReference
GHS Hazard Statements H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2]
Personal Protective Equipment
Eye/Face ProtectionSafety goggles, face shield[4]
Hand ProtectionChemical-resistant gloves[4]
Skin and Body ProtectionFlame retardant antistatic protective clothing
Respiratory ProtectionRequired when vapours/aerosols are generated
Fire Fighting Measures
Extinguishing MediaDry sand, dry chemical, alcohol-resistant foam, CO2[2][4]
Unsuitable Extinguishing MediaDo not use a solid water stream as it may scatter and spread fire.
Storage
ConditionsStore in a cool, well-ventilated, locked-up place. Keep container tightly closed.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[2] Chlorinated hydrocarbons are often classified as hazardous waste.[1]

  • Waste Identification and Classification:

    • This compound waste is a halogenated solvent waste.

    • It may fall under EPA hazardous waste codes such as F001 or F002 for spent halogenated solvents.[6][7]

    • Consult your institution's Environmental Health and Safety (EHS) department for proper waste code assignment.

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, compatible, and properly sealed container.[8] The original container is often suitable.[8]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration.[8]

    • Do not mix with other waste streams unless specifically instructed to do so by your EHS department.

  • On-site Accumulation:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The container must be kept closed at all times, except when adding waste.[8]

    • The SAA should be in a well-ventilated area, away from ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

    • The disposal must be entrusted to a licensed and approved waste disposal plant.[4]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Chemical Fume Hood) A->B C Ground all equipment B->C D Collect waste in a dedicated, compatible container C->D E Label container: 'HAZARDOUS WASTE' 'this compound' D->E F Keep container securely closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Provide waste information to EHS I->J K Transfer to a licensed waste disposal company J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-1-butene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Immediate Safety Information

This compound is a highly flammable and corrosive chemical that requires stringent safety measures. Key hazards include:

  • Flammability: Highly flammable liquid and vapor. Vapors can form explosive mixtures with air.[1][2][3][4][5]

  • Corrosivity: Causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause severe eye irritation and tearing.[1][6]

  • Respiratory Hazards: May cause respiratory irritation upon inhalation.[1][6]

  • Toxicity: Harmful if swallowed.[3]

In case of exposure, immediate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water/shower. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₄H₇Cl[7][8][9][10]
Molecular Weight 90.55 g/mol [1][7][9]
Boiling Point 68.05 - 69.71 °C[10][11]
Melting Point Approximately -96 °C[10][11]
Density 0.905 - 0.909 g/cm³[10][11]
Flash Point -12 °C (data for 4-Chloro-1-butene)
Explosion Limits Lower: 4.2%, Upper: 19.0% (data for a related compound)[12]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield.[13]
Hand Chemical-resistant gloves such as Butyl rubber or Viton®. Double gloving is highly recommended.[13]
Body Flame-retardant and antistatic lab coat. A chemical-resistant apron should be worn. For larger quantities or where there is a risk of splashing, a full chemical-resistant suit is necessary.[1][2][13]
Respiratory All work must be conducted in a certified chemical fume hood.[13] If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][13]
Footwear Closed-toe, chemical-resistant shoes.[13]
Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is fully operational.

  • Verify that a safety shower and an eyewash station are accessible and in good working order.[13]

  • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[4]

  • Have spill control materials, such as absorbent pads and appropriate neutralizers, readily available.[13]

Handling:

  • Wear all required PPE as specified in the table above.

  • Ground and bond all containers and transfer equipment to prevent static electricity discharge.[1][4][5][13]

  • Use only non-sparking, explosion-proof tools and equipment.[1][4][13]

  • Avoid inhaling vapors and prevent any direct contact with skin and eyes.[1]

  • Keep containers tightly closed when not in use.[1][3][4][5]

  • Work with the smallest quantity of the chemical that is necessary for the experiment.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3][4][5][12]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

  • Keep containers tightly sealed and clearly labeled.

  • Store in a designated flammable liquids cabinet.[13]

  • The storage area should be locked and secured.[1][2][12]

Disposal Plan

Waste Collection:

  • All waste containing this compound, including contaminated materials like gloves, absorbent pads, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • The waste container must be kept sealed when not in use.

Disposal Procedure:

  • Dispose of all chemical waste through an approved hazardous waste disposal facility.[1][2][4]

  • Do not under any circumstances pour this chemical down the drain or mix it with other waste streams unless explicitly instructed to do so by a qualified safety professional.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.

Emergency Spill Response
  • In the event of a large spill, evacuate the area immediately.[13]

  • For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material.

  • Ventilate the area and ensure all ignition sources are removed.[4]

  • After the material has been absorbed, collect all contaminated materials into a sealed, labeled container for proper hazardous waste disposal.[13]

  • Thoroughly clean the spill site.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood & Safety Showers prep2 Remove Ignition Sources prep1->prep2 prep3 Gather Spill Control Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Ground & Bond Equipment prep4->handle1 Start Work handle2 Use Non-Sparking Tools handle1->handle2 handle3 Perform Experiment handle2->handle3 store1 Store in Flammable Cabinet handle3->store1 After Use disp1 Collect Waste in Labeled Container handle3->disp1 Generate Waste spill1 Evacuate Area handle3->spill1 If Spill Occurs store2 Keep Container Sealed store1->store2 disp2 Arrange for Hazardous Waste Pickup disp1->disp2 spill2 Contain Spill (if trained) spill1->spill2 spill3 Collect Contaminated Materials for Disposal spill2->spill3 spill3->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.